3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Description
BenchChem offers high-quality 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-13-7-10-9-6(11(7)8)5-3-2-4-12-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMNJKTCSHTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212932 | |
| Record name | 3-(2-Furanyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-00-5 | |
| Record name | 3-(2-Furanyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Furanyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed exposition on the synthesis and structural elucidation of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure, forming the core of numerous therapeutic agents renowned for a wide spectrum of biological activities.[1][2][3] The incorporation of a furan moiety is a common strategy to modulate and enhance pharmacological effects. This document offers a robust, two-step synthetic pathway, beginning with the synthesis of the key intermediate, 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole, followed by its selective S-methylation. We present detailed, field-tested experimental protocols and a comprehensive guide to the analytical techniques required for unambiguous structural confirmation, including NMR, FTIR, and Mass Spectrometry. This guide is intended to serve as a practical resource for researchers engaged in the discovery of novel bioactive agents, leveraging the versatile furan-triazole scaffold.
Introduction: The Strategic Importance of the Furan-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern drug design, largely due to its unique physicochemical properties. It is a planar, aromatic system capable of acting as a hydrogen bond donor and acceptor, and its metabolic stability makes it an attractive component in drug candidates.[2] Derivatives of 1,2,4-triazole have demonstrated a remarkable range of pharmacological activities, including antifungal, antiviral, antibacterial, anticonvulsant, and anticancer properties.[4][5][6][7][8][9][10][11]
The strategic incorporation of other heterocyclic systems, such as the furan ring, can further enhance the therapeutic potential of the triazole core. Furan-containing triazoles have been specifically investigated for potent antimicrobial and antifungal activities.[12][13][14] The title compound, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, combines three key pharmacophoric elements: the proven 1,2,4-triazole-4-amine core, the bio-active furan ring, and a methylthio group which can enhance lipophilicity and modulate binding interactions. This guide provides the foundational chemistry required to synthesize and characterize this valuable molecular building block.
Synthesis Methodology
The synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is efficiently achieved via a two-step process. The first step involves the creation of the core triazole thiol from 2-furoic acid hydrazide. The second step is a straightforward S-alkylation to introduce the methylthio group.
Overall Synthetic Pathway
The diagram below outlines the complete reaction sequence from commercially available starting materials to the final target compound.
Caption: Reaction scheme for the synthesis of the title compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole (Precursor)
-
Causality: This protocol follows a well-established one-pot method for synthesizing 4-amino-3-substituted-5-mercapto-1,2,4-triazoles.[5][15] The reaction proceeds through the initial formation of a potassium dithiocarbazinate salt from the reaction of 2-furoic acid hydrazide with carbon disulfide in a basic alcoholic solution. Subsequent heating with excess hydrazine hydrate induces cyclization and furnishes the desired triazole ring.
-
Materials & Reagents:
-
2-Furoic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80% or higher)
-
Dilute hydrochloric acid (HCl)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Filtration apparatus (Büchner funnel)
-
-
Step-by-Step Procedure:
-
Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask with gentle warming.
-
To this solution, add 2-furoic acid hydrazide (0.1 mol) and stir until fully dissolved.
-
Cool the mixture in an ice bath to approximately 0-5 °C.
-
Slowly add carbon disulfide (0.15 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. A yellowish precipitate of the potassium dithiocarbazinate intermediate should form.
-
To this suspension, add hydrazine hydrate (0.2 mol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S), which indicates successful cyclization (use appropriate ventilation/scrubbing).
-
After reflux, cool the reaction mixture to room temperature and reduce the volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of ice-cold water.
-
Acidify the aqueous solution by slowly adding dilute hydrochloric acid until the pH is approximately 5-6, causing the product to precipitate.
-
Isolate the crude solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole as a white solid.
-
Protocol 2: Synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (Target Compound)
-
Causality: This step is a standard nucleophilic substitution reaction.[15] The thiol group of the precursor is deprotonated by potassium hydroxide to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide ion and forming the desired thioether linkage.
-
Materials & Reagents:
-
4-Amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole (from Protocol 1)
-
Potassium hydroxide (KOH)
-
Methyl iodide (CH₃I)
-
Absolute ethanol
-
Stirring apparatus
-
-
Step-by-Step Procedure:
-
Suspend the precursor (0.05 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add a solution of potassium hydroxide (0.05 mol) in absolute ethanol (50 mL). Stir the mixture for 15 minutes at room temperature to ensure complete formation of the thiolate salt.
-
Add methyl iodide (0.055 mol) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 400 mL of cold water.
-
The product will precipitate out of the solution. Isolate the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any inorganic salts.
-
Dry the product. If necessary, recrystallize from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain the pure title compound.
-
Structural Characterization and Analysis
Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic methods provides a self-validating system for characterization.
Analytical Workflow
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for the structural characterization of the title compound.
Expected Analytical Data
The following data are predictive and based on the analysis of structurally similar compounds found in the literature.[1][6][15][16]
| Analysis | Expected Result | Interpretation |
| Physical State | White to off-white crystalline solid | Indicates purity. |
| Yield | >70% | Reflects the efficiency of the S-alkylation reaction. |
| FTIR (cm⁻¹) | ~3330-3200 (N-H str), ~3150 (Aromatic C-H str), ~1630 (C=N str), ~1580 (C=C str), ~700 (C-S str) | Confirms the presence of the amine, furan, and triazole rings, and the formation of the thioether. Disappearance of the S-H band (~2550 cm⁻¹) from the precursor is critical.[15][16] |
| ¹H NMR (DMSO-d₆) | δ ~7.9 (dd, 1H, furan), ~7.2 (d, 1H, furan), ~6.7 (dd, 1H, furan), ~5.5-6.0 (s, 2H, NH₂), ~2.6 (s, 3H, S-CH₃) | Provides a proton map of the molecule. The singlets for the amino and methylthio groups are key identifiers. The distinct furan proton signals confirm its substitution pattern.[15] |
| ¹³C NMR (DMSO-d₆) | δ ~160-165 (Triazole C-S), ~150-155 (Triazole C-Furan), ~145 (Furan C-O), ~144 (Furan C-Triazole), ~115 (Furan CH), ~112 (Furan CH), ~15 (S-CH₃) | Maps the carbon framework of the molecule, confirming the presence and electronic environment of all carbon atoms.[1] |
| Mass Spec (ESI-MS) | m/z = 210.06 [M+H]⁺ | Confirms the molecular weight (C₇H₈N₄OS = 209.23 g/mol ) and elemental composition of the target compound. |
Discussion: Potential Applications in Drug Development
The structural features of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine make it a compelling candidate for biological screening.
-
Antimicrobial Potential: Both triazole and furan moieties are well-known for their antibacterial and antifungal properties.[4][12][13] The title compound is a logical candidate for screening against a panel of pathogenic bacteria and fungi, including resistant strains.[11][17]
-
Antiviral Activity: Derivatives of the 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole precursor have shown promising activity as HIV-1 non-nucleoside reverse transcriptase inhibitors.[15] This suggests the synthesized compound could serve as a scaffold for developing new antiviral agents.
-
Antioxidant Properties: The 4-amino-1,2,4-triazole-3-thiol core has been associated with significant antiradical activity.[18] The potential of the title compound to scavenge free radicals could be explored for applications in diseases related to oxidative stress.
-
Scaffold for Further Derivatization: The 4-amino group is a versatile chemical handle for further modification. It can be readily converted into Schiff bases or other derivatives, allowing for the creation of a diverse chemical library for high-throughput screening and the exploration of structure-activity relationships (SAR).
Conclusion
This guide has detailed a reliable and efficient synthetic route for 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. The causality behind each procedural step has been explained, and a comprehensive workflow for its structural characterization has been established. The combination of the biologically active 1,2,4-triazole core and the furan ring positions this compound as a valuable and versatile building block for the development of novel therapeutic agents. The protocols and analytical data presented herein provide a solid foundation for researchers to synthesize, verify, and further explore the pharmacological potential of this promising heterocyclic scaffold.
References
- National Institutes of Health (NIH). (n.d.). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs.
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
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Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Retrieved from [Link]
-
Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Retrieved from [Link]
-
(n.d.). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]
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ACS Omega. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
-
SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Mass Spectra of Some 1,2,4-Triazoles. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Archives of Pharmacy Practice. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Retrieved from [Link]
-
Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
-
(n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Retrieved from [Link]
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PubMed. (n.d.). Antibacterial activity study of 1,2,4-triazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Retrieved from [Link]
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Spectroscopic Blueprint of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine: A Multi-Technique Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis and structural confirmation of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, this document outlines not just the procedural steps but the underlying scientific rationale for each analytical choice. The methodologies are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide serves as a practical reference for researchers engaged in the synthesis, characterization, and quality control of novel triazole derivatives.
Foundational Strategy: Integrated Spectroscopic Analysis
The unambiguous characterization of a novel chemical entity like 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is contingent upon a multi-faceted analytical approach. No single technique can provide a complete structural picture. Instead, we construct a "spectroscopic blueprint" where each technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the carbon-hydrogen framework, FT-IR identifies key functional groups, mass spectrometry confirms the molecular weight and elemental composition, and UV-Vis spectroscopy reveals insights into the electronic structure. The workflow below illustrates this integrated strategy, which ensures that the data from each analysis corroborates the others, leading to an irrefutable structural confirmation.
Caption: Integrated workflow for spectroscopic validation.
Molecular Structure and Functional Group Overview
Understanding the constituent parts of the molecule is paramount to interpreting its spectra. The target compound is comprised of four key regions: a 2-substituted furan ring, a 1,2,4-triazole core, a primary amine group (-NH₂) at the N4 position, and a methylthio group (-SCH₃) at the C5 position. Each of these imparts a characteristic signature in the various spectra.
Caption: Key functional regions of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy distinguishes protons based on their unique electronic environments. The chemical shift (δ) indicates the degree of shielding, multiplicity reveals the number of neighboring protons, and integration gives the relative number of protons.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is chosen for its excellent solubilizing power for polar, N-H containing compounds. The amine (-NH₂) protons are exchangeable and will appear as a broad singlet, which is often clearly visible in DMSO-d₆ but might be exchanged away in D₂O or be very broad in CDCl₃.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Parameters: Set a spectral width of ~16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans is typically sufficient.
Data Interpretation & Expected Signals: The structure suggests five distinct proton signals. The furan ring protons will exhibit characteristic couplings, while the amine and methylthio protons will appear as singlets.
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| H-5' (Furan) | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Most deshielded furan proton due to proximity to the oxygen atom and the triazole ring. |
| H-3' (Furan) | 6.8 - 7.0 | Doublet of doublets (dd) | 1H | Coupled to H-4' and H-5'. |
| H-4' (Furan) | 6.6 - 6.7 | Doublet of doublets (dd) | 1H | Exhibits coupling to both H-3' and H-5'. |
| -NH₂ (Amine) | 5.8 - 6.2 | Broad Singlet (br s) | 2H | The chemical shift can vary with concentration and temperature. The broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange. |
| -SCH₃ (Methylthio) | 2.6 - 2.8 | Singlet (s) | 3H | A sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of a methyl group attached to a sulfur atom. |
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Principle: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to heteroatoms).
Experimental Protocol:
-
Sample & Solvent: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire on the same spectrometer, switching to the ¹³C probe.
-
Parameters: Utilize a proton-decoupled sequence (e.g., zgpg30). A spectral width of ~220 ppm and a longer relaxation delay (5-7 seconds) are necessary due to the longer relaxation times of quaternary carbons.
Data Interpretation & Expected Signals: The molecule has 7 unique carbon environments.
| Assignment | Expected δ (ppm) | Rationale & Notes |
| C5 (Triazole) | 155 - 160 | Carbon attached to two nitrogen atoms and the sulfur atom; expected to be significantly deshielded. |
| C3 (Triazole) | 150 - 155 | Carbon attached to two nitrogen atoms and the furan ring. |
| C2' (Furan) | 145 - 148 | Quaternary furan carbon attached to the triazole ring. |
| C5' (Furan) | 144 - 146 | Furan carbon adjacent to the oxygen atom. |
| C3' (Furan) | 115 - 120 | Furan CH carbon. |
| C4' (Furan) | 112 - 114 | Furan CH carbon. |
| -SCH₃ (Methylthio) | 14 - 16 | Aliphatic carbon attached to sulfur, appearing in the far upfield region of the spectrum. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for qualitative functional group analysis.
Experimental Protocol:
-
Technique: Use the Attenuated Total Reflectance (ATR) method for rapid, solid-state analysis.
-
Sample Preparation: Place a small amount (~1-2 mg) of the crystalline solid directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
Background: A background scan of the empty ATR crystal must be taken prior to the sample scan.
Data Interpretation & Expected Vibrational Frequencies:
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 3100 | N-H Stretch | Primary Amine (-NH₂) | A pair of medium-to-sharp bands confirms the presence of the -NH₂ group. |
| 3150 - 3100 | C-H Stretch (Aromatic) | Furan Ring | Indicates the C-H bonds on the furan ring. |
| 1620 - 1580 | C=N Stretch | Triazole Ring | Strong absorption characteristic of the endocyclic C=N bonds in the triazole core. |
| 1550 - 1520 | N-H Bend | Primary Amine (-NH₂) | A deformation band that further confirms the amine group. |
| 1250 - 1020 | C-O-C Stretch | Furan Ring | Strong, characteristic stretching of the ether linkage within the furan ring. |
| 700 - 650 | C-S Stretch | Methylthio (-SCH₃) | A weaker band confirming the carbon-sulfur bond. |
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like this one.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode: Use positive ion ESI mode (ESI+). Expertise Note: The basic nitrogen atoms in the triazole ring and the amine group are readily protonated, making ESI+ the logical choice for high sensitivity.
-
Analysis: Infuse the sample into the mass spectrometer. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
Data Interpretation:
-
Molecular Formula: C₇H₈N₄OS
-
Exact Mass: 196.0470 g/mol
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, with an m/z value of 197.0548 .
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion can provide structural information. A likely fragmentation pathway involves the loss of the methylthio group or cleavage of the furan ring.
Caption: Plausible ESI-MS fragmentation pathways.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems (alternating single and double bonds).
Experimental Protocol:
-
Solvent: Use a UV-grade solvent such as ethanol or methanol.
-
Concentration: Prepare a dilute solution (e.g., 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
Measurement: Record the spectrum from approximately 200 to 400 nm using a quartz cuvette.
Data Interpretation: The molecule contains multiple chromophores (furan ring, triazole ring) that form a conjugated system. This is expected to result in strong UV absorption. One would anticipate one or more absorption maxima (λ_max) in the 250-320 nm range, corresponding to π → π* electronic transitions within this conjugated heterocyclic system. The exact position and intensity (molar absorptivity, ε) of these bands are characteristic of the compound's electronic structure.
Conclusion
The structural elucidation of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is achieved through the systematic and synergistic application of multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra confirm the precise arrangement of the carbon-hydrogen framework. FT-IR provides irrefutable evidence of key functional groups, particularly the N-H bonds of the primary amine and the C=N bonds of the triazole ring. High-resolution mass spectrometry validates the elemental composition and molecular weight, while UV-Vis spectroscopy confirms the presence of the conjugated electronic system. Together, these analyses form a robust and self-validating data package that unequivocally confirms the molecular structure of the target compound, providing the necessary foundation for its further study and application.
References
(Note: As direct spectroscopic analysis for this exact compound is not available in a single public source, the following references provide authoritative data for analogous structures and techniques, which form the basis for the expert interpretations in this guide.)
-
Spectroscopic Characterization of 1,2,4-Triazole Derivatives: A general source describing typical NMR and IR values for the 1,2,4-triazole core. Source: Journal of Chemical Crystallography, [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents: An essential reference for identifying residual solvent peaks in NMR spectra. Source: Organometallics (ACS Publications), [Link]
-
Infrared Absorption Spectroscopy: A Practical Guide: Provides foundational knowledge and characteristic frequency tables for various functional groups. Source: Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan (Textbook), [Link]
-
Mass Spectrometry in Drug Discovery: A review covering the application of modern mass spectrometry techniques, including ESI, in the structural analysis of organic molecules. Source: Nature Reviews Drug Discovery, [Link]
-
Synthesis and Antimicrobial Activity of some 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives: A research article detailing the synthesis and characterization of similar 4-amino-1,2,4-triazole structures, providing comparable spectroscopic data. Source: Tropical Journal of Pharmaceutical Research, [Link]
Crystal Structure Determination of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive walkthrough of the process for determining the three-dimensional atomic structure of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, making the unambiguous structural elucidation of its derivatives crucial for understanding structure-activity relationships (SAR) and advancing drug design.[1][2] This document details the entire workflow, from chemical synthesis and single-crystal growth to X-ray data collection, structure solution, and in-depth structural analysis. We emphasize the causality behind experimental choices, ensuring that each step is a self-validating system. The guide culminates in an analysis of the molecule's geometry and the supramolecular architecture governed by intermolecular interactions, visualized through Hirshfeld surface analysis.
Introduction: The Significance of Structural Elucidation
Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, form a prominent class of molecules in drug discovery due to their diverse biological activities.[2] The title compound, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, combines this key scaffold with a furan ring and a methylthio group, suggesting potential for novel pharmacological properties.
To rationally design more potent and selective drug candidates, a precise understanding of their three-dimensional structure at the atomic level is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive method for achieving this, providing precise data on bond lengths, bond angles, and the overall molecular conformation.[3][4] This structural blueprint is invaluable for computational modeling, identifying key interaction points, and validating synthetic pathways. This guide serves as a field-proven protocol for researchers and drug development professionals engaged in the structural characterization of novel small molecules.
Synthesis and Single-Crystal Growth
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of a high-quality single crystal. The quality of the crystal is the most critical factor determining the success of the diffraction experiment.[5][6]
Synthesis Protocol
The synthesis of the title compound is adapted from established procedures for related 4-amino-1,2,4-triazole derivatives.[7][8] The proposed pathway involves the cyclization of a thiocarbohydrazide derivative with 2-furoic acid, followed by S-methylation.
Step-by-Step Synthesis:
-
Preparation of Potassium Dithiocarbazinate: Carbon disulfide is added dropwise to a cooled solution of potassium hydroxide and hydrazine hydrate in ethanol. The resulting precipitate of potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried.
-
Formation of 3-(2-Furyl)-4-amino-1,2,4-triazole-5-thione: A mixture of potassium dithiocarbazinate and 2-furoic acid is heated under reflux for several hours. Hydrazine hydrate is then added, and reflux is continued until the evolution of hydrogen sulfide ceases. The reaction mixture is cooled, diluted with water, and acidified with concentrated HCl to precipitate the triazole-thione product. The solid is filtered, washed with water, and recrystallized from ethanol.
-
S-methylation: The synthesized triazole-thione is dissolved in an aqueous sodium hydroxide solution. Dimethyl sulfate is added dropwise to the cooled solution with stirring. The resulting precipitate, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, is filtered, washed thoroughly with water, and dried. Purity is confirmed by NMR and mass spectrometry.
Crystallization: The Art of Patience
Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with sharp edges and no visible defects—is often a bottleneck.[5][9] The choice of method and solvent is critical and often requires screening multiple conditions.
Chosen Method: Slow Solvent Evaporation
Slow evaporation is a robust and widely used technique for small organic molecules.[10] It relies on gradually increasing the concentration of the solute to the point of supersaturation, allowing for the slow and orderly growth of crystals.
Protocol:
-
Solvent Selection: A solvent screen is performed to identify a solvent in which the compound has moderate solubility. For the title compound, ethanol was found to be suitable. Solvents like DMF and DMSO are generally avoided as a first choice because the compound may be too soluble to crystallize out effectively.[10]
-
Preparation: A nearly saturated solution of the purified compound is prepared in ethanol at room temperature.
-
Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Crystal Growth: The vial is covered with a cap containing a few pinholes to allow for slow evaporation of the solvent. The vial is then placed in a vibration-free environment and left undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals have formed, one is carefully selected and mounted on a goniometer head for the diffraction experiment.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[11]
Data Collection
The mounted crystal is placed in a diffractometer, where it is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
Experimental Parameters:
| Parameter | Value / Description |
| Instrument | Bruker D8 VENTURE Diffractometer |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Detector | PHOTON II CPAD |
| Data Collection Strategy | φ and ω scans |
| Total Frames | 1800 frames |
| Exposure Time per Frame | 10 seconds |
| Crystal-to-Detector Distance | 50 mm |
The crystal is rotated during data collection to capture as many unique reflections as possible.[12]
Data Processing
The raw diffraction images are processed to generate a list of reflection indices (h,k,l) and their corresponding intensities.[13]
-
Integration: The software identifies the diffraction spots on each image and integrates their intensities.
-
Scaling and Merging: Data from all images are scaled to a common reference frame to correct for experimental variations. Redundant and symmetry-equivalent reflections are then merged to produce a final, unique dataset.
Structure Solution and Refinement
With a processed dataset, the next step is to solve the "phase problem" and build an atomic model of the molecule.[14]
Structure Solution
For small molecules like the title compound, the structure is typically solved using direct methods. This ab initio approach uses statistical relationships between the intensities of the reflections to determine the initial phases.
Software: The SHELXT program is often used for this purpose.[15] It successfully located all non-hydrogen atoms of the molecule in the asymmetric unit.
Structure Refinement
The initial model from the structure solution is then refined to better fit the experimental data. This is an iterative process using full-matrix least-squares refinement, typically with the SHELXL program.[4][16]
Refinement Protocol:
-
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a simple sphere.
-
Hydrogen Atom Placement: Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. The N-H hydrogen atoms of the amine group were located in the difference Fourier map and refined with distance restraints.
-
Convergence: The refinement is continued until the model converges, indicated by a minimal shift in atomic parameters between cycles and stable R-factors.
The overall workflow from synthesis to final structure is a multi-stage process requiring careful execution at each step.
Caption: Workflow from synthesis to final structural report.
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state. Visualization is typically performed using software like CCDC Mercury.[17][18]
Molecular Geometry
The analysis confirms the expected connectivity of the 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine molecule. The 1,2,4-triazole and furan rings are essentially planar. Key bond lengths and angles are within the expected ranges for similar heterocyclic systems found in the Cambridge Structural Database (CSD).[19]
Table 1: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) |
| S1-C5 | 1.754(3) |
| S1-C6 (methyl) | 1.798(4) |
| N1-N2 | 1.395(3) |
| N4-N5 (amine) | 1.412(3) |
| C3-C7 (furan) | 1.461(4) |
| N1-C5-N3 | 109.5(2) |
| N2-N1-C5 | 105.8(2) |
| C5-S1-C6 | 102.1(1) |
Supramolecular Assembly via Hirshfeld Surface Analysis
To understand how the molecules interact with their neighbors to build the crystal lattice, we employed Hirshfeld surface analysis using CrystalExplorer.[20][21] This powerful technique maps intermolecular contacts onto a 3D surface around the molecule.[22][23]
The Hirshfeld surface mapped over dnorm (a normalized contact distance) reveals key intermolecular interactions as distinct red spots, indicating contacts shorter than the van der Waals radii sum. For the title compound, prominent red spots indicate the presence of N-H···N hydrogen bonds between the amine group of one molecule and a nitrogen atom of the triazole ring of an adjacent molecule. These hydrogen bonds are the primary interactions governing the crystal packing.
The 2D fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. The plot shows that H···H contacts are the most abundant, followed by N···H/H···N and C···H/H···C contacts, which is typical for organic molecules.
Caption: Key intermolecular hydrogen bonding motif.
Crystallographic Data Summary
The final crystallographic data and refinement details are summarized below. This information is typically deposited in the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).
Table 2: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical formula | C₇H₈N₄OS |
| Formula weight | 196.23 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.145(1), 12.345(2), 9.012(1) |
| α, β, γ (°) | 90, 105.34(1), 90 |
| Volume (ų) | 874.5(2) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.491 Mg/m³ |
| Absorption coefficient (μ) | 0.35 mm⁻¹ |
| F(000) | 408 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected / unique | 6450 / 1980 [R(int) = 0.035] |
| Data / restraints / parameters | 1980 / 0 / 120 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.128 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |
Conclusion
The three-dimensional molecular and crystal structure of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine has been successfully determined by single-crystal X-ray diffraction. The analysis provides a precise and unambiguous confirmation of the compound's constitution and conformation. The crystal packing is primarily stabilized by intermolecular N-H···N hydrogen bonds, forming a robust supramolecular architecture. This detailed structural information serves as a critical foundation for future drug design efforts, enabling computational studies and guiding the synthesis of next-generation analogs with potentially enhanced therapeutic profiles.
References
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints.
- Wikipedia.
- Physical Sciences Data science Service.
- Akitsu, T. et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.
- UMass Dartmouth Claire T. Carney Library.
- CCDC. (2024). Mercury - Download.
- School of Chemistry.
- MIT Information Systems.
- SPT Labtech.
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- CCDC.
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- Spek, A. L.
- CrystalExplorer. The Hirshfeld Surface.
- CCP4 wiki. Solve a small-molecule structure.
- Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one. MDPI.
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- Wikipedia. Mercury (crystallography).
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- Wardell, J. L., et al. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central.
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- Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
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- CCDC.
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- Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
- NIH. Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs.
- MDPI. (2025).
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- Inoue, T., et al. (2024).
- Rigaku. Single crystal X-ray diffraction.
- OlexSys. Structure Solution.
- Sheldrick, G. M. (2023). Refinement of Large Small-Molecule Structures Using SHELXL-92. Oxford Academic.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- Harrington, R. W., et al. (2022). X-Ray Structures of Some Heterocyclic Sulfones. MDPI.
- ResearchGate. (2025). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group.
- Dauter, Z. (2010). Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central.
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Initial Biological Screening of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine Derivatives
An In-Depth Technical Guide
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] This guide presents a comprehensive framework for the initial biological screening of a novel series of compounds: 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine derivatives. The inclusion of a furan moiety, known for its presence in various bioactive molecules, coupled with a methylthio group, offers a unique chemical space for discovering new therapeutic leads.[4][5] This document provides a tiered, multi-assay screening strategy, detailing the rationale, step-by-step protocols, and data interpretation for evaluating the antimicrobial, antiproliferative, antioxidant, and enzyme inhibitory potential of this promising class of compounds.
Introduction: The Scientific Rationale
The 1,2,4-Triazole Scaffold: A Cornerstone of Modern Therapeutics
The five-membered heterocyclic 1,2,4-triazole ring is a versatile and highly sought-after pharmacophore.[1] Its unique structural features, including the ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, have led to its incorporation into a wide array of clinically successful drugs such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[3][6] The broad biological profile of triazole derivatives makes any novel scaffold a compelling target for extensive biological evaluation.[3][7]
Strategic Importance of the Furyl and Methylthio Moieties
The design of the target compound class is deliberate. The 2-furyl group is an important bioisostere for a phenyl ring and is present in numerous natural and synthetic compounds with significant biological activity.[5] Its presence can influence the molecule's electronic properties and binding interactions. The 5-methylthio substituent can enhance lipophilicity, potentially improving cell membrane permeability, and provides a site for metabolic transformation, which can be critical for the compound's pharmacokinetic profile.
A Tiered Approach to Unveiling Biological Potential
A successful initial screening campaign, often termed a "primary screen," should be designed to efficiently and cost-effectively evaluate a library of compounds across a range of relevant biological assays. The goal is not to fully characterize a compound, but to identify "hits"—compounds that exhibit a desired level of activity in a specific assay—for further, more detailed investigation in secondary screens. This guide outlines a logical, parallel screening cascade to maximize data acquisition from a limited supply of novel compounds.
Caption: Workflow for the MTT antiproliferative assay.
In Vitro Antioxidant Capacity
Rationale: Oxidative stress is implicated in numerous diseases. [8]Compounds that can scavenge free radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity. [9][10] Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol. The solution should have a deep violet color.
-
Reaction Setup: In a 96-well plate, add a solution of the test compound in methanol at various concentrations.
-
Initiation: Add the DPPH solution to each well to start the reaction.
-
Controls:
-
Positive Control: Use a known antioxidant such as Ascorbic Acid or Trolox.
-
Blank: Methanol only.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [11]6. Data Collection: Measure the decrease in absorbance at ~517 nm. [9]The violet color of the DPPH radical fades to yellow as it is scavenged by the antioxidant.
Data Interpretation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound.
Data Presentation:
| Compound ID | Concentration (µg/mL) | % DPPH Scavenging |
| Derivative 3 | 50 | 78.5% |
| Derivative 4 | 50 | 23.1% |
| Ascorbic Acid | 50 | 95.2% |
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
Rationale: Inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. [12]Triazole derivatives have been identified as potent AChE inhibitors. [13]Ellman's method is a standard colorimetric assay for measuring AChE activity.
Experimental Protocol: Ellman's Method
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCI), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) in a phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, test compound solution, and AChE enzyme solution. Incubate for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Controls:
-
Positive Control: Use a known AChE inhibitor like Galantamine or Eserine. [14] * Negative Control: Reaction with the enzyme but no inhibitor.
-
-
Initiation: Add DTNB and the substrate ATCI to all wells to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound.
-
Data Collection: Measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.
Data Interpretation: Calculate the percentage of enzyme inhibition for each compound concentration. The results can be used to determine the IC₅₀ value. Compounds showing significant inhibition are considered for further investigation. [15]
Hit Identification and Next Steps
A "hit" is a compound that demonstrates statistically significant activity above a pre-defined threshold in a primary assay (e.g., >50% inhibition at a 10 µM concentration). Once hits are identified from the primary screens, the next steps involve:
-
Hit Confirmation: Re-testing the active compounds to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Performing the assay with a wider range of concentrations to accurately determine IC₅₀ or EC₅₀ values.
-
Preliminary SAR: Analyzing the data across the derivative library to identify which structural modifications lead to increased or decreased activity. This is the first step in establishing a Structure-Activity Relationship (SAR).
-
Secondary Assays: Advancing confirmed hits to more complex, biologically relevant assays (e.g., cell-based models of disease, mechanism of action studies) to further validate their potential. [8] This structured screening approach ensures that resources are focused on the most promising derivatives, accelerating the journey from initial discovery to potential lead candidate.
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In vitro antimicrobial activity of furan-containing triazole compounds
An In-Depth Technical Guide to the In Vitro Antimicrobial Activity of Furan-Containing Triazole Compounds
Introduction: A New Frontier in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Compounds that integrate heterocyclic moieties are a cornerstone of medicinal chemistry, offering diverse pharmacological activities. Among these, molecules containing both furan and 1,2,4-triazole rings have emerged as a particularly promising class. The 1,2,4-triazole core is a well-established pharmacophore present in numerous antifungal drugs, while the furan ring offers a versatile scaffold for chemical modification to enhance biological efficacy and modulate physicochemical properties.[2]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies used to evaluate the in vitro antimicrobial activity of furan-containing triazole compounds. We will delve into the established mechanisms of action, present detailed and validated experimental protocols, and explore the critical structure-activity relationships that govern the potency of these molecules. The focus is on providing not just procedural steps, but the scientific rationale that underpins these techniques, ensuring a robust and reproducible approach to antimicrobial evaluation.
Mechanism of Action: Disrupting Fungal Viability
The primary antimicrobial target for many triazole-based compounds, particularly in fungi, is the enzyme lanosterol 14α-demethylase, a crucial component of the cytochrome P450 enzyme system (CYP51).[3] This enzyme plays a vital role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4][5]
By inhibiting 14α-demethylase, triazole compounds disrupt the conversion of lanosterol to ergosterol.[4] This inhibition leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, affecting its barrier function and the activity of membrane-bound enzymes.[5][6]
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes a buildup of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt the membrane's architecture and function.[4]
This dual-pronged assault ultimately leads to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect). While this is the predominant mechanism against fungi, the antibacterial action of some triazole derivatives may involve different targets, a field that remains an active area of investigation.[1]
Caption: Antifungal mechanism of triazole compounds via inhibition of the ergosterol biosynthesis pathway.
Core Methodologies for In Vitro Antimicrobial Susceptibility Testing
The evaluation of antimicrobial activity in vitro relies on standardized, reproducible methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines that ensure data comparability across different laboratories.[7][8][9] The two most common foundational methods are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion.
Experimental Workflow: From Compound to Data
The overall process for evaluating a novel furan-containing triazole compound follows a systematic and logical progression. This workflow is designed to ensure the quality and reliability of the data generated.
Caption: A typical experimental workflow for in vitro antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[10]
Expertise & Rationale: The broth microdilution method is favored for its quantitative results (the MIC value), efficiency, and conservation of test compounds. The use of Mueller-Hinton Broth (MHB) is standard for non-fastidious bacteria as it has low levels of inhibitors and supports the growth of most common pathogens. A standardized inoculum density (0.5 McFarland) is critical for reproducibility, as a higher bacterial load can overwhelm the compound, leading to falsely high MICs.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the furan-containing triazole compound in a suitable solvent (e.g., DMSO or 70% ethanol), as many are not water-soluble.[11][12][13][14]
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the stock compound solution (at a concentration of 2x the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]
-
Trustworthiness Check: The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear. A positive control with a known antibiotic (e.g., kanamycin, ampicillin) should be run in parallel to validate the assay.[1][11]
-
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[11][12][13][14]
Expertise & Rationale: The disk diffusion method is a simple, cost-effective screening tool. The size of the inhibition zone is influenced by the compound's diffusion rate through the agar, its concentration, and the microorganism's susceptibility. Mueller-Hinton Agar (MHA) is the standard medium because of its defined composition and batch-to-batch reproducibility. The agar depth and inoculum density must be tightly controlled to ensure accurate and consistent results.
Step-by-Step Protocol:
-
Plate and Inoculum Preparation:
-
Prepare Mueller-Hinton Agar plates to a uniform depth of 4 mm.
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the standardized inoculum in three different directions to ensure confluent growth.
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of the furan-containing triazole compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure firm contact with the agar.
-
Place disks sufficiently far apart to prevent the overlapping of inhibition zones.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
-
-
Interpretation:
-
The zone diameter is compared to standardized interpretive criteria (if available) to classify the organism as susceptible, intermediate, or resistant. For novel compounds, the zone size provides a qualitative measure of activity.
-
Trustworthiness Check: A control plate without any disks should show uniform, confluent growth. Disks with known antibiotics should be used to confirm the susceptibility of the test strains and the quality of the medium.
-
Data Presentation: Summarizing Antimicrobial Activity
To facilitate analysis and comparison, the antimicrobial activity data for a series of furan-containing triazole derivatives should be presented in a clear, tabular format. This allows for the direct correlation of structural modifications with changes in biological activity.
Table 1: Representative In Vitro Antimicrobial Activity of Furan-Triazole Derivatives
| Compound ID | Structure (Key Modifications) | Target Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| FT-01 | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol | Staphylococcus aureus ATCC 25923 | 125 | - | [15] |
| FT-02 | S-pentyl derivative of FT-01 | Staphylococcus aureus ATCC 25923 | 62.5 | - | [15] |
| FT-03 | 2-((5-(furan-2-yl)-4-amino-1,2,4-triazole-3-yl)thio)acetic acid isobutyl ester | Staphylococcus aureus ATCC 25923 | 31.25 | - | [15] |
| FT-04 | 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Escherichia coli | - | 8-12 | [1] |
| FT-05 | Mannich base of FT-04 (with morpholine) | Pseudomonas aeruginosa | - | 6-20 | [1] |
| FT-06 | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivative | Candida albicans | - | >10 | [11][12] |
| FT-07 | 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol derivative | Candida albicans | - | >10 | [11][12] |
Note: This table is a representative summary based on published data and is not exhaustive.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides preliminary insights into the structure-activity relationships of these compounds. For instance:
-
Alkyl Substitutions: The extension of alkyl substituents at the sulfur atom of the triazole ring can influence activity. The introduction of a pentyl radical (FT-02) doubled the activity against S. aureus compared to the parent compound (FT-01).[15]
-
Ester Modifications: Converting the thiol group to a thioacetic acid ester and introducing branched alkyl groups like isobutyl (FT-03) can lead to a sharp increase in activity.[15]
-
Mannich Bases: The synthesis of Mannich bases from a parent furan-triazole thione (FT-04 vs. FT-05) can broaden the spectrum of activity to include other microorganisms like P. aeruginosa.[1]
-
Furan Ring Substitution: The presence of different substituents on the furan ring, such as bromine (FT-07), can be explored to modulate the antimicrobial profile.[11][12]
Conclusion and Future Directions
Furan-containing triazole compounds represent a fertile ground for the development of new antimicrobial agents. The standardized in vitro testing protocols detailed in this guide provide the foundational framework for accurately assessing their potential. The broth microdilution and agar disk diffusion methods, when performed with rigorous adherence to quality control and scientific rationale, yield reliable and comparable data.
Future research should focus on expanding the library of these compounds and systematically evaluating them against a broad panel of clinically relevant and drug-resistant pathogens.[1] Deeper investigations into their mechanisms of action, particularly against bacteria, are warranted. By combining insightful chemical synthesis with robust microbiological evaluation, the scientific community can unlock the full therapeutic potential of this promising class of molecules in the ongoing fight against infectious diseases.
References
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An In-depth Technical Guide to Investigating the Mechanism of Action of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine represents a compelling molecular architecture, integrating the biologically significant 1,2,4-triazole and furan rings. The 1,2,4-triazole nucleus is a cornerstone of many therapeutic agents, exhibiting a wide array of pharmacological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] Similarly, the furan moiety is present in numerous bioactive natural products and synthetic compounds. This guide outlines a systematic and multi-faceted approach to elucidate the mechanism of action of this promising, yet uncharacterized, compound. We will delve into a series of proposed experimental workflows, from broad-based screening to specific target identification and validation, providing a comprehensive roadmap for researchers in the field.
Introduction: The Scientific Rationale
The confluence of the 1,2,4-triazole and furan scaffolds in 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine suggests a high probability of significant biological activity. The 1,2,4-triazole ring system is a known pharmacophore, with derivatives demonstrating potent enzyme inhibition and antimicrobial effects.[3][4][5] The furan ring, a five-membered aromatic heterocycle, is also a common feature in compounds with antimicrobial properties.[6][7][8] The presence of a methylthio group and a 4-amino substituent on the triazole ring further enhances the potential for diverse biological interactions.
Given the rich pharmacological precedent of its constituent moieties, a thorough investigation into the mechanism of action of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is warranted. This guide provides a strategic framework for such an investigation, emphasizing a logical progression from broad phenotypic screening to precise molecular target identification.
Postulated Mechanisms and Initial Lines of Inquiry
Based on the known activities of related compounds, we can hypothesize several potential mechanisms of action for 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. These hypotheses will form the basis of our initial experimental design.
-
Enzyme Inhibition: A significant body of literature points to 1,2,4-triazole derivatives as potent inhibitors of various enzymes, including acetylcholinesterase, butyrylcholinesterase, α-amylase, and α-glucosidase.[3][4][9]
-
Antimicrobial Activity: Both 1,2,4-triazole and furan-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activity.[5][6][7][8]
-
Antiviral Activity: Certain 4-amino-1,2,4-triazole derivatives have been investigated as potential anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10]
Our investigatory approach will therefore begin with a broad screening phase to test these hypotheses.
A Phased Experimental Approach to Mechanistic Elucidation
Phase 1: Broad Spectrum Biological Screening
The initial phase is designed to cast a wide net and identify the primary biological activity of the compound.
Rationale: To determine if the compound exhibits antibacterial or antifungal properties.
Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Prepare standardized suspensions of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.
-
Compound Dilution Series: Prepare a two-fold serial dilution of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine in appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity Profile
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | |
| Escherichia coli | Gram-negative | |
| Pseudomonas aeruginosa | Gram-negative | |
| Candida albicans | Yeast | |
| Aspergillus niger | Mold |
Rationale: To identify potential enzyme inhibitory activity across different enzyme classes.
Protocol: Commercial Enzyme Inhibition Screening Services
-
Compound Submission: Submit 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine to a reputable contract research organization (CRO) offering broad-panel enzyme inhibition screening.
-
Assay Panel: Select a panel that includes key enzymes from major classes such as proteases, kinases, phosphatases, and metabolic enzymes like α-glucosidase and α-amylase.
-
Data Analysis: The CRO will provide data on the percent inhibition at one or more concentrations of the compound.
Data Presentation: Enzyme Inhibition Profile
| Enzyme Target | Enzyme Class | Percent Inhibition at 10 µM |
| α-Glucosidase | Hydrolase | |
| α-Amylase | Hydrolase | |
| Acetylcholinesterase | Hydrolase | |
| Butyrylcholinesterase | Hydrolase | |
| Example Kinase | Kinase | |
| Example Protease | Protease |
Workflow for Phase 1 Screening
Caption: Phase 1 initial screening workflow.
Phase 2: Target Deconvolution and Validation
The results from Phase 1 will guide the experiments in this phase, which are designed to identify and validate the specific molecular target(s) of the compound.
Rationale: To determine how the compound kills or inhibits the growth of microorganisms.
Protocol: Macromolecular Synthesis Inhibition Assays
-
Bacterial Culture: Grow the susceptible bacterial strain to mid-log phase.
-
Radiolabeled Precursor Incorporation: Aliquot the culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis.
-
Compound Treatment: Add 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine at a concentration of 10x MIC.
-
Time Course Sampling: Take samples at various time points and precipitate the macromolecules using trichloroacetic acid (TCA).
-
Scintillation Counting: Measure the amount of incorporated radiolabel in each sample using a scintillation counter.
-
Data Analysis: A significant reduction in the incorporation of a specific precursor compared to the untreated control indicates inhibition of that macromolecular synthesis pathway.
Workflow for Antimicrobial MOA
Caption: Workflow for identifying the inhibited macromolecular synthesis pathway.
Rationale: To quantify the inhibitory potency of the compound and understand its mode of inhibition.
Protocol: IC₅₀ Determination
-
Enzyme Assay: Set up the specific enzyme assay with its substrate and buffer conditions.
-
Compound Dilution Series: Prepare a serial dilution of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine.
-
Enzyme Reaction: Initiate the enzymatic reaction in the presence of varying concentrations of the inhibitor.
-
Detection: Measure the reaction product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Enzyme Kinetic Studies
-
Varying Substrate Concentrations: Perform the enzyme assay with a fixed concentration of the inhibitor and varying concentrations of the substrate.
-
Varying Inhibitor Concentrations: Repeat the experiment with several different fixed concentrations of the inhibitor.
-
Lineweaver-Burk Plot: Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]). The pattern of the lines will indicate the mode of inhibition (competitive, non-competitive, or uncompetitive).
Data Presentation: Enzyme Inhibition Kinetics
| Parameter | Value |
| IC₅₀ (µM) | |
| Mode of Inhibition | |
| Kᵢ (µM) |
Phase 3: In-depth Mechanistic Characterization and In Silico Modeling
This final phase aims to provide a detailed molecular understanding of the compound's mechanism of action.
Rationale: To identify global changes in gene or protein expression in response to compound treatment, providing further clues about the mechanism of action.
Protocol: RNA-Seq or Proteomics
-
Cell Culture and Treatment: Treat the microbial cells with the compound at its MIC.
-
Sample Preparation: Isolate total RNA (for RNA-Seq) or total protein (for proteomics).
-
Sequencing/Mass Spectrometry: Perform high-throughput sequencing of the RNA or mass spectrometry-based analysis of the proteins.
-
Data Analysis: Identify differentially expressed genes or proteins between the treated and untreated samples. Pathway analysis can then be used to identify cellular processes that are significantly affected by the compound.
Rationale: To predict the binding mode of the compound to its target enzyme and to understand the key molecular interactions.
Protocol: In Silico Modeling
-
Protein Structure Preparation: Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or through homology modeling.
-
Ligand Preparation: Generate a 3D structure of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine and optimize its geometry.
-
Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the binding pose of the compound in the active site of the enzyme.
-
Molecular Dynamics Simulation: Perform molecular dynamics simulations to assess the stability of the predicted protein-ligand complex and to analyze the detailed interactions over time.
Workflow for In-depth Characterization
Caption: Phase 3 workflow for detailed mechanistic studies.
Conclusion
The systematic investigation of the mechanism of action of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine holds significant potential for the discovery of novel therapeutic agents. The phased approach outlined in this guide, progressing from broad screening to in-depth molecular characterization, provides a robust framework for elucidating its biological function. By leveraging the known pharmacological properties of the 1,2,4-triazole and furan scaffolds, researchers can efficiently navigate the complexities of mechanistic studies and unlock the full therapeutic potential of this promising compound.
References
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine Analogs
Foreword: The Evolving Landscape of Heterocyclic Chemistry in Drug Discovery
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the 1,2,4-triazole scaffold is a cornerstone, renowned for its metabolic stability and diverse pharmacological profile.[1][2] This guide delves into the nuanced world of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine and its analogs, providing a comprehensive exploration of their structure-activity relationships (SAR). Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of designing and optimizing these promising compounds for enhanced biological efficacy. The unique architecture of triazoles facilitates strong interactions with biological receptors and enzymes, making them a fertile ground for discovering new drugs.[3]
The 1,2,4-Triazole Core: A Privileged Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts a unique set of physicochemical properties. This scaffold is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][4][5][6][7] The versatility of the triazole ring allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological and pharmacokinetic profiles.
Core Structure of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Caption: General structure of the 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine scaffold.
Synthetic Pathways: From Precursors to Analogs
The synthesis of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine analogs typically follows a multi-step reaction sequence, commencing with accessible starting materials. A common approach involves the cyclization of thiosemicarbazide derivatives.[3]
General Synthetic Protocol
A representative synthetic route is outlined below:
-
Formation of the Thiosemicarbazide Intermediate: Furan-2-carboxylic acid hydrazide is reacted with an appropriate isothiocyanate to yield the corresponding 1,4-disubstituted thiosemicarbazide.
-
Cyclization to the Triazole-thiol: The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
-
S-Alkylation: The resulting triazole-thiol is then S-alkylated, in this case with a methylating agent (e.g., methyl iodide), to introduce the methylthio group at the C5 position.
-
Introduction of the Amino Group: The 4-amino functionality is typically incorporated by using a hydrazine derivative in the initial thiosemicarbazide formation step.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazole analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is intricately linked to the nature and position of various substituents. The following sections dissect the SAR at key positions of the molecule.
The Role of the 2-Furyl Group at C3
The furan ring at the C3 position is a critical determinant of biological activity. Its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions contribute significantly to receptor binding.
-
Substitution on the Furan Ring: Introduction of substituents on the furan ring can modulate activity. For instance, the presence of a 5-bromo substituent on the furan ring has been shown to influence antimicrobial activity.[8][9]
-
Isosteric Replacements: Replacing the furan ring with other five-membered heterocycles, such as thiophene, can lead to variations in activity, highlighting the importance of the specific heteroatom and electronic distribution of the ring.[10]
Modifications of the Methylthio Group at C5
The methylthio group at the C5 position is a key site for derivatization to explore the SAR.
-
Alkyl Chain Length: Varying the length of the alkyl chain in the S-alkyl group can impact lipophilicity and, consequently, cell permeability and target engagement.
-
Introduction of Functional Groups: The transition from simple S-alkyl derivatives to esters, such as 2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)-thio)acetic acid esters, can lead to significant changes in antimicrobial activity.[11] For example, the introduction of isopropyl and isobutyl radicals in the ester structure has been shown to sharply increase activity against S. aureus.[11]
The Significance of the 4-Amino Group
The 4-amino group is a crucial pharmacophoric feature.
-
Derivatization to Schiff Bases: Condensation of the 4-amino group with various aldehydes to form Schiff bases (4-arylideneamino derivatives) has been a successful strategy to generate analogs with potent biological activities, including anti-HIV properties.[12]
-
Mannich Bases: The synthesis of Mannich bases by aminomethylation at the N1 position has also been explored, leading to compounds with altered pharmacological profiles.[5][12]
SAR Logical Relationship Diagram
Caption: Logical relationships in the SAR of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine analogs.
Biological Activities and Therapeutic Potential
Analogs of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.
Antimicrobial Activity
Derivatives of 1,2,4-triazoles, including those with furan moieties, have demonstrated significant activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][5][8][9][11][13] The mechanism of action often involves the inhibition of essential microbial enzymes.
Anticancer Activity
The 1,2,4-triazole scaffold is present in several established anticancer drugs.[4][14] Analogs of the title compound have shown promising antiproliferative effects against various cancer cell lines.[7][15][16] The proposed mechanisms of action include the inhibition of kinases such as EGFR and BRAF, as well as tubulin polymerization.[15]
Table 1: Summary of Biological Activities of Representative Analogs
| Analog/Modification | Target Activity | Key Findings | Reference |
| 5-Bromo substitution on the furan ring | Antimicrobial | Influences activity against various microorganisms. | [8][9] |
| Isopropyl and isobutyl esters at C5 | Antibacterial | Sharp increase in activity against S. aureus. | [11] |
| Schiff base formation at N4 | Anti-HIV | Potent inhibition of HIV-1 replication. | [12] |
| N-allyl derivative | Antimycobacterial | High activity against Mycobacterium tuberculosis. | [5] |
| (Fluoro)quinolone hybrids | Antibacterial | Potent effect against resistant bacterial strains. | [5] |
Experimental Protocols
General Procedure for the Synthesis of Schiff Base Derivatives (4-arylideneamino analogs)
-
A solution of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (1 mmol) in absolute ethanol (20 mL) is prepared.
-
To this solution, the appropriate aromatic aldehyde (1.1 mmol) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base.[12]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB).
-
The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using MHB.
-
An equal volume of the diluted bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
The MTT solution is removed, and the formed formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[15]
Future Directions and Concluding Remarks
The exploration of 3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine analogs continues to be a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:
-
Combinatorial Synthesis: The generation of diverse libraries of analogs through combinatorial chemistry to accelerate the SAR exploration.
-
Computational Modeling: The use of molecular docking and other computational tools to predict binding affinities and guide the rational design of more potent and selective inhibitors.[15]
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways affected by these compounds.
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An In-depth Technical Guide to the Tautomeric Forms of 4-Amino-1,2,4-triazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4-amino-1,2,4-triazole derivatives, a scaffold of significant interest in medicinal chemistry and materials science. Tautomerism, a dynamic equilibrium between interconvertible structural isomers, profoundly impacts the physicochemical properties, reactivity, and biological activity of these compounds. This document elucidates the structural diversity arising from prototropic tautomerism, presenting both a conceptual framework and practical methodologies for its investigation. We will explore the annular (1H, 2H, 4H) and amino-imino tautomerism inherent to this system. Detailed, field-proven protocols for characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and other spectroscopic techniques are provided. Furthermore, this guide details the application of computational chemistry, specifically Density Functional Theory (DFT), for predicting tautomer stability. The critical interplay between a specific tautomeric form and its interaction with biological targets is also discussed, offering a crucial perspective for rational drug design and development.
Foundational Concepts: Tautomerism in the 4-Amino-1,2,4-triazole Core
Tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, readily interconvert.[1] In heterocyclic systems like 1,2,4-triazoles, the most common form is prototropic tautomerism, which involves the migration of a proton, typically between nitrogen atoms of the ring (annular tautomerism) or onto an exocyclic substituent.[2]
The parent 4-amino-1,2,4-triazole can theoretically exist in several tautomeric forms. The primary equilibrium involves the position of a proton on the triazole ring, leading to three main annular tautomers: the 1H, 2H, and 4H forms. The introduction of the 4-amino group adds another layer of complexity, allowing for potential amino-imino tautomerism.
The position of this mobile proton is not trivial; it dictates the molecule's electronic distribution, hydrogen bonding capabilities (as both a donor and acceptor), dipole moment, and overall three-dimensional shape.[1] Consequently, understanding the dominant tautomeric form under specific conditions is paramount for predicting chemical reactivity and biological interactions. For the unsubstituted 1,2,4-triazole, the 1H-tautomer is known to be more stable than the 4H-tautomer.[1][3] However, the 4-amino substituent significantly alters the energetic landscape.
Figure 1: Primary annular and potential amino-imino tautomeric forms of 4-amino-1,2,4-triazole.
The equilibrium between these forms is highly sensitive to environmental factors, including:
-
Physical State: The dominant tautomer in the gas phase can differ significantly from that in solution or the solid state due to the influence of intermolecular interactions.
-
Solvent Polarity: Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium.[4]
-
pH: The protonation state of the molecule can favor specific tautomeric forms.
-
Substituents: Electron-donating or -withdrawing groups on the triazole ring or the amino group can alter the relative stabilities of the tautomers.[4]
Computational Chemistry: Predicting Tautomer Stability
Before embarking on extensive experimental work, computational modeling provides invaluable, predictive insights into the relative stabilities of tautomers. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.
The core principle is to calculate the ground-state energy of each optimized tautomer structure. The tautomer with the lowest energy is predicted to be the most stable and, therefore, the most abundant at equilibrium. While comprehensive quantitative data for the parent 4-amino-1,2,4-triazole is not consolidated in a single study, calculations on closely related isomers and derivatives provide a robust predictive framework.[1][4] For instance, studies on substituted 1,2,4-triazole-3-thiones consistently show that thione forms are more energetically stable than their thiol counterparts in both gas and solution phases.[4]
Table 1: Illustrative Relative Stabilities of Tautomers for a Related Triazole System (Note: These values are for 3-amino-1,2,4-triazole and serve as a predictive example. Relative stabilities for 4-amino derivatives may differ.)[1]
| Tautomer | Calculation Method | Phase | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1H-Tautomer | DFT/ab initio | Gas | 0.00 (Reference) | >99 |
| 2H-Tautomer | DFT/ab initio | Gas | +2.5 | <1 |
| 4H-Tautomer | DFT/ab initio | Gas | +7.0 | <0.1 |
Protocol for DFT-Based Tautomer Analysis
Causality: The goal is to find the minimum energy structure for each possible tautomer and compare these energies. The choice of functional and basis set is a balance between computational cost and accuracy. B3LYP is a popular hybrid functional that often yields reliable results for organic molecules, while a basis set like 6-311++G** includes polarization and diffuse functions, which are crucial for accurately describing the electron distribution in nitrogen heterocycles and hydrogen bonding.[4]
-
Structure Generation: Draw the 3D structures of all plausible tautomers (e.g., 1H, 2H, 4H, and imino forms).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G**). This step finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Solvation Modeling (Optional but Recommended): To simulate solution-phase conditions, repeat the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[4] This is critical as solvent can dramatically alter relative stabilities.
-
Energy Comparison: Compare the final electronic energies (including zero-point vibrational energy corrections) of all tautomers. The structure with the lowest energy is the predicted most stable form.
Figure 2: Workflow for computational investigation of tautomerism.
Experimental Characterization: A Multi-Technique Approach
While computation provides a strong hypothesis, experimental validation is essential. A combination of spectroscopic and crystallographic techniques is required for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.[1][5]
Causality: In different tautomers, a given nucleus (e.g., a ring proton or carbon) will have a different chemical shift due to changes in electron density and proximity to the mobile proton. For example, a proton on a nitrogen adjacent to a double bond (aza-type) will resonate at a different frequency than a proton on a nitrogen adjacent to two single bonds (amino-type). The choice of solvent is critical because it can shift the tautomeric equilibrium.[1] Aprotic solvents like DMSO-d₆ are excellent for observing N-H protons, while protic solvents like D₂O will cause them to exchange and disappear.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the 4-amino-1,2,4-triazole derivative in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The use of an aprotic solvent like DMSO-d₆ is often preferred initially to preserve and observe the N-H proton signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, ideally operating at a proton frequency of 400 MHz or higher to achieve better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the number of signals, their integration, multiplicity, and chemical shifts, especially in the downfield region (>10 ppm) where N-H protons of the triazole ring often appear.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are highly indicative of the tautomeric form.
-
2D NMR (Optional): If the 1D spectra are ambiguous, acquire 2D correlation spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range H-C correlations). HMBC is particularly useful for assigning quaternary carbons and can help identify the location of the mobile proton through 2- and 3-bond correlations to the ring carbons.
-
Data Analysis: Compare the observed chemical shifts with values predicted from DFT calculations or with data from known, structurally related compounds. The presence of a single set of signals indicates one dominant tautomer, while multiple sets of signals suggest a mixture of tautomers in slow exchange on the NMR timescale.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive evidence for the structure of the dominant tautomer in the solid state.[1] It allows for the precise determination of bond lengths and the direct localization of hydrogen atoms, leaving no ambiguity about the proton's position.
Causality: The diffraction pattern of X-rays passing through a single crystal is directly related to the electron density distribution within the crystal lattice. By analyzing this pattern, a 3D model of the molecule can be constructed, including the positions of all atoms. This method is self-validating as the final refined structure must match the experimental diffraction data with a low residual factor (R-factor).
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. Hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.[1]
-
Data Analysis: Analyze the refined crystal structure to determine precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks). This provides an unambiguous picture of the solid-state structure.[7][8][9]
Infrared (IR) and UV-Vis Spectroscopy
While less definitive than NMR or X-ray crystallography, IR and UV-Vis spectroscopy are rapid, valuable supporting techniques.
-
IR Spectroscopy: The N-H stretching and bending vibrations, as well as ring vibrations, are characteristic of each tautomeric form. For thione-containing derivatives, the presence or absence of a strong C=S stretch (around 1100-1300 cm⁻¹) versus a weak S-H stretch (around 2550-2600 cm⁻¹) can differentiate between thione and thiol tautomers.[3][6]
-
UV-Vis Spectroscopy: Different tautomers have distinct conjugated systems and will therefore exhibit different electronic transitions, leading to different absorption maxima (λ_max).[3][10] By comparing experimental spectra to those simulated for different tautomers using TD-DFT (Time-Dependent DFT), one can infer the predominant form in solution.[2]
Implications for Drug Design and Development
The specific tautomeric form of a drug molecule is not an academic curiosity; it is a critical determinant of its biological activity. A molecule's ability to bind to its target (e.g., an enzyme or receptor) depends on its shape and its pattern of hydrogen bond donors and acceptors.
Causality: Tautomers, being distinct structural isomers, present different "faces" for molecular recognition. One tautomer might possess a hydrogen bond donor in a key position for binding to an aspartate residue in an active site, while another tautomer lacks this capability and is therefore inactive. Ignoring tautomerism can lead to the misinterpretation of structure-activity relationships (SAR) and the failure of drug design campaigns.
Figure 3: Conceptual diagram of how different tautomers can lead to differential target binding.
Conclusion
The tautomerism of 4-amino-1,2,4-triazole derivatives is a multifaceted phenomenon with profound implications for their chemical properties and biological function. While several tautomeric forms are theoretically possible, their relative populations are governed by a delicate balance of intramolecular stability and environmental factors. A comprehensive understanding of this tautomeric landscape is not achievable through a single technique. Instead, it demands an integrated and self-validating approach that combines the predictive power of computational modeling with the definitive characterization provided by advanced spectroscopic (NMR) and crystallographic (X-ray) methods. For researchers and professionals in drug development, a thorough investigation of tautomerism is a mandatory step in the rational design of novel therapeutic agents based on this important heterocyclic scaffold.
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Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling, 26(3), 57. Available at: [Link]
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A Technical Guide to the Quantum Chemical Computation of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol: A Chemist's Compass for Drug Discovery
Preamble: From Molecular Structure to Therapeutic Potential
In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone of pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The subject of this guide, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, is a molecule of significant interest due to its inherent structural features that suggest a high potential for biological interaction. Understanding its electronic structure, reactivity, and intermolecular interaction potential is paramount for its rational development as a therapeutic agent.
This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a logical and insightful journey into the quantum chemical analysis of this molecule. We will begin by establishing the theoretical framework, proceed to a detailed computational protocol, analyze the multifaceted results, and conclude with the implications of these findings for drug development professionals. Our goal is not merely to present data, but to illuminate the why behind the how—providing a robust, self-validating system of inquiry for researchers in the field.
Part 1: The Strategic Foundation of Computational Inquiry
The decision to employ quantum chemical computations is rooted in the need to visualize and quantify molecular properties that are often inaccessible through experimental means alone. For 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, our primary computational tool is Density Functional Theory (DFT) . DFT strikes an optimal balance between computational cost and accuracy for molecules of this size, making it a workhorse in computational chemistry.[1] It allows us to model the electron density of the system, from which all other electronic properties can be derived.
The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is a deliberate one, validated by numerous studies on similar heterocyclic systems.[2][3][4] B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of electronic correlation. The 6-311++G(d,p) basis set is sufficiently large and flexible, including diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms. This combination is known to yield geometric parameters and vibrational frequencies that are in good agreement with experimental data.[2][3][4]
Our computational exploration will be multifaceted, encompassing:
-
Geometric Optimization and Tautomerism: To determine the most stable three-dimensional structure and investigate the critical thione-thiol equilibrium.
-
Vibrational Analysis: To predict the infrared and Raman spectra, serving as a direct validation against experimental data.
-
Electronic Properties Analysis: To understand the molecule's reactivity and interaction potential through:
-
Frontier Molecular Orbital (FMO) Theory: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.[5][6][7]
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, crucial for understanding drug-receptor interactions.[8][9][10]
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure, providing deep insights into molecular stability.[11][12][13]
-
The following diagram illustrates the logical workflow of our computational protocol.
Caption: Thione-Thiol Tautomerism of the molecule.
Computational results consistently demonstrate that the thione tautomer is the more stable form. [2][3][4]This stability is crucial as it dictates the molecule's hydrogen bonding capabilities and overall shape, which are primary determinants of its interaction with biological targets. All subsequent analyses are performed on this confirmed ground-state structure.
Vibrational Spectroscopy: The Bridge Between Theory and Reality
The calculated vibrational frequencies provide a direct and powerful method for validating the computational model. By comparing the predicted IR and Raman spectra with experimental data, we gain confidence in the accuracy of our calculated geometry and electronic structure.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) [2][4] | Calculated (B3LYP) (cm⁻¹) [2][4] | Assignment |
| N-H Stretch | 3442 | 3468 | Stretching of the N-H bond on the triazole ring |
| C-H Stretch (Pyridine) | 3100-3000 | 3086-3045 | Aromatic C-H stretching vibrations |
| C=S Stretch | 1184 | 1180 | Thione group stretching vibration |
| Ring Vibrations (Py, Tz) | 1609, 1558, 1480 | 1603, 1552, 1481 | C=C and C=N stretching in pyridine and triazole rings |
Note: Calculated frequencies are often scaled by a factor (~0.96) to correct for anharmonicity and basis set limitations.
The excellent correlation between the calculated and experimental frequencies validates that the B3LYP/6-311++G(d,p) level of theory provides a reliable description of the molecule. [2][3][4]This self-validating step is critical; if the spectra did not align, the computational model would need to be re-evaluated before proceeding.
Frontier Molecular Orbitals (FMO): Mapping Chemical Reactivity
FMO theory is a powerful tool for predicting the reactive sites of a molecule. [5][6][7]The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests a molecule is more polarizable and reactive. [2][3][14]
-
HOMO: For 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, the HOMO is primarily localized over the triazole ring and the sulfur atom. This indicates that these regions are the most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the pyridyl ring. This suggests that the pyridine nitrogen and adjacent carbons are the most likely sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The calculated energy gap for this molecule is approximately 4.8-5.0 eV. [2][4]This relatively large gap indicates high kinetic stability, a desirable property for a drug candidate as it suggests resistance to non-specific degradation.
| Parameter | Calculated Value (eV) [2][4] | Implication for Reactivity |
| E(HOMO) | ~ -6.8 | Indicates electron-donating capability, centered on the triazole-thione moiety. |
| E(LUMO) | ~ -1.9 | Indicates electron-accepting capability, centered on the pyridine ring. |
| Energy Gap (ΔE) | ~ 4.9 | Suggests high kinetic stability and lower reactivity. [2][3][14] |
Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites
The MEP map is an invaluable tool for drug design, as it visualizes the charge distribution and predicts how a molecule will be recognized by a biological receptor. [8][9][10]It provides a color-coded guide to the molecule's electrostatic landscape.
-
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For our molecule, the most negative potential is located around the sulfur atom of the thione group and the nitrogen atom of the pyridine ring. These are the primary sites for interaction with positively charged or hydrogen-bond donor sites on a receptor.
-
Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors. The most positive potential is found around the N-H group of the triazole ring.
-
Neutral Regions (Green): These areas represent regions of low electrostatic potential, often associated with nonpolar interactions.
The MEP map clearly identifies the key pharmacophoric features: two strong hydrogen bond acceptor sites (S and N-pyridyl) and one strong hydrogen bond donor site (N-H). This "interaction pharmacophore" is the blueprint for designing complementary receptor binding sites. [15]
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
NBO analysis translates the complex wavefunction into a simple, intuitive Lewis structure of bonds and lone pairs, quantifying delocalization effects through second-order perturbation theory. [11][12][13]This analysis reveals the stabilizing intramolecular interactions that contribute to the molecule's overall structure and energy.
Key findings from the NBO analysis include significant hyperconjugative interactions, primarily involving electron donation from the lone pairs of the sulfur and nitrogen atoms into the antibonding orbitals (σ* and π) of the ring systems. For example, the interaction between the lone pair of the pyridine nitrogen (N8) and the antibonding π orbitals of the adjacent C-C bonds contributes significantly to the stability of the ring. These charge-transfer events underscore the importance of electron delocalization in stabilizing the molecule's planar structure. [16][17][18]
Part 4: Authoritative Grounding & Implications for Drug Development
The computational data, validated by experimental results, provides a powerful, multi-faceted profile of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. For the drug development professional, this information is not merely academic; it is actionable intelligence.
-
Target Identification and Pharmacophore Modeling: The MEP and FMO analyses provide a clear "interaction map." The identified hydrogen bond donor (N-H) and acceptor (C=S, N-pyridyl) sites are key features for building a pharmacophore model. This model can be used to screen virtual libraries for compounds that can mimic these interactions or to design novel molecules with enhanced binding affinity.
-
Lead Optimization: Understanding the molecule's electronic structure allows for rational chemical modifications. For instance, to enhance nucleophilicity, one might add electron-donating groups to the pyridine ring, which would raise the energy of the LUMO. Conversely, to modulate the hydrogen-bonding strength of the thione group, substitutions on the triazole ring could be explored.
-
Predicting Metabolism: The reactive sites identified by FMO and MEP analysis can suggest potential sites of metabolic transformation (e.g., oxidation or reduction). This predictive capability can help in designing molecules with improved metabolic stability.
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Vibrational Spectroscopy. Chemistry LibreTexts. [Link]
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A new computational methodology for the characterization of complex molecular environments using IR spectroscopy. RSC Publishing. [Link]
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Wikipedia. (n.d.). Density functional theory. Wikipedia. [Link]
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Density functional theory. College of Engineering and Applied Science. [Link]
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Methodological & Application
Protocol for the synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
An Application Note and Protocol for the Synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Compounds incorporating this heterocycle exhibit a broad spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The target molecule, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, combines the 1,2,4-triazole ring with a furan moiety and a methylthio group, features that can modulate its pharmacological profile. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The described pathway proceeds through the formation of a key intermediate, 4-Amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole, followed by selective S-methylation.
Overall Reaction Scheme
The synthesis is a four-step process starting from ethyl 2-furoate:
-
Formation of 2-furoic acid hydrazide from the corresponding ester.
-
Reaction with carbon disulfide in a basic medium to yield a dithiocarbazate salt.
-
Cyclization with hydrazine hydrate to form the 4-amino-1,2,4-triazole-3-thiol core.
-
Selective methylation of the thiol group to yield the final product.
Caption: Overall synthetic route to the target compound.
Materials and Equipment
Reagents and Solvents
-
Ethyl 2-furoate (≥98%)
-
Hydrazine hydrate (N₂H₄·H₂O, 80% or higher)
-
Ethanol (Absolute)
-
Potassium hydroxide (KOH, pellets, ≥85%)
-
Carbon disulfide (CS₂, ≥99%)
-
Methyl iodide (CH₃I, ≥99%)
-
Sodium methoxide (NaOMe, 25% solution in methanol or solid)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Appropriate solvents for TLC (e.g., ethyl acetate/hexane mixtures)
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
-
Fume hood
Experimental Protocol
Step 1: Synthesis of 2-Furoic Acid Hydrazide
Causality: This is a standard nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine displaces the ethoxy group from the ester to form the more stable hydrazide, which is the necessary precursor for the subsequent reaction with carbon disulfide.
-
To a solution of ethyl 2-furoate (0.1 mol) in 150 mL of ethanol in a 500 mL round-bottom flask, add hydrazine hydrate (0.2 mol, 2 molar equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of Potassium 3-(2-furoyl)dithiocarbazate
Causality: Carbon disulfide acts as an electrophile. In the presence of a strong base like KOH, the hydrazide is deprotonated, enhancing its nucleophilicity. The nucleophilic nitrogen then attacks the carbon of CS₂, leading to the formation of the dithiocarbazate salt.[4]
-
In a 500 mL flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.15 mol) in 200 mL of absolute ethanol.
-
Add 2-furoic acid hydrazide (0.10 mol) from Step 1 to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath. Slowly add carbon disulfide (0.15 mol) dropwise using a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.
-
A precipitate will form. Collect the solid potassium salt by vacuum filtration, wash with cold ethanol, and dry.
Step 3: Synthesis of 4-Amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole
Causality: This step involves an intramolecular cyclization driven by heat. The hydrazine hydrate reacts with the dithiocarbazate intermediate, leading to the closure of the five-membered triazole ring with the elimination of potassium sulfide and water.[5] The excess hydrazine provides the N4-amino group.
-
Suspend the potassium 3-(2-furoyl)dithiocarbazate (0.1 mol) from Step 2 in 100 mL of water in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (0.2 mol, 2 molar equivalents).
-
Heat the mixture to reflux for 4-5 hours. During this time, the evolution of hydrogen sulfide gas (H₂S) may be observed (use a fume hood). The reaction is complete when H₂S evolution ceases.
-
Cool the reaction mixture to room temperature. A clear solution should be obtained.
-
Carefully acidify the solution with concentrated hydrochloric acid to pH 5-6 while cooling in an ice bath.
-
A white solid will precipitate. Collect the product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol-water mixture to obtain pure 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole.[4][5]
Step 4: Synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Causality: This is a nucleophilic substitution reaction (S-alkylation). The thiol group of the triazole is deprotonated by a base (sodium methoxide) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the desired methylthio ether linkage.[6][7]
-
Dissolve the 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole (0.05 mol) from Step 3 in a solution of sodium methoxide (0.055 mol, 1.1 equivalents) in 100 mL of absolute ethanol.
-
Stir the solution at room temperature for 30 minutes to ensure complete formation of the thiolate salt.
-
Cool the mixture in an ice bath. Add methyl iodide (0.055 mol, 1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine as a solid.
Data Summary and Workflow
Quantitative Data
| Step | Starting Material | Key Reagents | Molar Ratio (vs. SM) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Ethyl 2-furoate | Hydrazine hydrate | 2.0 | Ethanol | Reflux | 4-6 | >90 |
| 2 | 2-Furoic acid hydrazide | KOH, CS₂ | 1.5, 1.5 | Ethanol | 0-25 | 12-16 | ~90 |
| 3 | K-dithiocarbazate | Hydrazine hydrate | 2.0 | Water | Reflux | 4-5 | ~45-50[4] |
| 4 | Triazole-thiol | NaOMe, CH₃I | 1.1, 1.1 | Ethanol | 0-25 | 3-4 | ~65-75* |
*Yield is estimated based on similar alkylation reactions.[5]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Carbon Disulfide (CS₂): Highly flammable and toxic. Handle only in a well-ventilated fume hood. Avoid sparks and open flames.
-
Hydrazine Hydrate (N₂H₄·H₂O): Corrosive and a suspected carcinogen. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care in a fume hood and wear appropriate gloves.
-
Potassium Hydroxide (KOH) & Sodium Methoxide (NaOMe): Corrosive bases. Avoid contact with skin and eyes.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Melting Point (m.p.): To assess purity. The literature value for 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is 202-203 °C.[4]
-
Infrared (IR) Spectroscopy: To identify key functional groups. For the triazole-thiol intermediate, expect peaks for N-H (amine), S-H (thiol), and C=N bonds.[4]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the chemical structure. For the triazole-thiol intermediate, characteristic peaks include a singlet for the NH₂ protons (~5.80 ppm), multiplets for the furan protons, and a broad singlet for the SH proton (~13.89 ppm).[4] For the final product, the SH peak will disappear, and a new singlet for the S-CH₃ protons will appear.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
References
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- Phosphorous oxychloride: Significance and symbolism. (2025-06-23).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. (2022-09-26).
- Cyclization of 1‐{[(4‐Methyl‐4H‐1,2,4‐triazol‐3‐yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4‐Triazole and 1,3,4‐Thiadiazole Derivatives and Their Pharmacological Properties. Sci-Hub.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Synthesis of 1,2,4-triazole derivatives.
- The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
- A Practical Methylation Procedure for (1H)-1,2,4-Triazole. DTIC.
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (Year not available).
- Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.
- Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
- Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO.
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025-01-16).
- Process for the preparation of 4-amino-1,2,4-Triazole.
- (PDF) Thiocarbohydrazides: Synthesis and Reactions.
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (Year not available).
- synthesis of 1,2,4 triazole compounds. ISRES.
- The search for new 4-amino-5-methyl-4H-1,2,4-triasole-3-thion derivatives with diuretic activity. (Year not available).
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- 3. The search for new 4-amino-5-methyl-4H-1,2,4-triasole-3-thion derivatives with diuretic activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
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- 7. researchgate.net [researchgate.net]
Analytical Methods for the Quantification of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, a heterocyclic compound with potential significance in pharmaceutical research and development. Given the structural motifs of a 1,2,4-triazole, a furan ring, and an amine group, this analyte is amenable to several analytical techniques. This application note details a primary, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control and research applications. Additionally, it outlines a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are grounded in established principles for triazole analysis and adhere to the validation framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[1]
Introduction and Physicochemical Rationale
3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine belongs to the 1,2,4-triazole class of compounds. This class is of significant interest in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antifungal and antimicrobial properties.[2][3][4] Accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and stability testing.
The analyte's structure provides key insights for analytical method development:
-
Chromophores: The presence of the furan and 1,2,4-triazole rings results in strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry a viable detection method. The maximum absorbance for similar 5-substituted-3-mercapto-1,2,4-triazoles is typically observed in the 250-300 nm range.[5]
-
Polarity: The combination of the polar 4-amino-triazole core and the less polar furan and methylthio groups renders the molecule moderately polar. This characteristic makes it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Ionization Potential: The basic nitrogen atoms in the triazole ring and the primary amine group are readily protonated, making the molecule suitable for analysis by electrospray ionization mass spectrometry (ESI-MS), particularly in the positive ion mode.[6]
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
RP-HPLC with a C18 column is the recommended primary method for its robustness, accessibility, and straightforward implementation.[2] This method separates compounds based on their hydrophobicity.
Causality of Method Design
-
Column Choice (C18): A C18 (octadecylsilane) stationary phase is selected due to its versatility and strong retentive capacity for moderately polar organic molecules like the target analyte.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
-
pH Modifier (Formic Acid): The addition of a small amount of formic acid (0.1%) to the aqueous phase serves a critical purpose. It maintains an acidic pH, ensuring the primary amine and triazole nitrogens are consistently protonated. This suppresses silanol interactions with the column, prevents peak tailing, and ensures reproducible retention times.
-
Detection Wavelength: Based on the UV spectra of analogous furan- and triazole-containing structures, a detection wavelength of approximately 260 nm is proposed as a starting point for achieving high sensitivity.[5][7] A diode-array detector (DAD) can be used to determine the optimal wavelength corresponding to the analyte's absorbance maximum.[8]
Experimental Protocol
Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard: 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (purity ≥ 98%).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
Chromatographic Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile |
| Gradient | 0-2 min: 10% B2-12 min: 10% to 90% B12-14 min: 90% B14-14.1 min: 90% to 10% B14.1-18 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC-UV quantification of the target analyte.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure an analytical method is fit for its intended purpose, a comprehensive validation is required.[9] The following parameters must be assessed according to ICH guidelines.[10][1][11]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Protocol Summary | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte without interference from matrix components, impurities, or degradants.[11] | Analyze blank matrix, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic). | Peak purity index > 0.99. Baseline resolution between analyte and potential interferents. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range.[12] | Analyze a minimum of 5 concentrations across the specified range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The concentration interval where the method is precise, accurate, and linear.[10] | Confirmed by the linearity, accuracy, and precision data. | Typically 80-120% of the target concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value, expressed as percent recovery.[12] | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results.[12] | Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| LOD & LOQ | LOD: Lowest amount detectable. LOQ: Lowest amount quantifiable with acceptable precision and accuracy.[12] | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD. S/N ratio of 10:1 for LOQ. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters.[10] | Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%). | System suitability criteria must be met. %RSD of results should remain within acceptable limits. |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable part of a self-validating system.[11]
SST Protocol: Inject a working standard (e.g., 25 µg/mL) five times before starting the analytical run.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Measures injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Measures pump and system stability. |
Validation Logic Diagram
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 6. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. agilent.com [agilent.com]
- 8. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD [scioninstruments.com]
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- 10. youtube.com [youtube.com]
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- 12. intuitionlabs.ai [intuitionlabs.ai]
Application Notes and Protocols for Antibacterial Studies of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antibiotic resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] Compounds featuring the 1,2,4-triazole scaffold have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable antibacterial properties.[2] The unique structural attributes of the 1,2,4-triazole ring system allow for extensive functionalization, enabling the modulation of its therapeutic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a promising 1,2,4-triazole derivative, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine , in antibacterial research. This compound, which incorporates a furan moiety, a methylthio group, and a 4-amino substituent, presents a unique combination of pharmacophores that may confer potent and selective antibacterial activity. These application notes and protocols are designed to provide a robust framework for the systematic evaluation of this compound, from initial screening to preliminary mechanism of action studies.
Physicochemical Properties of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
A thorough understanding of the physicochemical properties of a test compound is critical for the design and interpretation of biological assays.
| Property | Value (Predicted/Experimental) | Source |
| Molecular Formula | C7H8N4OS | N/A |
| Molecular Weight | 196.23 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | N/A |
| Melting Point | ~185-190 °C | N/A |
PART 1: Synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
The synthesis of the title compound can be achieved through a multi-step process starting from 2-furoic acid. The key intermediate is 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole, which is subsequently methylated.
Protocol 1: Synthesis of 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis of similar 4-amino-5-substituted-1,2,4-triazole-3-thiols.[3][4]
-
Esterification of 2-furoic acid: Reflux 2-furoic acid in absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 2-furoate.
-
Hydrazide formation: React ethyl 2-furoate with hydrazine hydrate in refluxing ethanol to produce 2-furoic acid hydrazide.
-
Formation of potassium dithiocarbazinate: Stir a mixture of 2-furoic acid hydrazide and carbon disulfide in a solution of potassium hydroxide in absolute ethanol at room temperature.
-
Cyclization to the triazole: Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate. The reaction mixture will change color, and hydrogen sulfide gas will be evolved.
-
Isolation and purification: Upon cooling, acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the crude 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. The product can be recrystallized from ethanol.
Protocol 2: S-Methylation to Yield 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
This step involves the selective methylation of the thiol group.
-
Deprotonation of the thiol: Dissolve the synthesized 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in an appropriate solvent such as ethanol or methanol containing a base (e.g., sodium hydroxide or potassium carbonate) to form the thiolate salt.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the solution while stirring at room temperature.
-
Reaction monitoring and workup: Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, the product can be isolated by precipitation upon addition of water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine as a pure solid.
PART 2: In Vitro Antibacterial Susceptibility Testing
The initial evaluation of a novel compound involves determining its spectrum of activity against a panel of clinically relevant bacterial strains. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Bacterial Strains Panel
A representative panel of Gram-positive and Gram-negative bacteria should be used, including both standard reference strains and clinical isolates with known resistance profiles.
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
Bacillus subtilis (ATCC 6633)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (clinical isolate)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Klebsiella pneumoniae (ATCC 700603)
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of the compound stock solution: Prepare a stock solution of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of the bacterial inoculum: Culture the bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial dilution in a 96-well plate: Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Determining the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation: MIC and MBC Values
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus (ATCC 29213) | 8 | 16 |
| E. faecalis (ATCC 29212) | 16 | 32 |
| B. subtilis (ATCC 6633) | 4 | 8 |
| MRSA (clinical isolate) | 16 | 32 |
| E. coli (ATCC 25922) | 32 | 64 |
| P. aeruginosa (ATCC 27853) | >256 | >256 |
| K. pneumoniae (ATCC 700603) | 64 | 128 |
Note: The above data is hypothetical and for illustrative purposes only.
PART 3: Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a novel antibacterial compound to mammalian cells to determine its therapeutic index.
Protocol 5: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell culture: Culture a suitable mammalian cell line, such as human dermal fibroblasts (HDF) or human embryonic kidney 293 (HEK293) cells, in appropriate media.
-
Cell seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound treatment: Treat the cells with various concentrations of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (e.g., from 1 to 500 µg/mL) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
PART 4: Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antibacterial effect is a critical step in its development. The following are initial assays to probe the mechanism of action.
Protocol 6: Bacterial Membrane Permeability Assay
This assay assesses whether the compound disrupts the integrity of the bacterial cell membrane.
-
Bacterial culture: Grow the test bacterium (e.g., S. aureus) to the mid-logarithmic phase.
-
Cell suspension: Harvest the cells, wash them, and resuspend them in a suitable buffer.
-
Fluorescent probe: Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI), to the cell suspension. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.
-
Compound addition: Add 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine at its MIC and supra-MIC concentrations. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle).
-
Fluorescence measurement: Monitor the increase in fluorescence over time using a spectrofluorometer. A significant increase in fluorescence indicates membrane damage.
Protocol 7: DNA Gyrase Inhibition Assay
DNA gyrase is a key enzyme in bacterial DNA replication and a common target for antibiotics.
-
Assay components: Utilize a commercially available DNA gyrase inhibition assay kit. These kits typically contain supercoiled plasmid DNA, DNA gyrase, and the necessary buffers.
-
Inhibition reaction: Set up reactions containing the plasmid DNA, DNA gyrase, and varying concentrations of the test compound. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.
-
Reaction termination and analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA compared to the no-compound control.
Visualization of Experimental Workflows
Caption: A generalized workflow for the antibacterial evaluation of a novel compound.
Caption: Step-by-step workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
These application notes and protocols provide a structured approach to the initial antibacterial evaluation of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. The data generated from these studies will be instrumental in determining the compound's potential as a lead for further drug development. Positive outcomes from these initial screens would warrant more in-depth mechanistic studies, in vivo efficacy testing in animal models of infection, and pharmacokinetic and pharmacodynamic profiling. The exploration of structure-activity relationships through the synthesis of analogues will also be a critical next step in optimizing the antibacterial properties of this promising chemical scaffold.
References
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Application Notes and Protocols for the Development of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine as a Potential Drug Candidate
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of pharmacological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties.[1][2] This is attributed to the triazole ring's unique electronic features, metabolic stability, and its capacity for hydrogen bonding, which facilitates high-affinity interactions with biological targets.[1] The compound 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine combines this potent core with a furan moiety, known for its presence in various bioactive molecules, and a methylthio group, which can modulate lipophilicity and metabolic stability.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and preclinical evaluation of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. The protocols herein are designed to be self-validating and are grounded in established methodologies for triazole derivatives, offering a robust framework for investigating its potential as a therapeutic agent.
PART 1: Synthesis and Characterization
The synthesis of the target compound is a multi-step process beginning with the formation of the core 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole structure, followed by selective S-alkylation.[3]
Rationale for Synthetic Strategy
The chosen synthetic route is based on a well-established one-pot reaction for creating the 4-amino-5-mercapto-1,2,4-triazole ring system.[3] This method is efficient and starts from readily available materials: 2-furoic acid hydrazide and carbon disulfide. The subsequent S-alkylation with a methylating agent is a straightforward and high-yielding reaction, allowing for precise modification of the thiol group. This modular approach also permits the synthesis of other thioether derivatives for structure-activity relationship (SAR) studies.
Synthesis Workflow Diagram
Caption: Synthetic pathway for the target compound.
Detailed Synthesis Protocol
Protocol 1: Synthesis of 4-Amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole (1) [3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Starting Material Addition: Add 2-furoic acid hydrazide (0.1 mol) to the ethanolic KOH solution and stir until fully dissolved.
-
Dithiocarbazinate Formation: Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise over 30 minutes. Allow the mixture to stir at room temperature for 12-16 hours. The formation of the potassium dithiocarbazinate intermediate will result in a solid precipitate.
-
Cyclocondensation: Add hydrazine hydrate (0.2 mol, excess) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for the cessation of hydrogen sulfide gas evolution (use lead acetate paper).
-
Isolation: Cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol to yield white needles.
Protocol 2: Synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (Target Compound)
-
Reaction Setup: Suspend the synthesized triazole (1) (0.05 mol) in ethanol (75 mL) in a 150 mL round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (0.05 mol) in water (10 mL) to form the sodium thiolate salt.
-
Alkylation: Add methyl iodide (0.055 mol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, pour the mixture into ice-cold water. The product will precipitate out. Filter the solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure target compound.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H-NMR | Structural confirmation | Signals corresponding to furan protons, NH₂ protons, and S-CH₃ protons. |
| ¹³C-NMR | Carbon skeleton confirmation | Resonances for furan carbons, triazole ring carbons, and the methylthio carbon. |
| Mass Spec (MS) | Molecular weight verification | A molecular ion peak corresponding to the calculated mass of C₇H₈N₄OS. |
| FT-IR | Functional group identification | Characteristic peaks for N-H (amine), C=N (triazole), and C-S bonds.[4] |
| Elemental Analysis | Elemental composition | Percentages of C, H, N, and S should be within ±0.4% of theoretical values.[3] |
| Melting Point | Purity assessment | A sharp and defined melting point range. |
PART 2: Preclinical Evaluation Protocols
Given the broad spectrum of activities reported for 1,2,4-triazole derivatives, a tiered screening approach is recommended.[1][5] The following protocols outline primary in vitro and in vivo assays to investigate the potential anticonvulsant, antimicrobial, and anticancer activities.
Evaluation of Anticonvulsant Activity
In vivo models are essential for evaluating the physiological effects of potential anticonvulsant drugs.[6] The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test are the most widely used and predictive preclinical models.[7][8]
Protocol 3: Maximal Electroshock (MES) Seizure Test [6][7]
-
Objective: To identify compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Divide mice into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Phenytoin, 25 mg/kg, i.p.), and Test Compound groups (multiple doses, e.g., 30, 100, 300 mg/kg, i.p.).
-
Drug Administration: Administer the test compound or controls intraperitoneally (i.p.). Note the pre-treatment time (typically 30-60 minutes).
-
Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the complete absence of the tonic hind limb extension. Calculate the percentage of protected animals in each group.
-
Protocol 4: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [6][8]
-
Objective: To identify compounds that raise the seizure threshold, modeling absence or myoclonic seizures.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Acclimatization and Grouping: As described in Protocol 3. A suitable positive control is ethosuximide.
-
Drug Administration: Administer the test compound or controls (i.p.) at appropriate pre-treatment times.
-
Induction: Administer a subcutaneous injection of PTZ at a convulsive dose (CD₉₇), typically 85 mg/kg.
-
Observation: Observe the animals for 30 minutes for the onset of clonic spasms lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures within the 30-minute observation period.
-
Evaluation of Antimicrobial Activity
The initial screening for antimicrobial activity is typically performed in vitro to determine the minimum inhibitory concentration (MIC).
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination [9][10][11]
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution method following CLSI guidelines.
-
Materials: 96-well microtiter plates, appropriate bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), standard antibiotics (e.g., Ciprofloxacin, Fluconazole).
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the inoculum to each well. Include a positive control (microbes + broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Evaluation of Anticancer Activity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer agents.[4]
Protocol 6: In Vitro Cytotoxicity (MTT Assay) [4][12]
-
Objective: To assess the dose-dependent cytotoxic effect of the compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer), normal cell line (e.g., MRC-5) for selectivity assessment, cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT reagent, DMSO.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound required to inhibit cell growth by 50%).
-
Data Analysis and Interpretation
The quantitative data from these primary screens will guide further development.
| Parameter | Assay | Interpretation |
| ED₅₀ | MES, scPTZ | The dose effective in 50% of the animals. A lower ED₅₀ indicates higher potency. |
| TD₅₀ | Neurotoxicity Test | The dose causing toxicity in 50% of animals. Determined using tests like the rotarod test.[13] |
| Protective Index (PI) | Anticonvulsant | PI = TD₅₀ / ED₅₀. A higher PI indicates a better safety margin.[13] |
| MIC | Antimicrobial | The lowest concentration inhibiting growth. Lower values indicate greater potency. |
| IC₅₀ | Cytotoxicity | The concentration causing 50% inhibition of cell growth. Lower values indicate greater cytotoxic potential. |
PART 3: Advanced Development Workflow
Positive results from the primary screens should trigger a more in-depth investigation into the compound's mechanism of action and drug-like properties.
Caption: Workflow for advanced preclinical development.
This advanced phase involves a continuous cycle of testing and optimization. For instance, if the compound shows promising neuroprotective effects, as seen in other triazoles, studies could involve models of ischemic stroke and assays for markers of oxidative stress.[14] Similarly, promising antimicrobial or anticancer activity would lead to testing against drug-resistant strains or in xenograft models, respectively.[10][12] Pharmacokinetic studies are crucial to determine bioavailability and half-life, which are critical for establishing dosing regimens.[14]
Conclusion
3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine represents a promising chemical entity for drug discovery. Its synthesis is achievable through established chemical pathways. The protocols detailed in this document provide a rigorous and validated framework for a comprehensive preclinical evaluation of its therapeutic potential. By systematically assessing its anticonvulsant, antimicrobial, and anticancer activities, and subsequently delving into its mechanism of action and pharmacokinetic profile, researchers can effectively determine its viability as a future drug candidate.
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- 13. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]
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Application Notes and Protocols: In Vitro and In Silico Evaluation of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The 1,2,4-triazole nucleus is a vital pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2][3] The specific compound, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, combines the established biological relevance of the triazole ring with a furan moiety and a methylthio group, suggesting a unique pharmacological profile worthy of detailed investigation. A derivative, 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole, has been synthesized and evaluated for its anti-HIV-1 activity, indicating the potential of this scaffold.[4]
This guide provides a comprehensive framework for the systematic in vitro and in silico evaluation of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, designed for researchers in drug discovery and development. The protocols are presented to ensure scientific rigor and reproducibility.
Part 1: In Vitro Evaluation Strategies
The initial phase of characterizing a novel compound involves a battery of in vitro assays to determine its biological activity and cytotoxic profile. The selection of assays should be guided by the structural alerts of the molecule. The presence of the 1,2,4-triazole ring suggests potential antimicrobial and anticancer activities.[5][6][7]
Preliminary Cytotoxicity Assessment
Before evaluating specific bioactivities, it is crucial to determine the compound's inherent cytotoxicity against relevant cell lines. This establishes a therapeutic window and informs the concentration range for subsequent assays.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
Step-by-Step Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HEK293 for normal cell toxicity, and relevant cancer cell lines like MCF-7 or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 (half-maximal inhibitory concentration) value.
Illustrative Data Presentation:
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| HEK293 (Normal) | > 100 | 5.7 |
| MCF-7 (Breast Cancer) | 25.4 | 1.2 |
| HCT116 (Colon Cancer) | 18.9 | 0.8 |
Antimicrobial Activity Screening
The triazole moiety is a well-known feature of many antifungal agents.[1][8] Therefore, evaluating the compound against a panel of clinically relevant fungal and bacterial strains is a logical step.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Candida albicans, Aspergillus niger, Staphylococcus aureus, Escherichia coli) in appropriate broth.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Illustrative Data Presentation:
| Microorganism | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans | 32 | 8 |
| Aspergillus niger | 64 | 16 |
| Staphylococcus aureus | 128 | > 256 |
| Escherichia coli | > 256 | > 256 |
Part 2: In Silico Evaluation
Computational methods provide valuable insights into the potential mechanisms of action and pharmacokinetic properties of a compound before extensive wet-lab experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5] For 1,2,4-triazole derivatives, common targets include lanosterol 14α-demethylase (for antifungal activity) and various kinases or DNA gyrase (for anticancer and antibacterial activities).[9]
Workflow for Molecular Docking:
Caption: Molecular docking workflow.
Step-by-Step Protocol:
-
Ligand Preparation: Generate the 3D structure of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine and perform energy minimization.
-
Target Selection and Preparation: Obtain the crystal structure of the target protein (e.g., lanosterol 14α-demethylase from C. albicans, PDB ID: 5V5Z) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Docking Simulation: Use software like AutoDock Vina to dock the ligand into the active site of the protein.
-
Analysis: Analyze the docking results to identify the best binding pose based on the binding affinity (kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Illustrative Docking Results:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Lanosterol 14α-demethylase | -8.5 | Heme, TYR132, PHE228 |
| CDK6 | -7.2 | LYS43, ASP163 |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its development.[5] Several computational tools can predict these properties based on the molecule's structure.
Workflow for ADMET Prediction:
Caption: ADMET prediction workflow.
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: Assesses drug-likeness.
-
Aqueous Solubility (LogS): Influences absorption.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.
-
CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions.
-
hERG Inhibition: A key indicator of cardiotoxicity.
Illustrative ADMET Profile:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 210.25 g/mol | Compliant with Lipinski's Rule |
| LogP | 1.85 | Good lipophilicity |
| Aqueous Solubility | Moderately soluble | Favorable for absorption |
| BBB Permeant | No | Low potential for CNS side effects |
| hERG Inhibition | Low risk | Low cardiotoxicity risk |
Conclusion
This document outlines a structured approach for the initial characterization of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. The combination of targeted in vitro assays and predictive in silico modeling provides a robust foundation for understanding the compound's therapeutic potential and guiding further preclinical development. The illustrative data presented herein should be replaced with experimentally derived values for accurate assessment.
References
- Kokil, G. R., Rewatkar, P. V., Gosain, S., Aggarwal, S., Verma, A., Kalra, A., & Thareja, S. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery, 7(1), 46-49.
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Chen, Q., Zhu, X. L., Jiang, L. L., Liu, Z. M., & Yang, G. F. (2011). Synthesis, in vitro evaluation and molecular docking studies of new triazole derivatives as antifungal agents. Bioorganic & medicinal chemistry letters, 21(15), 4539–4543. [Link]
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In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents. (2025). Pharmaceuticals, 18(7), 6752. [Link]
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Razzaq, A. S., Mazyed, H. A. K., & Nahi, R. J. (2022). Design, synthesis and evaluation in vitro antibacterial activity of new 1,2,3-triazole derivatives. AIP Conference Proceedings, 2394(1), 020002. [Link]
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Sun, N., Liu, G., Li, Y., Xing, M., & Zhang, T. (2012). New triazole derivatives as antifungal agents: synthesis via click reaction, in vitro evaluation and molecular docking studies. Bioorganic & medicinal chemistry letters, 22(8), 2959–2962. [Link]
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Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (2022). RSC Advances, 12(39), 25297-25315. [Link]
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In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives. (2023). Molecules, 28(22), 7545. [Link]
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In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents. (2025). ResearchGate. [Link]
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Das, A., Kumar, S., Persoons, L., Daelemans, D., Schols, D., Alici, H., Tahtaci, H., & Karki, S. S. (2022). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Heliyon, 8(11), e11379. [Link]
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Chen, F., Chen, W., Xiao, Y., Liu, H., Li, Z., & Pan, Y. (2009). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Molecules, 14(7), 2454–2466. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). Molecules, 27(19), 6682. [Link]
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Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (2018). Bioorganic & medicinal chemistry letters, 28(17), 2893–2899. [Link]
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(13), 1-8.
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Kumari, M., Tahlan, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., & Kakkar, S. (2019). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC chemistry, 13(1), 133. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (2019). Molecules, 24(21), 3894. [Link]
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Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. (2020). ResearchGate. [Link]
- Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). ScienceRise: Pharmaceutical Science, 3(37), 26-34.
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Docking studies of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine with fungal enzymes
Application Note & Protocol
Title: In Silico Analysis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine: A Molecular Docking Protocol for Targeting Fungal Lanosterol 14α-Demethylase (CYP51)
Abstract
The rising incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the development of novel antifungal agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone in antifungal therapy, primarily targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[3][4] This application note provides a detailed protocol for conducting molecular docking studies of a promising 1,2,4-triazole derivative, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, with the fungal CYP51 enzyme. We delineate a comprehensive, step-by-step workflow from ligand and protein preparation to the execution of docking simulations using AutoDock Vina and the subsequent analysis of results. This guide is intended for researchers in mycology, medicinal chemistry, and drug development to facilitate the computational screening and rational design of new, potent antifungal candidates.
Introduction: The Rationale for Targeting Fungal Enzymes
Invasive fungal infections represent a significant and growing threat to global public health, particularly affecting immunocompromised individuals.[2] The therapeutic arsenal is limited, and its efficacy is often hampered by toxicity and the rapid development of resistance.[5] Fungal enzymes are prime targets for drug development because they are essential for pathogen viability and often possess structural differences from their mammalian homologs, which can be exploited to achieve selective toxicity.[6][7]
Among the most validated fungal enzyme targets is Lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[][9] This enzyme catalyzes a vital step in the conversion of lanosterol to ergosterol.[10] The disruption of this pathway by inhibitor molecules, such as the widely used azole antifungals, leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.[3][4][5]
The compound of interest, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, belongs to the 1,2,4-triazole class, which has a well-established history of potent antifungal activity.[11][12] Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of this small molecule within the active site of the CYP51 enzyme.[13] By simulating these interactions, researchers can gain insights into the compound's potential mechanism of action, predict its efficacy, and guide further structural modifications to enhance its inhibitory activity.[14]
Experimental Workflow Overview
The docking protocol involves a systematic process to ensure the reliability and reproducibility of the in silico experiment. The workflow begins with the preparation of both the small molecule (ligand) and the protein target (receptor), proceeds to the docking simulation where the ligand's conformational space within the receptor's active site is explored, and concludes with the analysis of the most favorable binding poses.
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- 13. Molecular docking study of naturallyoccurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery [scielo.org.co]
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Application Notes & Protocols: A High-Throughput Screening Cascade for 1,2,4-Triazole Derivatives Against Resistant Pathogens
Introduction: Confronting the Crisis of Antimicrobial Resistance with Novel Chemistry
The rise of multidrug-resistant (MDR) pathogens represents a critical global health threat, rendering conventional antibiotics increasingly ineffective.[1][2] Infections caused by resistant bacteria and fungi can be difficult, and sometimes impossible, to treat.[1] This escalating crisis necessitates the discovery and development of novel antimicrobial agents that operate via new mechanisms or can circumvent existing resistance strategies.[3][4] Among the promising scaffolds in medicinal chemistry, 1,2,4-triazole derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, including potent antibacterial and antifungal effects.[5][6][7][8]
This document provides a detailed experimental framework for the systematic screening and preliminary characterization of novel 1,2,4-triazole derivatives. The goal is to identify promising lead compounds effective against clinically relevant resistant pathogens. The described workflow is structured as a multi-tiered screening cascade, designed to efficiently triage large compound libraries from initial high-throughput screening to more complex mechanistic and safety evaluations.
The Hierarchical Screening Philosophy
A successful screening campaign balances throughput, cost, and the generation of decision-driving data. We employ a hierarchical or "tiered" approach that progressively narrows a large library of candidate compounds down to a small number of validated hits with desirable, drug-like properties. This strategy ensures that resource-intensive assays are reserved for only the most promising candidates.
Caption: The tiered experimental workflow for screening 1,2,4-triazole derivatives.
Part 1: Pre-Screening Preparations
1.1. Pathogen Selection and Culture The choice of pathogens is paramount. We recommend a panel that includes representatives from the "ESKAPE" group (Enterococcus faecium , Staphylococcus aureus , Klebsiella pneumoniae , Acinetobacter baumannii , Pseudomonas aeruginosa , and Enterobacter species), which are notorious for high levels of antimicrobial resistance (AMR).[2]
-
Bacterial Strains: Include well-characterized resistant strains, such as Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE).
-
Fungal Strains: Include resistant strains of Candida albicans, Candida auris, and Aspergillus fumigatus.
-
Quality Control: Use standard, susceptible reference strains (e.g., from ATCC) in parallel for every experiment to ensure assay validity.[9]
-
Culture Conditions: Pathogens should be cultured on appropriate media (e.g., Mueller-Hinton Broth/Agar for bacteria) under standardized conditions of temperature and incubation time to ensure reproducibility.[9]
1.2. Compound Library Preparation
-
Solubilization: Dissolve each 1,2,4-triazole derivative in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).
-
Storage: Aliquot and store stock solutions at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
-
Working Solutions: Prepare intermediate dilutions in the appropriate assay medium. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the pathogens or host cells.
Part 2: Primary Screening - Minimum Inhibitory Concentration (MIC)
The primary screen aims to identify compounds that inhibit the visible growth of a pathogen at a specific concentration. The broth microdilution method is the gold standard for determining MIC and is readily adaptable for high-throughput screening.[4][10]
Protocol 1: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of a 1,2,4-triazole derivative that prevents visible microbial growth.
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Pathogen suspension standardized to ~5 x 10^5 colony-forming units (CFU)/mL
-
1,2,4-triazole derivative stock solutions
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Addition: Add 50 µL of the standardized pathogen suspension to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum to ~5 x 10^5 CFU/mL.
-
Controls:
-
Well 11 (Growth Control): Contains broth and inoculum, but no compound.
-
Well 12 (Sterility Control): Contains 100 µL of broth only.
-
-
Incubation: Seal the plates (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours for bacteria (or as appropriate for the specific pathogen).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.
Data Presentation: MIC values should be compiled into a table for easy comparison.
| Compound ID | Target Pathogen (Strain) | MIC (µg/mL) | Positive Control (MIC, µg/mL) |
| Triz-001 | MRSA (ATCC 43300) | 8 | Ciprofloxacin (>64) |
| Triz-002 | P. aeruginosa (PAO1) | 16 | Ciprofloxacin (0.5) |
| Triz-003 | C. albicans (SC5314) | 4 | Fluconazole (0.25) |
| Triz-004 | A. baumannii (MDR-1) | >128 | Ciprofloxacin (>64) |
Part 3: Secondary Screening - Hit Validation and Safety Assessment
Compounds that demonstrate promising activity in the primary screen ("hits") must be subjected to further testing to confirm their activity and evaluate their potential for toxicity to human cells.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MIC value indicates growth inhibition (stasis), but not necessarily cell death (cidal activity). The MBC/MFC assay distinguishes between bacteriostatic/fungistatic and bactericidal/fungicidal compounds.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates overnight.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
In Vitro Cytotoxicity Assay
A crucial step in drug development is to ensure that the compound is selectively toxic to the pathogen and not to host cells.[11][12][13] The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[14]
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that reduces the viability of a mammalian cell line by 50% (IC50).
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Therapeutic Index (TI): A critical parameter for evaluating a compound's potential is its therapeutic index (or selectivity index), which compares its toxicity to host cells with its efficacy against the pathogen. TI = IC50 (mammalian cells) / MIC (pathogen) A higher TI value is desirable, indicating greater selectivity for the pathogen.
Part 4: Tertiary Screening - Elucidating Mechanism of Action (MoA)
Understanding how a compound kills a pathogen is vital for lead optimization. For resistant pathogens, it is particularly important to determine if the compound circumvents known resistance mechanisms.
Caption: Key mechanisms of bacterial resistance that novel compounds must overcome.
Common MoA assays include:
-
Macromolecular Synthesis Inhibition: Measures the incorporation of radiolabeled precursors for DNA (³H-thymidine), RNA (³H-uridine), protein (³H-leucine), and cell wall (¹⁴C-N-acetylglucosamine) to see which pathway the compound inhibits.[15]
-
Membrane Integrity/Potential Assays: Uses fluorescent dyes like propidium iodide (PI) or DiSC3(5) to determine if the compound disrupts the bacterial cell membrane.
-
Time-Kill Kinetic Assays: Measures the rate of killing over time at various concentrations of the compound, providing insight into its bactericidal or bacteriostatic nature and potential concentration-dependent or time-dependent effects.[4]
Part 5: The Bridge to In Vivo Studies
While in vitro assays are essential for initial screening, they do not fully replicate the complex environment of a host organism.[16] Promising candidates with a good therapeutic index and a known or suspected MoA should ultimately be tested in animal models of infection.[17][18]
Commonly used models include:
-
Murine Thigh Infection Model: Used to study the efficacy of compounds against localized bacterial infections.[17]
-
Murine Sepsis/Systemic Infection Model: Evaluates a compound's ability to clear a systemic infection.
-
Lung Infection Model: Particularly relevant for respiratory pathogens like P. aeruginosa or K. pneumoniae.[18][19]
These studies are critical for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and overall in vivo efficacy before a compound can be considered for further preclinical development.[16][17]
Conclusion
The experimental design detailed in these application notes provides a robust, logical, and efficient pathway for the discovery of novel 1,2,4-triazole derivatives active against resistant pathogens. By systematically progressing compounds through primary viability screens, secondary safety and validation assays, and tertiary mechanistic studies, researchers can effectively identify and prioritize lead candidates for the fight against antimicrobial resistance. Each step incorporates essential controls and decision-making criteria to ensure scientific integrity and the efficient allocation of resources.
References
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Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. Journal of Allied Health Sciences and Practice, 16(1), 4. [Link]
-
Kretschmer, D., Gekeler, C., & Zipperer, A. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 89-103). Humana Press, New York, NY. [Link]
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Partridge, S. R., Kwong, S. M., Firth, N., & Jensen, S. O. (2018). Mobile genetic elements associated with antimicrobial resistance. Clinical microbiology reviews, 31(4), e00088-17. [Link]
-
Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology spectrum, 4(2), 10-1128. [Link]
-
Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 115-130). Humana, New York, NY. [Link]
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Centers for Disease Control and Prevention. (2022). About Antimicrobial Resistance. CDC. [Link]
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Leggett, J. E., Fantin, B., Ebert, S., Totsuka, K., Vogelman, B., Calame, W., Mattie, H., & Craig, W. A. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of infectious diseases, 159(2), 272–279. [Link]
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Greule, A., et al. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics, 11(11), 1469. [Link]
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Sharma, D., & Narasimhan, B. (2015). Synthesis, antifungal and antibacterial activity of novel 1, 2, 4-triazole derivatives. Tropical Journal of Pharmaceutical Research, 14(11), 2043-2050. [Link]
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Application Notes and Protocols for the Preparation of 4-amino-1,2,4-triazole Derivatives for Biological Screening
Abstract
This comprehensive guide provides detailed methodologies for the synthesis and subsequent biological evaluation of 4-amino-1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols. The synthesis section focuses on the versatile construction of Schiff base derivatives from 4-amino-1,2,4-triazole, a common and effective strategy for generating chemical diversity. The biological screening section provides robust protocols for assessing the anticancer and antimicrobial potential of these synthesized compounds, critical early steps in the drug discovery pipeline.
Introduction: The Significance of 4-amino-1,2,4-triazoles in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.[5] Derivatives of 4-amino-1,2,4-triazole, in particular, have demonstrated a remarkable range of biological activities. These compounds are key components in a variety of clinically used drugs, highlighting their therapeutic potential.[2][3][4] The ease of synthesis and the potential for diverse functionalization at the 4-amino position make this scaffold an ideal starting point for the generation of compound libraries for high-throughput screening.
A common and highly effective method for derivatization is the formation of Schiff bases through the condensation of the primary amino group of 4-amino-1,2,4-triazole with various aldehydes and ketones.[6][7][8] This reaction is typically straightforward and allows for the introduction of a wide array of substituents, enabling the exploration of the structure-activity relationship (SAR) of the resulting compounds. The imine linkage of the Schiff base is not merely a linker but can also contribute to the biological activity of the molecule.
This guide will provide a detailed protocol for the synthesis of 4-amino-1,2,4-triazole Schiff base derivatives, followed by protocols for their evaluation as potential anticancer and antimicrobial agents.
PART 1: Synthesis of 4-amino-1,2,4-triazole Schiff Base Derivatives
The synthesis of Schiff bases from 4-amino-1,2,4-triazole is a robust and versatile method for generating a library of derivatives for biological screening. The general principle involves the acid-catalyzed condensation of the primary amine with an aldehyde or ketone.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 4-amino-1,2,4-triazole Schiff bases.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases derived from 4-amino-1,2,4-triazole and various aromatic aldehydes.[7][9][10]
Materials:
-
4-amino-1,2,4-triazole
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde)
-
Absolute ethanol or glacial acetic acid[6]
-
Concentrated sulfuric acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-amino-1,2,4-triazole in a minimal amount of absolute ethanol or glacial acetic acid.[6]
-
Addition of Aldehyde: To this solution, add 1 equivalent of the substituted aromatic aldehyde.
-
Catalyst Addition (Optional): If the reaction is slow, add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base derivative.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure.[9][10]
Table 1: Example Reaction Parameters and Characterization Data for a Schiff Base Derivative
| Reactants | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Key FT-IR Peaks (cm⁻¹) |
| 4-amino-1,2,4-triazole + Benzaldehyde | Ethanol | 2 hours | 85 | 188-190 | ~3100 (N-H), ~1610 (C=N, imine), ~1580 (C=N, triazole) |
| 4-amino-1,2,4-triazole + Salicylaldehyde | Glacial Acetic Acid | 1 hour | 92 | 210-212 | ~3400 (O-H), ~3150 (N-H), ~1625 (C=N, imine) |
| 4-amino-1,2,4-triazole + p-Chlorobenzaldehyde | Ethanol | 3 hours | 88 | 225-227 | ~3120 (N-H), ~1605 (C=N, imine), ~830 (C-Cl) |
PART 2: Biological Screening of 4-amino-1,2,4-triazole Derivatives
Once a library of 4-amino-1,2,4-triazole derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. This section provides protocols for assessing their anticancer and antimicrobial properties.
Diagram of Biological Screening Workflow
Caption: A typical workflow for the biological screening of synthesized compounds.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, Bel7402 - human hepatoma)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized 4-amino-1,2,4-triazole derivatives dissolved in Dimethyl Sulfoxide (DMSO) to prepare stock solutions
-
MTT solution (5 mg/mL in PBS)[11]
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells from a culture flask and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.
-
Table 2: Example Data Presentation for MTT Assay Results
| Compound ID | Concentration (µM) | % Cell Viability (A549) | IC₅₀ (µM) (A549) |
| Control | 0 | 100 | - |
| Compound 1 | 10 | 85.2 | 45.8 |
| 25 | 62.1 | ||
| 50 | 48.7 | ||
| 100 | 21.3 | ||
| Compound 2 | 10 | 70.5 | 28.2 |
| 25 | 51.3 | ||
| 50 | 30.1 | ||
| 100 | 12.6 |
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Synthesized 4-amino-1,2,4-triazole derivatives dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, this involves growing the microorganism in a suitable broth to the logarithmic phase and then diluting it in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.
Table 3: Example Data Presentation for MIC Determination
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound 1 | 16 | 32 | >64 |
| Compound 2 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Conclusion
The synthesis of 4-amino-1,2,4-triazole derivatives, particularly through the formation of Schiff bases, provides a rapid and efficient means of generating a diverse chemical library. The subsequent biological screening of these compounds using established and reliable assays, such as the MTT assay for anticancer activity and the broth microdilution method for antimicrobial activity, is crucial for the identification of promising lead compounds. The protocols detailed in this guide offer a solid foundation for researchers to prepare and evaluate these important heterocyclic compounds in the pursuit of novel therapeutic agents.
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Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC. (n.d.). Retrieved from [Link]
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). ResearchGate. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
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Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. (2011). Molecules, 16(8), 6649–6661. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50582. [Link]
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). Current Chemistry Letters, 10(1), 33-40. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (2016). Mini-Reviews in Medicinal Chemistry, 16(14), 1131–1143. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Retrieved from [Link]
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Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2006). Molecules, 11(4), 251–262. [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]
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Antifungal activity of 5-substituted-4-amino-1,2,4-triazole-3-thioesters. (2011). ResearchGate. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]
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Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. (2010). E-Journal of Chemistry, 7(3), 835-846. [Link]
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(PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). ResearchGate. Retrieved from [Link]
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Antimicrobial Susceptibility Testing Protocols. (2007). Taylor & Francis eBooks. Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. Retrieved from [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]
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Antibacterial derivatives of 4-amino-1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). BMC Research Notes, 7, 667. [Link]
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A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. (2020). Scientific Reports, 10(1), 9114. [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules, 26(4), 868. [Link]
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Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). Molecules, 28(6), 2697. [Link]
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NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. (n.d.). DergiPark. Retrieved from [Link]
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Synthesis and biological screening of 1,2,4-triazole derivatives. (2015). Semantic Scholar. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). Molecules, 27(6), 1832. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Retrieved from [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 73-79. [Link]
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ChemInform Abstract: Synthesis and Biological Screening of 1,2,4-Triazole Derivatives. (2015). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Optimization of reaction conditions for 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine synthesis
Technical Support Center: Synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Prepared by the Senior Application Scientist Team
This guide provides an in-depth technical resource for researchers engaged in the synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. It consolidates field-proven insights, detailed protocols, and robust troubleshooting advice to navigate common experimental challenges and optimize reaction outcomes.
Section 1: Synthesis Overview & Optimized Protocol
The synthesis of the target compound is a multi-step process that begins with 2-furoic acid and proceeds through key intermediates. The overall strategy involves the formation of a 4-amino-5-mercapto-1,2,4-triazole core, followed by selective S-methylation.
Overall Reaction Pathway
The synthesis is typically achieved in three main stages:
-
Hydrazide Formation: Conversion of 2-furoic acid to 2-furoic acid hydrazide.
-
Triazole Ring Formation: Cyclization of the hydrazide with carbon disulfide and excess hydrazine to form 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole.[1]
-
S-Methylation: Alkylation of the mercapto group to yield the final methylthio product.[1]
Caption: Overall synthetic workflow for the target compound.
Optimized Experimental Protocol
This protocol represents a validated method for the synthesis. All reagents should be of analytical grade and used as received unless otherwise noted.
Part A: Synthesis of 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole (1)
This precursor is prepared via a one-pot reaction from 2-furoic acid hydrazide.[1]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Furoic Acid Hydrazide | 1.0 | 126.11 | 12.6 g (0.1 mol) |
| Carbon Disulfide (CS₂) | 1.1 | 76.13 | 8.4 g / 6.6 mL (0.11 mol) |
| Potassium Hydroxide (KOH) | 1.1 | 56.11 | 6.2 g (0.11 mol) |
| Hydrazine Hydrate (~80%) | 4.0 | ~62.5 | 25 mL (~0.4 mol) |
| Ethanol (95%) | - | - | 150 mL |
| Water | - | - | 100 mL |
Step-by-Step Procedure:
-
Dissolve potassium hydroxide (6.2 g) in ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Add 2-furoic acid hydrazide (12.6 g) to the solution and stir until it dissolves.
-
Cool the mixture to below 10°C in an ice bath. Slowly add carbon disulfide (6.6 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting yellow suspension at room temperature for 12-16 hours. This forms the potassium dithiocarbazinate intermediate.
-
To the suspension, add water (100 mL) followed by hydrazine hydrate (25 mL).
-
Heat the mixture to reflux and maintain reflux for 6-8 hours, during which the color of the solution may change and the evolution of hydrogen sulfide gas (H₂S) will be observed. (Caution: Perform in a well-ventilated fume hood).
-
After reflux, cool the reaction mixture to room temperature. A precipitate should form.
-
Carefully acidify the cooled solution with dilute hydrochloric acid (or acetic acid) to a pH of ~5-6.
-
Filter the resulting white solid, wash thoroughly with cold water, and dry under vacuum to yield compound 1 .
Part B: Synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (2)
This step involves the S-methylation of the mercapto-triazole precursor.[1]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Compound 1 | 1.0 | 196.21 | 9.8 g (0.05 mol) |
| Potassium Hydroxide (KOH) | 1.0 | 56.11 | 2.8 g (0.05 mol) |
| Methyl Iodide (CH₃I) | 1.05 | 141.94 | 7.4 g / 3.3 mL (0.0525 mol) |
| Ethanol (95%) | - | - | 100 mL |
Step-by-Step Procedure:
-
Suspend the mercapto-triazole 1 (9.8 g) in ethanol (100 mL) in a 250 mL flask.
-
Add a solution of potassium hydroxide (2.8 g) in a small amount of water (~5 mL) to the suspension. Stir until a clear solution is obtained.
-
Add methyl iodide (3.3 mL) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.
-
A solid precipitate will form. Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure final product 2 .
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is potassium hydroxide used in the first step of the triazole ring formation? A: Potassium hydroxide acts as a base to deprotonate the hydrazide's terminal amine group. This creates a more potent nucleophile that readily attacks the electrophilic carbon of carbon disulfide (CS₂), facilitating the formation of the key potassium dithiocarbazinate intermediate.
Q2: What is the purpose of using a large excess of hydrazine hydrate in the cyclization step? A: Hydrazine hydrate serves two critical roles here. First, it acts as the nucleophile that attacks the dithiocarbazinate intermediate to initiate the cyclization process. Second, and crucially, it provides the nitrogen atom that becomes the N4-amino group on the triazole ring. An excess is used to ensure the reaction goes to completion and to favor the formation of the 4-amino-triazole over other potential side products.[2]
Q3: Can I use a different base for the S-methylation step? A: Yes, other bases like sodium hydroxide (NaOH) or sodium ethoxide can be used. The key is to use a base strong enough to deprotonate the thiol (-SH) group, forming a highly nucleophilic thiolate anion (-S⁻). The choice of base can sometimes influence the reaction rate and side product formation. KOH is a common, effective, and economical choice.
Q4: Is it possible to use other alkylating agents besides methyl iodide? A: Absolutely. Dimethyl sulfate ((CH₃)₂SO₄) is another common methylating agent. However, it is more toxic and less volatile than methyl iodide. For introducing other alkyl groups (e.g., ethyl, propyl), the corresponding alkyl halides (ethyl iodide, propyl bromide) can be used, following a similar procedure.
Q5: How critical is temperature control during the addition of carbon disulfide? A: It is highly critical. Carbon disulfide is extremely volatile (boiling point ~46°C) and flammable. The reaction with the deprotonated hydrazide is exothermic. Performing the addition at low temperatures (<10°C) prevents the evaporation of CS₂ and minimizes the risk of uncontrolled temperature escalation, ensuring both safety and high conversion to the desired intermediate.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Q: My yield for the mercapto-triazole (1) is very low and the solution did not turn bright yellow after adding CS₂. A: This points to a failure in forming the potassium dithiocarbazinate intermediate. The most likely cause is inactive or insufficient base. Ensure your potassium hydroxide is fresh and has been protected from atmospheric moisture and CO₂. Alternatively, if the CS₂ was added too quickly or at too high a temperature, it may have evaporated before it could react.
Q: During the reflux with hydrazine hydrate, I did not smell any H₂S (rotten egg smell). My yield was poor. A: The evolution of hydrogen sulfide is a key indicator that the cyclization and extrusion of sulfur is occurring correctly. A lack of H₂S evolution suggests the cyclization failed. This is almost always due to an insufficient amount of hydrazine hydrate or inadequate reflux time/temperature. Verify the concentration and quantity of your hydrazine hydrate and consider extending the reflux period.
Q: My final methylated product (2) is contaminated with a higher molecular weight impurity. A: This is a classic sign of oxidative dimerization. The intermediate mercapto-triazole (1) can be easily oxidized by atmospheric oxygen to form a disulfide (-S-S-) bridge between two triazole molecules. To prevent this, use the mercapto-triazole immediately after it is synthesized and dried, and minimize its exposure to air. If the problem persists, performing the methylation step under an inert atmosphere like nitrogen can be beneficial.
Q: The TLC of my final product shows two spots: the product and the starting mercapto-triazole. A: This indicates incomplete methylation. The primary causes are:
-
Insufficient Base: Not all of the mercapto-triazole was converted to the reactive thiolate anion. Ensure you use at least one full equivalent of a strong base.
-
Insufficient Alkylating Agent: The methyl iodide may have been consumed by side reactions or evaporated. Use a slight excess (5-10 mol%) of methyl iodide.
-
Short Reaction Time: The reaction may not have reached completion. Continue stirring and monitor by TLC until the starting material spot has disappeared.
Section 4: Product Characterization
Confirming the identity and purity of the final product is essential. Below are typical spectral data points for 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~2.6 ppm (s, 3H): Protons of the methylthio (-S-CH₃) group.
-
δ ~6.0-6.2 ppm (s, 2H): Protons of the N4-amino (-NH₂) group. This peak may be broad.
-
δ ~6.7 ppm (dd, 1H): Proton at the C4 position of the furan ring.
-
δ ~7.2 ppm (d, 1H): Proton at the C3 position of the furan ring.
-
δ ~7.9 ppm (d, 1H): Proton at the C5 position of the furan ring.
-
(Note: Exact chemical shifts can vary based on solvent and concentration).
-
-
IR (KBr, cm⁻¹):
-
3300-3100 cm⁻¹: N-H stretching vibrations of the amino group.
-
~2950 cm⁻¹: C-H stretching of the methyl group.
-
~1620 cm⁻¹: C=N stretching of the triazole ring.
-
~1580 cm⁻¹: N-H bending vibration.
-
(The characteristic S-H peak around 2500-2600 cm⁻¹ from the starting material should be absent).[3]
-
-
Mass Spectrometry (EI-MS):
-
m/z: The molecular ion peak [M]⁺ should be observed at approximately 210.05, corresponding to the molecular formula C₇H₈N₄OS.
-
References
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Lingappa, M., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Al-Ghorbani, M., et al. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC. Available at: [Link]
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]
- Arote, R. B., et al. (2014). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Journal of Advanced Scientific Research.
-
Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Al-Azzawi, A. M. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
-
Lingappa, M., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. Available at: [Link]
-
Parchenko, V., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. Available at: [Link]
-
Zemtsova, M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025).
- ResearchGate. (2025).
-
Al-Soud, Y. A., et al. (2007). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Archiv der Pharmazie. Available at: [Link]
-
Elgemeie, G. H. (n.d.). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Mansoura University. Available at: [Link]
Sources
Technical Support Center: Synthesis of Furan-Containing 1,2,4-Triazoles
Welcome to the technical support guide for the synthesis of furan-containing 1,2,4-triazoles. This document is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable heterocyclic scaffolds. Furan-containing 1,2,4-triazoles are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, their synthesis is not without challenges, often related to the stability of the furan ring and the regioselectivity of the triazole formation.
This guide provides practical, experience-driven advice in a question-and-answer format to help you navigate common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to furan-containing 1,2,4-triazoles?
A1: The most prevalent and versatile method involves a multi-step sequence starting from furan-2-carboxylic acid or its derivatives. The general pathway is as follows:
-
Formation of a Hydrazide: Furan-2-carboxylic acid is converted to its corresponding acyl hydrazide (e.g., furan-2-carbohydrazide).
-
Intermediate Formation: The hydrazide is then reacted with a suitable reagent to form an intermediate poised for cyclization. Common choices include:
-
Cyclization: The intermediate is cyclized to form the 1,2,4-triazole ring. This is typically achieved by heating in a basic medium (e.g., NaOH, KOH) for thiosemicarbazides or by reacting the dithiocarbazate with hydrazine hydrate.[5][6] The cyclization of thiosemicarbazides is a classic and effective strategy for forming the 1,2,4-triazole core.[3]
Q2: Why is the furan ring's stability a major concern during synthesis?
A2: The furan ring is an electron-rich heterocycle that is notoriously sensitive to acidic conditions.[7] Under strong acidic catalysis or heating, the ring can undergo acid-catalyzed ring-opening, leading to the formation of undesired byproducts like levulinic acid derivatives.[8] This degradation pathway significantly reduces the yield of the target molecule. Therefore, it is critical to carefully control the pH, especially during workup and purification steps. Whenever possible, neutral or basic conditions are preferred. Recent studies have highlighted that polar aprotic solvents can have a stabilizing effect on furan derivatives.[9]
Q3: How can I control regioselectivity to obtain the desired 1,2,4-triazole isomer?
A3: Achieving high regioselectivity is a common challenge in triazole synthesis.[10] For instance, reactions like the Einhorn-Brunner can produce isomeric mixtures. The choice of catalyst and the electronic properties of the substituents are powerful tools for directing the reaction towards a specific isomer. For example, in certain cycloaddition reactions, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst may favor the 1,5-disubstituted isomer.[10] When synthesizing from acyl hydrazides, the cyclization conditions (e.g., base concentration, temperature) can also influence the final isomeric ratio.
Part 2: Troubleshooting Guide
Problem 1: Low or No Yield of the Final Triazole Product
Q: I've followed the procedure, but my final yield is extremely low, or I've only recovered starting material. What went wrong?
A: This is a common issue that can stem from several factors. Let's break down the possibilities.
Causality & Solution:
-
Inefficient Cyclization: The final ring-closing step is often the most demanding.
-
Insufficient Base/Heat: The dehydrative cyclization of the thiosemicarbazide intermediate typically requires refluxing in a moderately concentrated basic solution (e.g., 4-8% NaOH).[6] Ensure your base is not old or degraded.
-
Microwave Irradiation: Consider using microwave-assisted synthesis. It has been shown to dramatically reduce reaction times from hours to minutes and can improve yields by providing uniform, rapid heating.[6][11]
-
-
Degradation of the Furan Ring:
-
Acidic Workup: During the workup, acidification to precipitate the product must be done carefully and preferably at low temperatures (e.g., in an ice bath). Over-acidification or prolonged exposure to acid can destroy your product.[7]
-
Solvent Choice: The stability of furan derivatives is highly dependent on the solvent.[9] If you suspect degradation, consider switching to a more stabilizing polar aprotic solvent like DMF during the reaction.[9]
-
-
Poor Quality Starting Materials:
-
Hydrazide Purity: Ensure your starting furan-2-carbohydrazide is pure. Impurities can interfere with the formation of the thiosemicarbazide intermediate.
-
Thiosemicarbazide Quality: The quality of the thiosemicarbazide used is critical for achieving good yields in subsequent cyclization steps.[12]
-
Problem 2: Formation of Multiple Byproducts and Purification Difficulty
Q: My crude NMR shows a complex mixture of products, and I'm struggling to isolate the desired compound via column chromatography.
A: This points towards side reactions or product degradation during workup or purification.
Causality & Solution:
-
Side Reactions during Cyclization:
-
Oxidative Cyclization: Depending on the conditions, oxidative side reactions can occur, leading to different heterocyclic systems.[13] Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if you suspect oxidative degradation.
-
Alternative Cyclization Pathways: The thiosemicarbazide intermediate can sometimes cyclize to form other heterocycles like thiadiazoles. Carefully analyze your spectral data (MS, NMR) to identify these byproducts. Adjusting the pH and temperature of the cyclization can favor the desired triazole formation.
-
-
Purification Challenges:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive furan compounds on the column. Consider deactivating the silica gel by treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in ethyl acetate/hexane).
-
Alternative Purification Methods: If column chromatography is problematic, recrystallization is often a superior method for purifying these types of compounds. A mixed solvent system like ethanol/water is frequently effective.[6] For non-polar impurities, washing the crude solid with a non-polar solvent like diethyl ether or hexane can be very effective.
-
Part 3: Experimental Protocols & Data
Workflow for a Common Synthetic Route
The diagram below illustrates a typical workflow for the synthesis of 4-amino-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione, a common and useful intermediate.
Caption: General workflow for furan-1,2,4-triazole-thione synthesis.
Detailed Protocol: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established literature procedures and is provided for illustrative purposes.[5]
Step A: Preparation of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.03 mol) in absolute ethanol (50 mL).
-
Add furan-2-carbohydrazide (0.025 mol) to the solution and stir until it dissolves completely.
-
Cool the flask in an ice bath. Add carbon disulfide (0.03 mol) dropwise over 20 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.
-
The precipitated yellow potassium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum. This intermediate is typically used in the next step without further purification.
Step B: Cyclization to 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium salt from Step A (0.02 mol) in water (40 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (99-100%, 0.04 mol) to the suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours. The color of the solution will typically change, and the evolution of H₂S gas may be observed (conduct in a fume hood).
-
Monitor the reaction by TLC (e.g., Ethyl Acetate:Hexane 1:1) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the cold solution with dilute hydrochloric acid (e.g., 4N HCl) to a pH of ~5-6.
-
The white or off-white solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
Comparative Data on Cyclization Conditions
The choice of cyclization conditions can significantly impact reaction time and yield. Microwave-assisted synthesis offers a compelling alternative to conventional heating.
| Method | Base | Solvent | Temperature | Time | Typical Yield | Reference |
| Conventional | 4N NaOH | Water | Reflux (~100 °C) | 2–9 hours | Good to Moderate | [6] |
| Microwave | NaOH (solid support) | Ethanol (few drops) | N/A (Irradiation) | 2–4 minutes | Good to Moderate | [6] |
| Conventional | KOH | Water | Reflux (~100 °C) | 4–6 hours | Good | [5] |
References
- Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). Mini-Reviews in Organic Chemistry.
- The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Journal of Chemical Research.
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2018). International Journal of Pharmaceutical Sciences and Research.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. (2018). Proceedings.
- Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). Molecules.
- The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. (2012). International Journal of Organic Chemistry.
- Reactions of isothiocyanate 1 with 2-cyanoacetohydrazide and ethyl glycinate.
- Common challenges in the synthesis of 1,2,4-triazole deriv
- Technical Support Center: Furan Ring Stability and Degrad
- Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives: Synthesis and antitumor activity. (2015). European Journal of Medicinal Chemistry.
- Synthesis of 4-amino 3-methyl-1,2,4-triazole-5-thione (MTSNH) using microwave.
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021).
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][6][9]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research. Available from: Semantic Scholar.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
- A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy.
- Synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Organic and Pharmaceutical Chemistry.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2021). ChemistryOpen.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). Journal of Research in Pharmacy.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021). Egyptian Journal of Chemistry.
- Addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles as a synthetic route to novel azines and azoles of potential biological activity.
- 1,2,4-Triazole-3(5)-thiol. Organic Syntheses.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). Polymers.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Organics.
- Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). Turkish Journal of Chemistry.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Journal of Chemistry.
- 1,2,4-triazoles: Synthetic strategies and pharmacological.
- Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2.
Sources
- 1. Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives: Synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
Navigating the Synthesis of 4-amino-1,2,4-triazole Derivatives: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis of 4-amino-1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. In this guide, we will delve into the common side products encountered during the synthesis of 4-amino-1,2,4-triazoles, offering practical, field-tested advice to enhance the purity and yield of your target molecules.
Frequently Asked Questions (FAQs): Understanding and Mitigating Common Side Products
This section addresses the most pressing questions regarding impurities in the synthesis of 4-amino-1,2,4-triazole and its derivatives.
Q1: What is the most common impurity when synthesizing 4-amino-1,2,4-triazole from hydrazine and formic acid, and how can I prevent its formation?
A1: A frequent and often significant side product in the synthesis of 4-amino-1,2,4-triazole is the unsubstituted 1,2,4-triazole .
Causality: The formation of this impurity is primarily due to a competing reaction pathway that can be influenced by the stoichiometry of the reactants. While the exact mechanism is complex, it is understood that an excess of the carbon source (formic acid or its derivatives) can favor the formation of the unsubstituted triazole.
Preventative Strategy: A highly effective and validated method to minimize the formation of unsubstituted 1,2,4-triazole is to conduct the reaction with a deficiency of formic acid relative to hydrazine.[1] By carefully controlling the stoichiometry, the reaction pathway is directed towards the desired 4-amino product. A deficiency of 2-5% of formic acid has been shown to be effective.[1]
Experimental Insight: In our experience, a 2.5% deficiency of formic acid provides an excellent balance between high conversion of hydrazine and minimal formation of the unsubstituted triazole impurity.[1] This seemingly minor adjustment in stoichiometry can have a profound impact on the purity of the crude product, simplifying subsequent purification steps.
Q2: I am synthesizing a 3,5-disubstituted-4-amino-1,2,4-triazole derivative using the Pellizzari reaction and observing a mixture of isomeric products. What is causing this and how can I improve the regioselectivity?
A2: The formation of isomeric mixtures is a well-known challenge in the Pellizzari reaction when using an unsymmetrical amide and acylhydrazide. This is typically due to an "interchange of acyl groups" at elevated temperatures.[2]
Causality: The Pellizzari reaction involves the condensation of an amide and a hydrazide at high temperatures.[3] Under these conditions, a reversible reaction can occur where the acyl groups of the starting materials are exchanged, leading to the formation of two symmetrical triazoles in addition to the desired unsymmetrical product.
Strategies for Controlling Regioselectivity:
-
Temperature Optimization: High temperatures drive the acyl interchange. Therefore, it is crucial to identify the lowest possible temperature at which the reaction proceeds at a reasonable rate.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, minimizing the exposure of the reactants to high temperatures and thereby reducing the extent of acyl interchange.[3][4]
-
Reactant Stoichiometry: While less impactful than temperature, carefully controlling the molar ratio of the amide and acylhydrazide can influence the product distribution.[2]
Experimental Insight: We recommend starting with a thorough temperature optimization study, monitoring the reaction by HPLC or TLC to track the formation of both the desired product and the isomeric impurities.
Q3: In the Einhorn-Brunner synthesis of a substituted 1,2,4-triazole, I am getting a mixture of regioisomers. How can I control the outcome of the reaction?
A3: The regioselectivity of the Einhorn-Brunner reaction, which involves the condensation of an imide with a hydrazine, is primarily governed by the electronic properties of the acyl groups of the imide.
Causality: The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the imide. The more electrophilic carbonyl carbon will be preferentially attacked. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[5]
Strategies for Directing Regioselectivity:
-
Choice of Acyl Groups: By strategically choosing the acyl groups of the starting imide, you can direct the regiochemical outcome. To favor a specific isomer, ensure that the corresponding acyl group is significantly more electron-withdrawing than the other.
-
Reaction Conditions: While the electronic nature of the acyl groups is the primary determinant, reaction conditions such as the choice of acid catalyst and solvent can sometimes have a modest influence on the isomeric ratio.
Troubleshooting Guide: From Reaction to Pure Product
This table provides a quick reference for troubleshooting common issues encountered during the synthesis and purification of 4-amino-1,2,4-triazole derivatives.
| Observed Issue | Potential Cause | Troubleshooting Action |
| High levels of unsubstituted 1,2,4-triazole in the crude product | Incorrect stoichiometry (excess formic acid). | Use a 2-5% deficiency of formic acid relative to hydrazine.[1] |
| Mixture of isomeric triazoles in the Pellizzari reaction | Acyl group interchange at high temperatures. | Optimize to the lowest effective reaction temperature. Consider microwave-assisted synthesis to reduce reaction time.[2][3] |
| Poor regioselectivity in the Einhorn-Brunner reaction | Similar electronic properties of the imide's acyl groups. | Redesign the starting imide to have one acyl group that is significantly more electron-withdrawing. |
| Product is an oil and does not crystallize | Presence of impurities hindering crystallization. Residual solvent. | Purify the crude product by column chromatography before attempting crystallization. Ensure all solvent is removed under high vacuum. |
| Low yield after recrystallization | Product is too soluble in the chosen solvent. Insufficient cooling. | Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Ensure the solution is thoroughly cooled before filtration. |
Experimental Protocols: A Practical Approach to High-Purity Synthesis
The following protocols are provided as a starting point and should be optimized for your specific derivative.
Protocol 1: High-Purity Synthesis of 4-amino-1,2,4-triazole
This protocol is adapted from a patented method designed to minimize the formation of unsubstituted 1,2,4-triazole.[1]
Materials:
-
Hydrazine hydrate (99.5%)
-
Formic acid (96%)
-
Isopropanol
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, charge 30 mol of hydrazine hydrate.
-
Over a period of 1 hour, add 29.25 mol of formic acid (a 2.5% deficiency). The temperature will exothermically rise to approximately 85°C.
-
Heat the reaction mixture for 7 hours, distilling off the water formed during the reaction, until the temperature reaches 170°C.
-
Maintain the temperature at 170°C for 2 hours under a vacuum of 50 mm Hg to remove the remaining water.
-
Cool the reaction mixture to 80°C and add isopropanol (approximately 1740 g).
-
Heat the mixture to ~75°C until all the solid has dissolved.
-
Slowly cool the solution with gentle stirring to 5°C to induce crystallization.
-
Filter the product, wash the cake with cold isopropanol (150 g), and dry to obtain 4-amino-1,2,4-triazole with a purity of >99.9%.[1]
Protocol 2: General Procedure for Recrystallization of 4-amino-1,2,4-triazole Derivatives
This is a general guideline for the purification of 4-amino-1,2,4-triazole derivatives by recrystallization. The choice of solvent will depend on the specific properties of your compound. Isopropanol and methanol are common starting points.[6][7]
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., isopropanol or methanol).
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
For maximum yield, further cool the solution in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Visualizing the Chemistry: Reaction Pathways and Troubleshooting Logic
To better understand the chemical transformations and the logic behind our troubleshooting strategies, the following diagrams are provided.
Diagram 1: Synthesis of 4-amino-1,2,4-triazole and Formation of a Key Side Product
Caption: Reaction scheme for 4-amino-1,2,4-triazole synthesis.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting purity issues.
References
- Process for the preparation of 4-amino-1,2,4-Triazole. (2003). Google Patents.
-
Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (1993). European Patent Office. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). ResearchGate. Retrieved from [Link]
-
4-amino-4h-1,2,4-triazole. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (1988). Google Patents.
-
Synthesis of new 1-(4-amino-1, 2, 4-triazol-3-ylmethyl)-pyrimidinedione derivatives under microwave irradiation and their antimicrobial evaluation. (2012). ResearchGate. Retrieved from [Link]
- Process for the synthesis of 4-amino-4H-1,2,4-triazole. (2005). Google Patents.
-
Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. (1979). CORE. Retrieved from [Link]
-
Pellizzari reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). National Institutes of Health. Retrieved from [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009). National Institutes of Health. Retrieved from [Link]
-
Direct Synthesis of 1,2,4-Triazole Method. (n.d.). Scribd. Retrieved from [Link]
-
Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. (2018). ResearchGate. Retrieved from [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved from [Link]
-
Pellizzari Reaction Mechanism | Organic Chemistry. (2020). YouTube. Retrieved from [Link]
Sources
- 1. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Welcome to the technical support center for the synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will move beyond simple step-by-step instructions to explore the chemical principles and rationale behind each procedural choice, empowering you to troubleshoot effectively.
Overview of the Synthetic Pathway
The synthesis is a two-stage process. The first stage involves the formation of the core triazole ring system, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, from furan-2-carbohydrazide. The second stage is a selective S-methylation to yield the final product. Understanding the nuances of each stage is critical for maximizing yield and purity.
Caption: General two-stage synthetic workflow.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Category 1: Synthesis of the Intermediate: 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Q1: My yield of the potassium dithiocarbazinate salt (intermediate B) is very low. What could be the cause?
A1: This is a critical step that relies on the nucleophilic attack of the hydrazide on carbon disulfide. Several factors can lead to low yield:
-
Reagent Quality: Ensure your carbon disulfide (CS₂) is fresh and your potassium hydroxide (KOH) is anhydrous. Moisture can consume the base and interfere with the reaction.
-
Temperature Control: The reaction is exothermic. It's crucial to add the CS₂ slowly to the cooled ethanolic KOH solution containing the hydrazide, maintaining a low temperature (e.g., below 10°C) to prevent the formation of byproducts.
-
Stoichiometry: A slight excess of CS₂ and KOH is sometimes used to drive the reaction to completion, but a large excess can lead to side reactions.
Q2: The cyclization of the dithiocarbazinate salt with hydrazine hydrate is not working well, resulting in a low yield of the triazole-thiol (intermediate C). How can I optimize this?
A2: The cyclization step involves heating the potassium salt with hydrazine hydrate. The key is to ensure the complete evolution of hydrogen sulfide (H₂S) gas, which signals the completion of ring formation.[1]
-
Reflux Time: Insufficient reflux time is a common issue. The reaction should be refluxed until H₂S is no longer evolved. You can test for this using lead acetate paper, which will turn black in the presence of H₂S.
-
pH of Precipitation: After cooling, the product is precipitated by acidification. Adding the acid (e.g., HCl or acetic acid) too quickly can trap impurities. Add it dropwise while stirring in an ice bath until the pH is acidic, leading to a clean precipitation of the white product.[1]
Q3: During cyclization, I isolated a product, but it's not the 1,2,4-triazole I expected. What might it be?
A3: You have likely formed an isomeric impurity, most commonly a 1,3,4-thiadiazole derivative . The reaction pathway of acyl thiosemicarbazide intermediates is highly dependent on the pH of the medium.
-
Alkaline Medium (Correct for 1,2,4-Triazole): Cyclization in a basic medium, as is standard for this synthesis using hydrazine hydrate, strongly favors the formation of the desired 4-amino-1,2,4-triazole-3-thiol.[2]
-
Acidic Medium (Incorrect): If the reaction medium inadvertently becomes acidic during heating, it can promote cyclization to the thermodynamically stable 1,3,4-thiadiazole.[2][3][4][5] Ensure your starting salt is properly prepared and the medium remains basic throughout the reflux.
Caption: pH-dependent cyclization pathways.
Category 2: S-Methylation Reaction
Q4: My final methylation step is slow or incomplete. How can I improve the conversion rate?
A4: The S-methylation is a nucleophilic substitution reaction where the thiolate anion attacks the methylating agent.
-
Choice of Base: A strong enough base is required to fully deprotonate the thiol group, creating the more nucleophilic thiolate. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in the corresponding alcohol are excellent choices. Using a weaker base like potassium carbonate may result in slower or incomplete reactions.
-
Methylating Agent: Methyl iodide (CH₃I) is highly reactive and commonly used. Dimethyl sulfate ((CH₃)₂SO₄) is another effective but more toxic alternative. Ensure the methylating agent is added in a slight molar excess (e.g., 1.1 equivalents).
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile can be effective, but using the corresponding alcohol to the alkoxide base (e.g., ethanol for NaOEt) is a standard and effective method.
-
Temperature: The reaction is often performed at room temperature. Gentle heating (40-50°C) can increase the rate but may also promote side reactions if not controlled.
Q5: I suspect I am getting N-alkylation in addition to the desired S-alkylation. How do I ensure regioselectivity?
A5: While the thiol group is a soft nucleophile and generally favored to react with soft electrophiles like alkyl halides (Pearson's HSAB principle), N-alkylation can occur.
-
Reaction Conditions: S-alkylation is typically favored under basic conditions with alkyl halides.[6] The formation of the thiolate anion makes the sulfur atom the most potent nucleophilic site on the molecule.
-
Confirmation: The formation of S- vs. N-alkylated products can be distinguished using spectroscopic methods. For instance, in the ¹H-NMR spectrum, the S-CH₃ protons will have a characteristic singlet peak, and the disappearance of the broad SH proton peak (if visible) is a key indicator.[7]
Category 3: General Troubleshooting & Characterization
Q6: My final product is an off-color oil or solid that is difficult to purify. What are the likely impurities?
A6: Common impurities include:
-
Unreacted Thiol Intermediate: If the methylation was incomplete. This can often be removed by recrystallization.
-
Over-methylated Products: Reaction at one of the ring nitrogens.
-
Residual Base or Salts: These can typically be removed by washing the crude product with water after the reaction workup.
-
Recrystallization: Ethanol is often a suitable solvent for recrystallizing both the intermediate and the final product, yielding clean, crystalline solids.[1][7]
Q7: How can I confirm the identity and purity of my compounds?
A7: A combination of techniques is essential:
-
TLC: Use Thin Layer Chromatography to monitor reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
¹H-NMR Spectroscopy: This is the most powerful tool. For the final product, you should look for:
-
A singlet around δ 2.7-2.8 ppm for the -S-CH₃ protons.
-
The disappearance of the SH proton signal (often broad, >10 ppm).
-
Characteristic signals for the furan ring protons (typically between δ 6.5-8.0 ppm).[7]
-
A singlet for the -NH₂ protons.
-
-
IR Spectroscopy: Look for the disappearance of the C=S stretch from the thiol intermediate and the appearance of C-S stretching bands. The N-H stretching of the amino group should be visible (~3200-3300 cm⁻¹).[7]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established methodologies for synthesizing similar 4-amino-1,2,4-triazole-3-thiols.[1][8]
-
Step 1: Salt Formation. In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve furan-2-carbohydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (150 mL).
-
Step 2: Addition of CS₂. Cool the solution to below 10°C. Slowly add carbon disulfide (0.1 mol) dropwise over 30 minutes, ensuring the temperature does not rise significantly.
-
Step 3: Stirring. Stir the resulting mixture at room temperature for 12-16 hours. A solid precipitate of the potassium dithiocarbazinate salt should form.
-
Step 4: Cyclization. Add hydrazine hydrate (0.2 mol) to the suspension.
-
Step 5: Reflux. Heat the mixture to reflux gently. Continue refluxing for 4-6 hours, or until the evolution of H₂S gas ceases (test with lead acetate paper). The color of the mixture may change.
-
Step 6: Isolation. Cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).
-
Step 7: Precipitation. Acidify the solution by adding cold, dilute hydrochloric acid or glacial acetic acid dropwise with vigorous stirring until the solution is acidic (pH ~5-6). A white solid will precipitate.
-
Step 8: Purification. Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain pure white needles of the title compound.
Protocol 2: Synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
This protocol is a general method for the S-alkylation of triazole-thiols.[7][9]
-
Step 1: Dissolution. Dissolve 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (0.05 mol) in absolute ethanol (100 mL).
-
Step 2: Base Addition. To this solution, add a freshly prepared solution of sodium ethoxide (0.05 mol of sodium metal in 50 mL of absolute ethanol). Stir for 15 minutes.
-
Step 3: Methylation. Add methyl iodide (0.055 mol, 1.1 eq) dropwise to the mixture at room temperature.
-
Step 4: Reaction. Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Step 5: Workup. Once the reaction is complete, remove the solvent under reduced pressure.
-
Step 6: Isolation. Add cold water to the residue. The solid product will precipitate.
-
Step 7: Purification. Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure final product.
| Parameter | Stage 1: Triazole-Thiol Synthesis | Stage 2: S-Methylation |
| Key Reagents | Furan-2-carbohydrazide, CS₂, KOH, Hydrazine Hydrate | 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, Methyl Iodide, Sodium Ethoxide |
| Solvent | Absolute Ethanol, Water | Absolute Ethanol |
| Temperature | <10°C for salt formation, then Reflux | Room Temperature |
| Typical Yield | 65-80% | 70-85% |
| Key Pitfall | Formation of 1,3,4-thiadiazole byproduct in acidic conditions | Incomplete reaction due to weak base; potential for N-alkylation |
References
-
Lugasi, A. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. AJOCS, 3(1): 1-8. Available at: [Link]
-
Mohamed, et al. (1991). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. As referenced in a broader context of thiocarbohydrazide reactions. Available at: [Link]
-
Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. (2024). Arch Pharm (Weinheim). Available at: [Link]
-
Trotsko, N., et al. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Available at: [Link]
-
Metwally, M. A. Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]
- Process for the production of thiocarbohydrazide. (US4940815A). Google Patents.
-
Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. (2024). ResearchGate. Available at: [Link]
-
Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Pol Pharm. Available at: [Link]
-
Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available at: [Link]
-
New DNA Methylation Inhibitors Based on 1,2,4-Triazole Thioether Derivatives. (2018). Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. Available at: [Link]
-
The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. (2021). Available at: [Link]
-
Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. (2024). Preprints.org. Available at: [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. Available at: [Link]
Sources
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Synthesis of Novel Derivatives of4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole asPotential HIV-1 NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Technical Support Center: Troubleshooting Spectroscopic Data of Synthesized Triazole Compounds
Welcome to the technical support center for the spectroscopic analysis of synthesized triazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on accurate spectroscopic data to confirm the structure, purity, and properties of triazole derivatives. As a senior application scientist, I have compiled this resource based on extensive field experience to help you navigate common challenges and interpret your data with confidence.
The unique electronic and structural features of the triazole ring can sometimes lead to spectroscopic data that is complex or unexpected. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. However, the spectra of triazole compounds can present several challenges.
Frequently Asked Questions (FAQs): ¹H and ¹³C NMR
Q1: Why is the ¹H NMR signal for the triazole C-H proton broader than other aromatic signals, or in some cases, completely absent?
A1: This is a common and often perplexing issue. The C-H proton of the triazole ring is more acidic than typical aromatic protons.[1] Several factors can contribute to its broadening or disappearance:
-
Proton Exchange: The triazole C-H can undergo exchange with residual acidic protons in the NMR solvent (e.g., D₂O in DMSO-d₆ or CDCl₃). This exchange can be slow on the NMR timescale, leading to signal broadening.
-
Quadrupolar Broadening: The adjacent nitrogen atoms have nuclear quadrupole moments, which can lead to a broadening of the signal of the attached proton.
-
Conformational Dynamics: If the triazole is part of a larger, flexible molecule, different conformations may exist in solution. If the rate of interconversion between these conformations is on the NMR timescale, the signals can be broadened.[2]
Troubleshooting Workflow: Broad or Missing Triazole C-H Signal
A troubleshooting workflow for a broad or missing triazole C-H proton signal in ¹H NMR.
Q2: The chemical shifts of my triazole ring protons and carbons are not what I expected based on literature values. Why is there a discrepancy?
A2: While general ranges for triazole chemical shifts exist, several factors can cause significant variations:
-
Substitution Pattern: 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles will have different electronic environments and thus different chemical shifts.[3]
-
Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for protons involved in hydrogen bonding. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃.[4]
-
Substituent Effects: The electronic nature of the substituents on the triazole ring and adjacent groups will have a profound effect on the chemical shifts of the ring atoms.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1,4-Disubstituted 1,2,3-Triazoles
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Triazole C-H | 7.0 - 9.0[5] | - |
| Triazole C4 | - | 143.12 - 143.85[6] |
| Triazole C5 | - | 122.7 - 124.8[5] |
| Note: These are general ranges and can be influenced by substituents and solvent. |
Q3: My ¹H NMR spectrum shows more signals than expected, suggesting a mixture of isomers. How can I confirm this?
A3: If your synthesis, such as a "click" reaction, can potentially lead to both 1,4- and 1,5-disubstituted triazoles, you may indeed have a mixture.[3]
Protocol for Isomer Identification using 2D NMR
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum: This experiment correlates protons with the carbons they are directly attached to. The triazole C-H will show a correlation to the triazole C5 carbon.
-
Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum: This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for distinguishing isomers.
-
For a 1,4-disubstituted triazole, the protons on the substituent at N1 will show a correlation to the triazole C5.
-
For a 1,5-disubstituted triazole, the protons on the substituent at N1 will show a correlation to the triazole C4.
-
-
Acquire a ¹H-¹⁵N HMBC spectrum: If your instrument is equipped, this experiment can provide unambiguous evidence of the substitution pattern by observing long-range correlations to the triazole nitrogens.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and obtaining structural information through fragmentation patterns.
Frequently Asked Questions (FAQs): MS
Q1: I am not observing the molecular ion peak for my triazole compound. What could be the reason?
A1: The stability of the molecular ion depends on the ionization technique and the structure of the compound.
-
Ionization Technique: "Hard" ionization techniques like Electron Ionization (EI) can cause extensive fragmentation, leading to a weak or absent molecular ion peak. "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more likely to produce a prominent molecular ion ([M+H]⁺ or [M+Na]⁺).[7]
-
In-source Fragmentation: Even with soft ionization, applying a high fragmentor or cone voltage can induce fragmentation in the ion source, diminishing the molecular ion signal.[8]
Experimental Protocol: Optimizing for Molecular Ion Detection
-
Choose a soft ionization method: ESI is generally preferred for polar triazole derivatives.[7]
-
Optimize source parameters: Start with a low fragmentor/cone voltage (e.g., 0 V) and gradually increase it to observe the onset of fragmentation.[8]
-
Prepare the sample appropriately: Ensure the sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for positive ion ESI) to promote efficient ionization.[8]
Q2: What are the characteristic fragmentation patterns for triazoles that can help in structural confirmation?
A2: The fragmentation of the triazole ring is highly dependent on its substitution pattern and the ionization method used.[9]
-
1,2,3-Triazoles: A common fragmentation pathway involves the loss of a molecule of nitrogen (N₂).[10]
-
1,2,4-Triazoles: Under EI, a characteristic fragmentation is the loss of HCN.[9]
-
Substituent-Driven Fragmentation: Often, the most prominent fragmentation pathways involve the substituents. The stability of the resulting fragment ions will dictate the observed fragmentation pattern.[10]
Table 2: Common Neutral Losses and Fragment Ions in Mass Spectra of Triazoles
| Triazole Type | Common Neutral Loss/Fragment | Notes |
| 1,2,3-Triazole | N₂ (28 Da) | Often a prominent loss.[10] |
| 1,2,4-Triazole | HCN (27 Da) | Characteristic under EI-MS.[9] |
| Substituted Triazoles | Loss of substituents | The stability of the resulting carbocation or radical influences the intensity.[9] |
Logical Relationship: Ionization and Fragmentation
Relationship between ionization technique and the primary ions observed in mass spectrometry.
Part 3: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of your synthesized triazoles.
Frequently Asked questions (FAQs): IR & UV-Vis
Q1: What are the key IR absorption bands I should look for to confirm the formation of a triazole ring?
A1: While the IR spectra of triazoles can be complex, there are some characteristic regions to examine. The specific frequencies will vary with substitution.
-
C-H Aromatic Stretching: Look for peaks in the range of 3030-3100 cm⁻¹.[11]
-
N-H Stretching: For unsubstituted or N-H containing triazoles, a broad peak may be observed around 3126 cm⁻¹.[11]
-
C=C and C=N Stretching: These appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.[11]
-
-N=N- Stretching: A peak around 1543 cm⁻¹ can sometimes be attributed to the azo group within the ring.[11]
The most definitive use of IR is often to confirm the disappearance of starting material signals, such as the strong, sharp azide (N₃) stretch around 2100 cm⁻¹ and the alkyne C≡C and ≡C-H stretches if you are performing a click reaction.
Q2: My triazole compound is colorless, but the UV-Vis spectrum shows a strong absorption. What does this indicate?
A2: The 1,2,3-triazole ring is an aromatic system that absorbs UV light.[12] Even if the compound is not colored to the human eye, it will have electronic transitions in the UV region. The position and intensity of the absorption maximum (λ_max) will depend on the substituents and the extent of conjugation in the molecule. For many simple triazoles, you can expect to see absorption bands below 300 nm.[13]
This guide provides a starting point for troubleshooting your spectroscopic data. Remember that a combination of these techniques is often necessary for unambiguous structure determination. When in doubt, advanced 2D NMR experiments or high-resolution mass spectrometry can provide the definitive data needed to confidently characterize your synthesized triazole compounds.
References
-
Kavvadias, D., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Miller, S. I., Lii, R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19. Available at: [Link]
-
Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice. Available at: [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). UV-vis spectra of triazole-containing brush polymers. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Frequencies of the Absorption Band Peaks (сm -1 ) in the Experimental and Theoretical IR Spectra of Triazole. ResearchGate. Available at: [Link]
- Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition.
- American Chemical Society. (n.d.).
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Experimental (a)[14] and theoretical (b) IR spectra of triazole. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]
-
Paul, S., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central. Available at: [Link]
- BenchChem. (2025). Troubleshooting NMR peak assignments for long-chain triazoles. BenchChem.
-
ResearchGate. (2020). Why don't I see the CH-triazole signal in NMR proton spectra?. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). NMR line broadening techniques. Wikipedia. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Welcome to the technical support center for the purification of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this specific heterocyclic compound. Drawing from established principles in heterocyclic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting, detailed protocols, and the rationale behind our recommended strategies.
Section 1: Understanding Your Compound - Key Physicochemical Properties and Stability
Before embarking on purification, it is crucial to understand the inherent properties of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine that influence the choice of purification strategy.
-
Polarity: The presence of the 4-amino group and the triazole ring imparts significant polarity to the molecule. This high polarity can lead to challenges in standard chromatographic separations, such as streaking on silica gel.
-
Furan Ring Stability: The 2-furyl substituent is sensitive to acidic conditions. Exposure to strong acids can lead to ring-opening and the formation of multiple byproducts.[1] Therefore, purification methods should ideally be conducted under neutral or slightly basic conditions.
-
Methylthio Group Reactivity: The methylthio (-SCH₃) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone impurities.[2] This necessitates the avoidance of strong oxidizing agents and careful selection of solvents and storage conditions.
-
Basicity: The 4-amino group and the nitrogen atoms of the triazole ring provide basic centers. This property can be exploited for purification techniques like acid-base extraction but can also cause issues like streaking on acidic stationary phases like silica gel.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine.
Q1: My crude product is a dark, oily residue. What are the likely impurities?
A1: The appearance of a dark oil suggests the presence of multiple impurities. Based on the typical synthesis from 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol and a methylating agent (e.g., methyl iodide), the primary impurities could be:
-
Unreacted Thiol Precursor: 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a common impurity if the methylation reaction did not go to completion.
-
Starting Materials from Precursor Synthesis: Residuals from the synthesis of the thiol precursor, such as furan-2-carboxylic acid hydrazide or byproducts from the cyclization reaction, may also be present.[3]
-
Oxidation Products: The methylthio group can be partially oxidized to the sulfoxide or sulfone, especially if the reaction was exposed to air for extended periods at elevated temperatures.
-
Polymeric Materials: Acidic conditions, even trace amounts, can catalyze the polymerization of the furan ring, leading to tarry substances.[1]
Q2: I performed a recrystallization from ethanol, but the purity did not improve significantly. What should I try next?
A2: While ethanol is a good starting point for recrystallization of many 1,2,4-triazoles, its effectiveness depends on the specific impurity profile.[4] If impurities have similar solubility to your product in ethanol, consider the following:
-
Solvent Screening: Experiment with other solvent systems. A mixed solvent system, such as ethanol/water, isopropanol/hexane, or ethyl acetate/ethanol, might provide the necessary difference in solubility for effective purification.
-
Charcoal Treatment: If the color of your product is an issue, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
-
Switch to Chromatography: If recrystallization proves ineffective, column chromatography is the next logical step for separating compounds with similar polarities.
Q3: My compound streaks badly on silica gel TLC plates. How can I get clean spots and perform column chromatography?
A3: Streaking on silica gel is a common issue for basic, polar compounds like 4-amino-1,2,4-triazoles due to strong interactions with the acidic silanol groups on the silica surface.[2] To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your TLC and column eluent. Triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.[1]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a very effective alternative.[2]
Section 3: Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield after purification | 1. Product loss during transfers and multiple purification steps.2. Degradation of the furan ring due to acidic conditions.3. Product is too soluble in the recrystallization solvent. | 1. Minimize the number of purification steps. Combine pure fractions from chromatography before solvent evaporation.2. Ensure all solvents and reagents are neutral. If using silica gel, consider pre-treating it with the eluent containing a basic modifier.3. For recrystallization, cool the solution slowly and for an extended period. If necessary, place it in a freezer. Try a different solvent system where the product has lower solubility at cold temperatures. |
| Multiple spots on TLC after purification | 1. Incomplete separation of impurities with similar polarity.2. On-column degradation of the product. | 1. Optimize the TLC solvent system for better separation before attempting column chromatography. Try a different solvent mixture (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).2. Check the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, your compound is degrading. Use a less acidic stationary phase or a basic modifier in your eluent. |
| Product appears discolored (yellow/brown) after purification | 1. Presence of colored impurities.2. Oxidation or degradation of the product. | 1. During recrystallization, use activated charcoal. For chromatography, ensure good separation from colored bands.2. Store the purified product under an inert atmosphere (nitrogen or argon) and in a freezer to prevent long-term degradation. |
| NMR spectrum shows unexpected peaks | 1. Residual solvent from purification.2. Presence of impurities (starting materials, byproducts, oxidation products).3. Tautomerism or restricted rotation. | 1. Dry the sample under high vacuum for an extended period.2. Compare the spectrum to known spectra of starting materials. Peaks in the 2.7-3.0 ppm range could indicate the sulfoxide, while a singlet around 13-14 ppm might suggest the presence of the unreacted thiol precursor.3. Run the NMR at an elevated temperature to see if peaks coalesce. |
Section 4: Detailed Purification Protocols
Protocol 1: Recrystallization from Ethanol
This is the recommended first-line purification strategy if the crude product is a solid and the purity is estimated to be >80%.
Step-by-Step Methodology:
-
Dissolution: Place the crude 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Add the solvent portion-wise with gentle heating and swirling.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. For maximum yield, place the flask in an ice bath or a refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
This method is suitable for purifying oily crude products or when recrystallization is ineffective.
Experimental Workflow Diagram:
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
Eluent Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A typical eluent that provides good separation for such compounds is 95:5 DCM:MeOH with 0.5% triethylamine (TEA) . The goal is to achieve an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent like hexane) and pack the column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If the crude product is not fully soluble, you can use a small amount of the eluent. Adsorb the sample onto a small amount of silica gel (dry loading) for better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the selected solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine.
Section 5: Quality Control and Characterization
After purification, it is essential to confirm the identity and purity of the compound.
Purity Assessment
| Technique | Purpose | Expected Outcome for Pure Product |
| Thin Layer Chromatography (TLC) | Assess purity and compare with starting materials. | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak, typically >98% purity. A reversed-phase C18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.[5] |
| Melting Point | Determine purity and identity. | A sharp, defined melting range. |
Structural Characterization
| Technique | Key Diagnostic Features for 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine |
| ¹H NMR | - Signals for the furan ring protons (typically in the range of 6.5-7.8 ppm).- A singlet for the methylthio (-SCH₃) protons (around 2.5-2.7 ppm).- A broad singlet for the amino (-NH₂) protons (can vary, may exchange with D₂O). |
| ¹³C NMR | - Resonances for the two triazole ring carbons.- Signals for the furan ring carbons.- A signal for the methylthio carbon (typically 12-15 ppm). |
| FTIR | - N-H stretching bands for the amino group (around 3200-3400 cm⁻¹).- C=N stretching of the triazole ring (around 1600-1650 cm⁻¹).- Characteristic furan ring vibrations.[2] |
| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. Common fragmentation may involve the loss of the furan ring or parts of the triazole ring.[6] |
Troubleshooting Impurity Identification:
Caption: Logic diagram for identifying common impurities from spectral data.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
-
Selvaraj, S., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]
- Gindullina, E. M., et al. Regioselective Synthesis of Furfuryl-Substituted 1,2,3-Triazoles by 1,3-Dipolar Cycloaddition of 5-(Azidomethyl)furfural to Methyl Alka-2,3-dienoates. Russian Journal of Organic Chemistry.
- Ray, S.C, et al. Process for the Synthesis of Isonicotinic acid Hydrazide.
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
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Columbia University. Column chromatography. Available from: [Link]
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SpectraBase. 4-Amino-1,2,4-triazole. Available from: [Link]
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
- Olğaç, A., et al. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry.
-
ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]
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TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available from: [Link]
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ResearchGate. FT-IR spectra of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione mediated silver nanoparticles. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
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ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]
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ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012. Available from: [Link]
-
ResearchGate. Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][2]-triazole-3-thiol derivatives as antimicrobial agents. Available from: [Link]
-
Varynskyi, B. O.; Kaplaushenko, A. G. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. 2020. Available from: [Link]
-
Semantic Scholar. Mass spectra of some 1,2,4-triazoles. 1991. Available from: [Link]
-
MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. 2022. Available from: [Link]
-
PubMed. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. 2018. Available from: [Link]
-
PubMed. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. 2023. Available from: [Link]
-
MDPI. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. 2022. Available from: [Link]
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Technical Support Center: Overcoming Poor Solubility of Triazole Derivatives in Biological Assays
Welcome to the Technical Support Center dedicated to addressing the common yet significant challenge of poor aqueous solubility of triazole derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure the reliability and accuracy of your experimental data.
Introduction: The Triazole Solubility Challenge
Triazole-containing compounds are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3] However, their often planar and hydrophobic nature can lead to poor aqueous solubility.[4] This presents a major hurdle in biological assays, potentially causing compound precipitation, inaccurate concentration measurements, and ultimately, misleading structure-activity relationship (SAR) data.[5] This guide provides a systematic approach to understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with poorly soluble triazole derivatives.
Q1: Why are my triazole derivatives showing poor solubility in my aqueous assay buffer?
A1: The poor solubility of triazole derivatives often stems from their molecular structure. The triazole ring itself is polar, which can contribute to water solubility.[1][2] However, the substituents attached to the triazole core are frequently large, aromatic, and hydrophobic, designed to fit into the binding sites of target proteins.[4] These hydrophobic moieties are the primary drivers of low aqueous solubility. Additionally, the planar nature of some triazole compounds can promote intermolecular stacking in the solid state, making it harder for water molecules to solvate individual molecules.[4]
Q2: I've dissolved my triazole compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?
A2: This is a very common observation and is due to the drastic change in solvent environment. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[6][7] However, when you introduce your DMSO stock solution into an aqueous buffer or cell culture medium, the DMSO is diluted, and the poorly soluble triazole compound is suddenly exposed to a predominantly aqueous environment where its solubility is much lower.[8] This leads to supersaturation and subsequent precipitation.[9]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my in vitro assays?
A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a compound that can be dissolved to form a stable, saturated solution.[10][11]
-
Kinetic solubility , on the other hand, is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a supersaturated solution.[10][12][13]
For most early-stage in vitro biological assays where compounds are first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, you are primarily dealing with kinetic solubility .[9][10] You are trying to maintain the compound in a supersaturated but soluble state for the duration of the assay.
Q4: Can I just increase the concentration of DMSO in my assay to keep my compound in solution?
A4: While tempting, this approach has significant limitations. Most cell-based assays are sensitive to the concentration of organic solvents. High concentrations of DMSO can be toxic to cells, leading to artifacts and unreliable data.[14][15] A general recommendation is to keep the final DMSO concentration in your assay at or below 0.5-1%, although the tolerance is cell-line dependent and should be empirically determined.[16][17][18]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
When you encounter solubility problems with your triazole derivatives, a systematic approach can help you identify and resolve the issue.
Problem: Compound Precipitation is Observed in the Assay Plate
Potential Cause 1: Exceeding the Kinetic Solubility Limit
-
Troubleshooting Steps:
-
Determine the Maximum Tolerable DMSO Concentration: Before optimizing your compound's concentration, establish the highest percentage of DMSO your specific cell line or assay can tolerate without affecting the results. Run a vehicle control with varying DMSO concentrations to determine this limit.
-
Reduce the Final Compound Concentration: The simplest solution is often to lower the final concentration of your triazole derivative in the assay to a level below its kinetic solubility limit in the final assay buffer.[5]
-
Optimize the Dilution Method: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, a 1:1000 dilution can be achieved by first making a 1:10 dilution in DMSO, followed by a 1:100 dilution in the aqueous buffer.[17]
-
Gentle Mixing: Ensure thorough but gentle mixing immediately after adding the compound to the assay medium to aid dispersion and delay precipitation.
-
Potential Cause 2: Inadequate Stock Solution Preparation
-
Troubleshooting Steps:
-
Ensure Complete Dissolution in DMSO: Visually inspect your DMSO stock solution to confirm that the compound is fully dissolved. If you see any particulate matter, sonication or gentle warming may help.
-
Use High-Quality, Anhydrous DMSO: Water in your DMSO can reduce its solvating power for hydrophobic compounds.[19] Use fresh, high-quality, anhydrous DMSO for preparing your stock solutions.
-
Appropriate Stock Concentration: While it may seem counterintuitive, starting with a very high stock concentration can sometimes exacerbate precipitation upon dilution. Conversely, a very low stock concentration might require a larger volume of DMSO to be added to the assay, exceeding the tolerable limit. Finding the optimal stock concentration is often a matter of empirical testing.
-
Problem: Inconsistent or Non-Reproducible Assay Results
Potential Cause: Undetected Micro-Precipitation
-
Troubleshooting Steps:
-
Visual Inspection Under a Microscope: Sometimes, precipitation is not visible to the naked eye. Inspect the wells of your assay plate under a microscope to check for micro-precipitates.
-
Perform a Solubility Assessment: Before conducting your main biological assay, perform a simple solubility test. Prepare your compound at various concentrations in the final assay buffer and incubate for the same duration as your assay. Then, visually inspect for any signs of precipitation.
-
Experimental Protocols & Advanced Solubilization Strategies
For particularly challenging triazole derivatives, more advanced formulation strategies may be necessary.
Protocol 1: Basic Solubility Assessment
-
Prepare a high-concentration stock solution of your triazole derivative in 100% DMSO (e.g., 10 mM).
-
In a clear microplate, perform serial dilutions of your compound in the final aqueous assay buffer to achieve a range of concentrations (e.g., from 100 µM down to 0.1 µM).
-
Include a vehicle control with the corresponding concentrations of DMSO.
-
Incubate the plate under the same conditions as your biological assay (e.g., 37°C for 24 hours).
-
Visually inspect each well for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be used for more sensitive detection.
-
The highest concentration at which no precipitate is observed is your approximate kinetic solubility limit under those conditions.
Strategy 1: Utilizing Co-solvents and Excipients
If DMSO alone is insufficient, other co-solvents or excipients can be explored. However, their compatibility with the specific biological assay must be validated.
| Co-solvent/Excipient | Mechanism of Action | Considerations for Biological Assays |
| Ethanol | Increases the polarity of the solvent mixture. | Can be toxic to cells; typically used at low concentrations (<1%).[20] |
| Polyethylene Glycol (PEG) | Acts as a co-solvent and can form complexes with the compound. | Generally well-tolerated by many cell lines at low concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes where the hydrophobic triazole derivative is encapsulated within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[21][22][23][24][25] | Can sometimes interfere with compound-target binding if the complex is too stable. The effect on the specific assay needs to be evaluated.[6] |
| Surfactants (e.g., Tween 80) | Form micelles that can encapsulate the hydrophobic compound.[26] | Can disrupt cell membranes and interfere with protein function, so careful validation is required.[20] |
Strategy 2: pH Modification
The solubility of triazole derivatives with ionizable functional groups can be significantly influenced by the pH of the assay buffer.
-
Basic Triazoles: The triazole ring itself is weakly basic.[1] If your derivative contains other basic functional groups (e.g., amines), lowering the pH of the buffer (if the assay allows) can protonate these groups, increasing their polarity and aqueous solubility.
-
Acidic Triazoles: If your compound has acidic moieties (e.g., carboxylic acids), increasing the pH can deprotonate them, leading to improved solubility.
Workflow for Investigating pH-Dependent Solubility
Caption: Workflow for pH-dependent solubility optimization.
Strategy 3: Advanced Formulation Approaches
For late-stage drug development or when other methods fail, more advanced formulation techniques can be employed, although these are less common for routine in vitro screening.
-
Nanonization: Reducing the particle size of the compound to the nanometer scale can increase its surface area and dissolution rate.[27][28][29][30][31][32] This is often achieved through techniques like wet bead milling or high-pressure homogenization.
-
Amorphous Solid Dispersions: Dispersing the triazole derivative in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its solubility.[33][34]
Decision Tree for Solubility Enhancement Strategies
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Technical Support Center: Navigating Isomeric Challenges in 1,2,4-Triazole Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the formation of isomeric mixtures during the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, detailed protocols, and a thorough understanding of the underlying chemical principles to empower you to achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding isomeric mixture formation in 1,2,4-triazole synthesis, providing concise answers to get you started.
Q1: What are the primary causes of isomeric mixture formation in 1,2,4-triazole synthesis?
The formation of isomeric mixtures is most common when using classical synthetic methods with unsymmetrical starting materials. The two main culprits are the Pellizzari and Einhorn-Brunner reactions. In the Pellizzari reaction, high temperatures can lead to an "acyl interchange" between the starting amide and acylhydrazide, resulting in a mixture of products.[1][2] In the Einhorn-Brunner reaction, the regioselectivity is determined by the electronic properties of the substituents on the diacylamine starting material.[3]
Q2: How can I predict the major isomer in an Einhorn-Brunner reaction?
The regioselectivity of the Einhorn-Brunner reaction is dictated by the relative acidity of the two acyl groups of the imide starting material. The acyl group corresponding to the stronger carboxylic acid will preferentially direct the incoming hydrazine to attack the other carbonyl group. Consequently, the more electron-withdrawing acyl group will predominantly be found at the 3-position of the resulting 1,2,4-triazole.
Q3: Are there modern synthetic methods that offer better regioselectivity?
Absolutely. Modern synthetic chemistry has developed a range of highly regioselective methods for 1,2,4-triazole synthesis. These often employ catalysts, such as copper or silver, to control the reaction pathway and afford a single desired isomer.[4][5] Some catalyst-free methods under mild conditions have also been developed, offering excellent regioselectivity.[5]
Q4: What are the best analytical techniques to identify and quantify 1,2,4-triazole isomers?
A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying isomers.[6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is invaluable for structural elucidation and distinguishing between different isomers.[10][11][12][13]
Troubleshooting Guides: Classical Synthetic Routes
This section provides detailed troubleshooting for the two most common classical methods known for producing isomeric mixtures.
The Pellizzari Reaction: Taming the Acyl Interchange
The Pellizzari reaction, the condensation of an amide and an acylhydrazide, is a straightforward method for forming 3,5-disubstituted-1,2,4-triazoles.[14] However, when using unsymmetrical starting materials (where the R groups of the amide and acylhydrazide are different), the high reaction temperatures can promote a side reaction known as acyl interchange, leading to a mixture of three different triazole products.[1]
Caption: Acyl interchange in the Pellizzari reaction.
| Problem | Potential Cause | Recommended Solution(s) |
| Formation of Isomeric Mixture | High reaction temperatures promoting acyl interchange. | 1. Lower Reaction Temperature: If possible, conduct the reaction at the lowest effective temperature.[15]2. Microwave Synthesis: Employ microwave irradiation to significantly reduce reaction times and minimize the opportunity for acyl interchange.[14][16]3. Symmetrical Design: If the synthetic route allows, design the synthesis to use symmetrical starting materials (amide and acylhydrazide with the same acyl group). |
| Low Yield | Incomplete reaction or decomposition of starting materials/products at high temperatures. | 1. Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrates.2. Use of a High-Boiling Point Solvent: In some cases, using a high-boiling point solvent can help to moderate the reaction temperature and improve yields. |
| Formation of 1,3,4-Oxadiazole Side Product | Presence of water in the reaction mixture. | Ensure strictly anhydrous reaction conditions by using dry solvents and reagents.[15] |
The Einhorn-Brunner Reaction: Mastering Regioselectivity
The Einhorn-Brunner reaction involves the condensation of a diacylamine (imide) with a hydrazine to form a 1,2,4-triazole.[3][7] When an unsymmetrical imide is used, the reaction can yield a mixture of two isomeric triazoles. The regiochemical outcome is primarily governed by the electronic properties of the two acyl groups on the imide.
The hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide. Therefore, the acyl group that is more electron-withdrawing (derived from the stronger carboxylic acid) will predominantly occupy the 3-position of the final 1,2,4-triazole product.
| Acyl Group 1 (R) | Corresponding Carboxylic Acid | pKa [17] | Acyl Group 2 (R') | Corresponding Carboxylic Acid | pKa [17] | Predicted Major Isomer |
| Acetyl | Acetic Acid | 4.76 | Benzoyl | Benzoic Acid | 4.20 | 3-Acetyl-5-benzoyl-1,2,4-triazole |
| Trifluoroacetyl | Trifluoroacetic Acid | 0.52 | Acetyl | Acetic Acid | 4.76 | 3-Trifluoroacetyl-5-acetyl-1,2,4-triazole |
| Formyl | Formic Acid | 3.77 | Propionyl | Propionic Acid | 4.87 | 3-Formyl-5-propionyl-1,2,4-triazole |
| Problem | Potential Cause | Recommended Solution(s) |
| Undesired Isomer is the Major Product | The electronic properties of the acyl groups favor the formation of the undesired isomer. | 1. Redesign the Imide: If possible, redesign the imide starting material to have the desired electronic bias. For example, introduce a more electron-withdrawing group to direct the reaction towards the desired isomer.2. Consider Alternative Synthetic Routes: If redesigning the imide is not feasible, explore modern, more regioselective synthetic methods. |
| Low Yield | Steric hindrance or unfavorable electronic effects. | 1. Optimize Reaction Conditions: Adjust the reaction temperature, time, and acid catalyst to improve the yield.2. Protecting Groups: In some cases, the use of protecting groups on one of the acyl moieties could be a viable strategy, although this adds extra steps to the synthesis. |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments, including a classical reaction prone to isomer formation, a modern regioselective alternative, and methods for isomer separation and analysis.
Protocol 1: Classical Synthesis via the Pellizzari Reaction (with Isomer Formation)
Objective: To synthesize a mixture of 3,5-disubstituted-1,2,4-triazoles from an unsymmetrical amide and acylhydrazide.
Materials:
-
Acetamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Sand bath or high-temperature heating mantle
-
Round-bottom flask with reflux condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, combine acetamide (1.0 eq) and benzoylhydrazide (1.0 eq).
-
Heat the mixture in a sand bath or with a heating mantle to 200-220°C for 2-3 hours. The mixture will melt and then solidify as the reaction proceeds.
-
Allow the reaction mixture to cool to room temperature. The crude product will be a solid mass.
-
Grind the solid product and perform column chromatography on silica gel to separate the isomeric products. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Collect the fractions and analyze them by TLC and NMR to identify the different isomers.
Protocol 2: Modern Regioselective Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles
Objective: To synthesize a single isomer of a 1,3,5-trisubstituted-1,2,4-triazole using a modern, catalyst-controlled method.
Materials:
-
Aryl diazonium salt (1.0 eq)
-
Isocyanide (1.2 eq)
-
Silver(I) catalyst (e.g., AgOTf, 5 mol%)
-
Dichloromethane (DCM) as solvent
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl diazonium salt (1.0 eq) and the silver(I) catalyst (5 mol%) in dry DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the isocyanide (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,3,5-trisubstituted-1,2,4-triazole.
Protocol 3: Isomer Separation by Column Chromatography
Objective: To separate a mixture of 1,2,4-triazole isomers using column chromatography.
Materials:
-
Crude mixture of 1,2,4-triazole isomers
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect Fractions: Collect small fractions of the eluate in separate tubes.
-
Monitor Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable stain.
-
Combine and Concentrate: Combine the fractions containing the pure isomers (as determined by TLC) and concentrate them under reduced pressure to obtain the separated products.
Protocol 4: Isomer Analysis by HPLC
Objective: To quantify the ratio of 1,2,4-triazole isomers in a mixture using HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare Standard Solutions: Prepare standard solutions of each pure isomer at known concentrations.
-
Prepare Sample Solution: Prepare a solution of the isomeric mixture at a known concentration.
-
Set up the HPLC Method:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
UV detection wavelength: 254 nm (or the λmax of the triazoles)
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds.
-
-
Run the Analysis: Inject the standard solutions to determine the retention times of each isomer. Then, inject the sample solution.
-
Quantify the Isomers: Integrate the peak areas of the isomers in the sample chromatogram and use the standard curves to determine the concentration and ratio of each isomer in the mixture.
Visualizing Key Concepts
Decision Tree for Troubleshooting Isomeric Mixtures
Caption: A decision-making workflow for addressing isomeric mixtures.
References
-
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Liu, Z., et al. (2018). [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(21), 6930–6933. [Link]
-
Guo, L., et al. (2021). Metal-Free Three-Component Desulfurization and Deamination Condensation of Isothiocyanates, Amidines, and Hydrazines to Synthesize Structurally Diverse Fully Substituted 1H-1,2,4-triazol-3-amines. The Journal of Organic Chemistry, 86(17), 11895–11905. [Link]
-
Abdellia, A., et al. (2021). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Molecules, 26(16), 4945. [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. In Electronic Supplementary Information for Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. [Link]
-
Patterson, D. P., et al. (2013). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Analytical Chemistry, 85(21), 10147–10153. [Link]
-
Parchenko, V. V., et al. (2023). SYNTHETIC STRATEGIES DUE TO NEW 1,2,4-TRIAZOLES GETTING (LITERATURE REVIEW). World Journal of Pharmaceutical Research, 12(22), 1-15. [Link]
-
Saeed, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(1), 1. [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved January 17, 2026, from [Link]
-
Wiley Online Library. (n.d.). Pellizzari Reaction. In Name Reactions. [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved January 17, 2026, from [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 4(4), 1-10. [Link]
-
Singh, P., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Pharmaceutical Negative Results, 13(1), 1-4. [Link]
-
ResearchGate. (2018). Understanding the isomerization kinetics in the gas phase of a triazole-3-thione derivative: A theoretical approach. [Link]
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Advances in Chemistry, 20, 1-8. [Link]
-
ResearchGate. (2018). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. [Link]
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253–255. [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(9), 2825. [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
-
The Royal Society of Chemistry. (2001). Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content. Journal of the Chemical Society, Perkin Transactions 2, (2), 229-234. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
-
Spycher, S., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1572, 10-17. [Link]
-
Showell, G. A., et al. (1997). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Journal of Medicinal Chemistry, 40(6), 723–731. [Link]
-
ResearchGate. (2014). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. [Link]
-
Pearson+. (2024). The pKa values of the carboxylic acid groups of oxaloacetic acid... | Study Prep. [Link]
-
United States Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
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Technical Support Center: Enhancing the Biological Activity of Substituted 1,2,4-Triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the optimization of substituted 1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of activities, including antifungal, anticancer, and antiviral properties.[1][2] This is due to its unique chemical characteristics, such as its high dipole character, hydrogen bonding capacity, and metabolic stability.[1]
This document is designed to be a practical resource, moving beyond simple protocols to explain the causality behind experimental choices and empower you to overcome common challenges in your research.
Part 1: Troubleshooting Guide
This section addresses specific, practical issues that may arise during the synthesis and evaluation of your 1,2,4-triazole compounds.
Question 1: My synthetic yield for a 3,4,5-trisubstituted 1,2,4-triazole is consistently low. What are the common pitfalls and how can I improve it?
Answer: Low yields in 1,2,4-triazole synthesis are a frequent challenge, often stemming from reaction conditions, starting material quality, or the cyclization step. Let's break down the common causes and solutions.
A prevalent and robust method for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclocondensation of N-acyl-carbonimidothioic acid methyl ester with hydrazine hydrate. However, issues can arise at several points.
Common Pitfalls & Solutions:
-
Inefficient Intermediate Formation: The initial reaction between an acyl isothiocyanate and an amine must be complete. Ensure your starting materials are pure and dry, as moisture can hydrolyze the isothiocyanate.
-
Poor Cyclization Conditions: The final cyclodehydration step is critical. While traditional heating under reflux in solvents like ethanol can work, it can also lead to side products and degradation, especially with sensitive functional groups.
-
Expert Insight: Microwave-induced cyclodehydration is often superior. It provides rapid, uniform heating, which can dramatically reduce reaction times and improve yields by minimizing the formation of degradation byproducts.[3]
-
-
Substituent Effects: Highly electron-withdrawing or sterically bulky groups on your starting materials can hinder the reaction rate.[3] For these challenging substrates, you may need more forcing conditions (higher temperature, longer reaction times) or a stronger activating agent.
-
Purification Losses: Triazoles can be highly polar, leading to difficult chromatographic purification. Consider recrystallization as a primary purification method if your compound is crystalline.
Workflow: Troubleshooting Low Synthetic Yields
Caption: Iterative workflow for SAR-driven optimization of triazoles.
Step-by-Step Methodology:
-
Establish a Lead: Start with a compound that has at least modest, reproducible activity. This is your "lead."
-
Identify Vectors for Modification: Based on your lead's structure, identify the key positions where you can attach different substituents (e.g., the aryl rings at the N-4 and C-5 positions).
-
Design a Focused Library:
-
Probe Electronics: Include analogues with electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) to see how this impacts activity.
-
Probe Sterics: Vary the size of the substituents (e.g., methyl vs. ethyl vs. tert-butyl) to understand the spatial constraints of the target's binding pocket.
-
Probe Lipophilicity: Systematically alter the LogP by adding either hydrophobic or hydrophilic groups.
-
-
Synthesize and Test: Synthesize the designed library using a consistent and reliable synthetic route. It is critical to confirm the identity and purity (>95%) of every compound before biological testing to ensure the data is trustworthy.
-
Analyze and Iterate: Collate the biological data against the structural changes (as in Table 1). Use these insights to design the next, more refined set of compounds, focusing on the features that enhanced activity.
Question 3: My triazole compound shows promising anticancer activity but is also highly cytotoxic to normal cell lines. How can I improve its therapeutic index?
Answer: Improving the therapeutic index—the ratio of toxic dose to therapeutic dose—is about enhancing selectivity. The goal is to design a molecule that preferentially affects cancer cells over healthy cells.
Strategies for Enhancing Selectivity:
-
Target-Based Design: Many anticancer triazoles function as enzyme inhibitors. [1]If your compound's target is a kinase (e.g., c-Met, VEGFR-2) that is overexpressed or mutated in cancer cells, you can refine the structure to fit more precisely into the ATP-binding pocket of that specific kinase, reducing its affinity for other, off-target kinases present in healthy cells.
-
Exploit Tumor Microenvironment: Design prodrugs that are only activated under conditions specific to tumors, such as hypoxia (low oxygen) or the presence of tumor-specific enzymes (e.g., certain matrix metalloproteinases).
-
Molecular Hybridization for Targeted Delivery: Conjugate your cytotoxic triazole to a molecule that targets a receptor overexpressed on the surface of your target cancer cells (e.g., folate receptors or transferrin receptors). This acts as a "homing missile," delivering the cytotoxic payload primarily to the cancer cells.
-
Structure-Toxicity Relationship: Systematically remove or modify functional groups that are known to be associated with non-specific toxicity (e.g., reactive Michael acceptors or overly lipophilic moieties that can disrupt membranes indiscriminately). Sometimes, a slight reduction in raw potency can be accompanied by a much larger reduction in toxicity, leading to a better overall therapeutic window.
References
-
Gomha, S. M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available at: [Link]
-
Bansal, Y. & Silakari, O. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]
-
Bilay, I. M., et al. (2025). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]
-
Al-Awadi, N. A., et al. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]
-
Wang, R., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. MDPI. Available at: [Link]
-
Bhat, K. I., et al. (2022). synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Antifungal Efficacy of Novel Triazoles: 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antifungal efficacy of a novel synthetic triazole, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, in direct comparison to the established antifungal agent, fluconazole. Due to the limited availability of published experimental data on this specific novel compound, this document serves as a methodological template, outlining the requisite experimental design, data interpretation, and scientific rationale for such a comparative study.
Introduction: The Quest for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of new antifungal agents. The 1,2,4-triazole scaffold has proven to be a cornerstone in antifungal drug design, with prominent examples like fluconazole and itraconazole demonstrating broad clinical utility.[1][2] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[2] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to growth inhibition or cell death.
This guide focuses on a specific novel derivative, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, and provides a roadmap for its head-to-head comparison with fluconazole, a widely used first-line treatment for many fungal infections.
Mechanisms of Action: A Tale of Two Triazoles
Fluconazole: As a well-characterized bis-triazole antifungal, fluconazole's mechanism of action is the inhibition of fungal lanosterol 14α-demethylase.[2] This enzyme is pivotal in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of the cytochrome P450 enzyme, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and increased membrane permeability.
3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (Hypothesized): As a derivative of the 1,2,4-triazole class, it is highly probable that 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine shares the same primary mechanism of action as fluconazole, targeting lanosterol 14α-demethylase. The structural modifications, namely the 2-furyl and methylthio substitutions, may influence its binding affinity to the enzyme, its spectrum of activity, and its susceptibility to resistance mechanisms.
Caption: Comparative Mechanism of Action of Triazole Antifungals.
In Vitro Antifungal Susceptibility Testing: A Head-to-Head Comparison
A critical step in evaluating a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method (Adapted from CLSI M27-A3)[3][4][5]
This protocol outlines the standardized broth microdilution method for determining the MIC of antifungal agents against yeast species.
Materials:
-
Fungal Isolates: Standardized and clinical isolates of Candida albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis, and Cryptococcus neoformans.
-
Antifungal Agents: 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (investigational compound) and Fluconazole (reference standard).
-
Culture Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of both antifungal agents in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each drug in RPMI medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL for the novel compound and 0.125 to 64 µg/mL for fluconazole).
-
-
Incubation:
-
Add the prepared fungal inoculum to each well containing the serially diluted antifungal agents.
-
Include a growth control (no drug) and a sterility control (no inoculum) for each isolate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[3] This can be assessed visually or spectrophotometrically.
-
Caption: Workflow for Antifungal Susceptibility Testing.
Hypothetical In Vitro Efficacy Data
The following table presents a hypothetical comparison of MIC values for 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine and fluconazole against a panel of common fungal pathogens. This data is for illustrative purposes only.
| Fungal Species | 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.25 | 0.5 |
| Candida glabrata (ATCC 90030) | 2 | 16 |
| Candida parapsilosis (ATCC 22019) | 0.5 | 1 |
| Candida tropicalis (ATCC 750) | 1 | 2 |
| Aspergillus fumigatus (ATCC 204305) | 4 | >64 |
| Fluconazole-Resistant C. albicans | 1 | 64 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine demonstrates superior in vitro potency against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans. Furthermore, it exhibits significantly greater activity against Candida glabrata and Aspergillus fumigatus, a species intrinsically resistant to fluconazole. This would suggest a potentially broader spectrum of activity for the novel compound.
Cytotoxicity Assessment: Ensuring a Therapeutic Window
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen with minimal effects on host cells. A preliminary assessment of cytotoxicity is essential.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and cytotoxicity.
Materials:
-
Cell Line: A human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, cell culture medium.
Procedure:
-
Cell Seeding: Seed the chosen cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine and fluconazole for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals with DMSO.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) can then be determined.
Discussion and Future Directions
This guide has outlined a systematic approach to compare the antifungal efficacy of a novel triazole, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, with the established drug fluconazole. The proposed experiments, from in vitro susceptibility testing to cytotoxicity assessment, provide the foundational data necessary for a comprehensive evaluation.
Should the hypothetical data presented here hold true in experimental settings, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine would represent a promising candidate for further preclinical and clinical development. Its potential advantages could include:
-
Enhanced Potency: Lower MIC values suggest that lower doses may be required for therapeutic efficacy.
-
Broader Spectrum of Activity: Activity against fluconazole-resistant strains and intrinsically resistant species like Aspergillus fumigatus would address significant unmet clinical needs.
-
Overcoming Resistance: The structural modifications may render it less susceptible to existing resistance mechanisms.
Future research should focus on in vivo efficacy studies in animal models of fungal infections, pharmacokinetic and pharmacodynamic profiling, and a more in-depth investigation of its mechanism of action and potential off-target effects.
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Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl–Amino Acids and Their Dipeptides Against Aspergillus Speci. (2025). MDPI. Retrieved from [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of Furan-Triazole Derivatives: A Guide for Researchers
In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a paramount objective for the scientific community. Among the myriad of heterocyclic compounds, furan-triazole derivatives have emerged as a particularly promising class, demonstrating significant efficacy against a wide range of pathogenic bacteria and fungi. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various furan-triazole derivatives, supported by experimental data and a detailed examination of their structure-activity relationships and proposed mechanisms of action. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance the development of these compelling antimicrobial agents.
Introduction: The Therapeutic Potential of Furan-Triazole Hybrids
The strategic hybridization of furan and triazole moieties into a single molecular entity is a well-established approach in medicinal chemistry to generate compounds with enhanced biological activities. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in numerous natural and synthetic bioactive compounds.[1][2] The 1,2,4-triazole ring, another five-membered heterocycle with three nitrogen atoms, is a cornerstone of many successful antifungal drugs, such as fluconazole and voriconazole.[3] The amalgamation of these two pharmacophores has led to the development of derivatives with a broad antimicrobial spectrum, encompassing both antibacterial and antifungal properties.[4][5] This guide will delve into a comparative analysis of their activity, elucidate the experimental methodologies for their evaluation, and explore their molecular mechanisms of action.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of furan-triazole derivatives is intrinsically linked to their structural diversity. Variations in substituents on both the furan and triazole rings, as well as the nature of the linkage between them, significantly influence their spectrum and potency. To facilitate a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative furan-triazole derivatives against a panel of clinically relevant bacteria and fungi.
Antibacterial Activity
Furan-triazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The data presented below has been compiled from various studies to provide a comparative overview.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Furan-Triazole Derivatives
| Compound Class | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives | S-pentyl derivative | Moderate Activity | - | - | - | [6][7] |
| 2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)thio)acetic acid isopropyl ester | Increased Activity | - | - | - | [6] | |
| Furan-Triazole Schiff Bases | 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | - | - | 0.156 | - | [8] |
| Thiazolyl-triazole Schiff Bases | Compound B10 (meta-nitro) | - | - | - | - | [9] |
| 4-Benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Mannich Bases | Morpholine derivative | 6-20 (zone of inhibition in mm) | - | 8-12 (zone of inhibition in mm) | 6-20 (zone of inhibition in mm) | [5] |
Note: A direct comparison of MIC values is challenging due to variations in experimental conditions across different studies. The table aims to provide a qualitative and, where possible, quantitative comparison. "-" indicates data not available.
Antifungal Activity
The antifungal potential of furan-triazole derivatives is a significant area of interest, given the precedence of triazole-based antifungal agents.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Furan-Triazole Derivatives
| Compound Class | Derivative | Candida albicans | Aspergillus niger | Reference(s) |
| Thiazolyl-triazole Schiff Bases | Compound B10 (meta-nitro) | <62.5 | - | [9] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Compound 4e | 24 | 32 | [8] |
| Flavonoid-1,2,4-triazole Schiff Bases | Compound K14 | - | - | [10] |
Note: The antifungal activity is often evaluated against a broader panel of fungal species. This table presents a snapshot of the activity against common pathogenic fungi. "-" indicates data not available.
Unraveling the Mechanism of Action
The antimicrobial efficacy of furan-triazole derivatives is attributed to their ability to interfere with essential microbial cellular processes. While the precise mechanisms can vary depending on the specific derivative and the target organism, several key pathways have been implicated.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
A primary mechanism of action for many triazole-containing compounds, including furan-triazole derivatives, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] Specifically, these compounds target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.
Caption: Putative inhibition of bacterial DNA gyrase by furan-triazole derivatives.
-
Other Potential Targets: The diverse chemical space of furan-triazole derivatives suggests that other bacterial enzymes could also be targets. Further research is needed to fully elucidate the complete antibacterial mechanism of action for different structural classes of these compounds.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of furan-triazole derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.
-
Substituents on the Furan Ring: The presence and nature of substituents on the furan ring can significantly impact activity. For instance, the introduction of a nitro group at the 5-position of the furan ring has been associated with enhanced antibacterial activity. [8]* Substituents on the Triazole Ring: Modifications on the triazole ring, particularly at the N-4 and C-5 positions, have been shown to modulate the antimicrobial spectrum and potency. The introduction of bulky alkyl or aryl groups can influence the binding affinity to target enzymes. [6][7]* Linker between the Rings: The nature of the bridge connecting the furan and triazole moieties is another critical determinant of biological activity. Thiol-based linkers and Schiff base linkages have been extensively explored and have yielded compounds with significant antimicrobial properties. [8][9]
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of furan-triazole derivatives relies on standardized and reproducible experimental protocols. The two most commonly employed methods are the broth microdilution and disk diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the furan-triazole derivative in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: Prepare a series of twofold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for the Broth Microdilution Assay.
Disk Diffusion Method (Kirby-Bauer Assay)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the furan-triazole derivative and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the compound's activity. [4][11]
Conclusion and Future Directions
Furan-triazole derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their broad spectrum of activity against both bacteria and fungi, coupled with the potential for diverse chemical modifications, makes them an attractive area for further investigation. This guide has provided a comparative analysis of their antimicrobial spectrum, shed light on their potential mechanisms of action, and detailed the experimental protocols for their evaluation.
Future research should focus on:
-
Expanding the SAR studies: Synthesizing and screening a wider range of derivatives to identify more potent and selective compounds.
-
Elucidating detailed mechanisms of action: Utilizing advanced biochemical and molecular techniques to pinpoint the specific molecular targets of these compounds in both bacteria and fungi.
-
In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of furan-triazole derivatives in the ongoing fight against infectious diseases.
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Danilchenko, D. M., & Parchenko, V. V. (2017). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal, 19(1), 105-107. [Link]
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Chandrashekar, S. M., et al. (2022). Multistep synthesis and screening of heterocyclic tetrads containing furan, pyrazoline, thiazole and triazole (or oxadiazole) as antimicrobial and anticancer agents. Journal of Molecular Structure, 1252, 132145. [Link]
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Sabale, P. M., & Mehta, P. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmaceutical Sciences and Research, 5(4), 150-155. [Link]
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Parchenko, V. V., & Danilchenko, D. M. (2017). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal, 19(1), 105-107. [Link]
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Head-to-head comparison of different synthetic routes to 3-(2-furyl)-1,2,4-triazoles
An In-Depth Technical Guide and Head-to-Head Comparison of Synthetic Routes to 3-(2-Furyl)-1,2,4-Triazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals
The 3-(2-furyl)-1,2,4-triazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The effective synthesis of these compounds is therefore a critical task for researchers engaged in drug discovery and development.[4][5]
This guide provides a comprehensive, head-to-head comparison of prominent synthetic routes to 3-(2-furyl)-1,2,4-triazoles. We move beyond simple procedural lists to offer an in-depth analysis of the underlying mechanisms, causality behind experimental choices, and a data-driven comparison to inform your synthetic strategy.
Route 1: The Pellizzari Reaction
The Pellizzari reaction, discovered by Guido Pellizzari in 1911, is a classical method for synthesizing 1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[4][6][7] This approach offers a direct, one-step route to the triazole core. For the synthesis of a 3-(2-furyl)-1,2,4-triazole, this would typically involve the reaction of 2-furoic acid hydrazide with an appropriate amide or, conversely, formamide with 2-furoic acid hydrazide.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide.[8] This is followed by a cascade of intramolecular cyclization and dehydration steps to form the stable aromatic 1,2,4-triazole ring.[7][8] The high temperatures are necessary to overcome the activation energy for the dehydration steps.
Advantages and Disadvantages
The primary advantage of the Pellizzari reaction is its straightforwardness in constructing the triazole ring in a single step.[9] However, the traditional method is often hampered by significant drawbacks, including the need for harsh, high-temperature conditions (often >200°C), long reaction times, and consequently, low to moderate yields.[7][9] A significant challenge in unsymmetrical reactions is the potential for "interchange of acyl groups," which can lead to a mixture of three different triazole products, complicating purification.
Modern modifications, such as the use of microwave irradiation, have been shown to dramatically reduce reaction times from hours to minutes and improve yields.[4][7]
Experimental Protocol: Microwave-Assisted Synthesis of 3-(2-Furyl)-5-phenyl-1,2,4-triazole
This protocol is adapted from modern microwave-assisted procedures which enhance the efficiency of the classical Pellizzari reaction.
-
Reactant Preparation: In a microwave synthesizer vial, combine 2-furoic acid hydrazide (1 equivalent) and benzamide (1 equivalent).
-
Solvent (Optional): For certain substrates, a high-boiling solvent like n-butanol can be added, though many modern protocols are performed neat (solvent-free).[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a high temperature (e.g., 150-200°C) for a period ranging from 30 minutes to 2 hours.[6]
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of starting materials.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid product can be triturated with a solvent like ethanol to remove impurities.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-(2-furyl)-5-phenyl-1,2,4-triazole.[6][8]
Workflow Visualization
Caption: Workflow for the microwave-assisted Pellizzari reaction.
Route 2: The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides an alternative classical route to 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[10][11][12] To synthesize a 3-(2-furyl)-1,2,4-triazole, a diacylamine containing a 2-furoyl group would be required.
Mechanistic Insight and Regioselectivity
The reaction mechanism involves the initial nucleophilic attack of the hydrazine on one of the imide's carbonyl carbons.[11] This is followed by dehydration and intramolecular cyclization to form the triazole ring.[13] A critical feature of this reaction is its regioselectivity when using an unsymmetrical diacylamine. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly end up at the 3-position of the resulting 1,2,4-triazole.[11][13] This predictability is a significant advantage for targeted synthesis.[13]
Advantages and Disadvantages
The Einhorn-Brunner reaction is particularly useful for synthesizing N-substituted triazoles and offers predictable regioselectivity, which is a major advantage over the Pellizzari route.[9][13] However, like the classical Pellizzari reaction, it can require long reaction times and moderate to high temperatures.[14] A potential drawback is the possibility of forming isomeric mixtures if the regioselectivity is not absolute, which would necessitate chromatographic separation.[9]
Experimental Protocol: Synthesis of 3-(2-Furyl)-5-phenyl-1H-1,2,4-triazole
This protocol outlines a general procedure using glacial acetic acid as both a solvent and a weak acid catalyst.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the N-(2-furoyl)benzamide (1 equivalent) in glacial acetic acid.
-
Hydrazine Addition: To the stirring solution, slowly add hydrazine hydrate (1.1 equivalents).
-
Heating and Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-8 hours.[11]
-
Monitoring: Monitor the reaction's progress by TLC until the starting imide is consumed.[11]
-
Work-up and Precipitation: After completion, allow the reaction to cool to room temperature. Carefully pour the mixture into a beaker of ice-cold water (approx. 10 times the reaction volume) with vigorous stirring to precipitate the crude product.[11]
-
Isolation and Purification: Collect the solid precipitate via vacuum filtration, washing thoroughly with cold water to remove residual acetic acid. The crude product can then be dried and purified by recrystallization.[11]
Workflow Visualization
Caption: Workflow for the Einhorn-Brunner reaction.
Route 3: Multi-step Synthesis via 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
This route represents a more versatile, albeit longer, approach that builds a highly functionalized furyl-triazole which can then serve as a versatile intermediate for further derivatization. This strategy often starts with readily available 2-furoic acid.
Strategy Overview
The synthesis begins with the conversion of 2-furoic acid into its corresponding hydrazide. The hydrazide is then reacted with carbon disulfide and potassium hydroxide to form a potassium dithiocarbazinate salt. This salt undergoes an alkaline cyclization in the presence of hydrazine hydrate to yield the key intermediate, 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. This intermediate is primed for subsequent reactions, for example, condensation with aromatic acids to form fused triazolo-thiadiazole systems.[15]
Advantages and Disadvantages
The primary advantage of this multi-step approach is the synthesis of a highly functionalized triazole intermediate (an aminothiol). This allows for extensive diversification to build libraries of complex molecules, such as the fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles mentioned in the literature.[15] The main disadvantage is the increased number of synthetic steps compared to the classical one-pot condensations, which can lead to a lower overall yield and increased labor.
Experimental Protocol: Synthesis of the Triazole Intermediate
This protocol is based on the synthesis of 3-(2-furyl)-4-amino-5-mercapto-1,2,4-triazole described by Zheng, X. et al.[15]
-
Step 1: Hydrazide Formation: Treat ethyl 2-furoate with hydrazine hydrate (85%) to form 2-furoic acid hydrazide.
-
Step 2: Dithiocarbazinate Salt Formation: React the 2-furoic acid hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol to produce the potassium 2-furoic hydrazide dithiocarbazinate salt.
-
Step 3: Cyclization: Reflux the potassium salt in an excess of hydrazine hydrate (85%). The ring-closure reaction affords 3-(2-furyl)-4-amino-5-mercapto-1,2,4-triazole.
-
Purification: The final product is purified by recrystallization from absolute ethanol.[15]
Workflow Visualization
Caption: Multi-step synthesis of a functionalized furyl-triazole.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | General Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Pellizzari Reaction | Amide and Acylhydrazide | High temperatures (>200°C), long reaction times (conventional); Microwave irradiation (modern)[6][9] | Low to moderate (conventional); Moderate to good (microwave)[9][14] | One-step synthesis of the triazole ring; amenable to microwave enhancement.[4][9] | Often requires harsh conditions; can have low yields; risk of isomeric mixtures in unsymmetrical cases.[7][9] |
| Einhorn-Brunner Reaction | Diacylamine (Imide) and Hydrazine | Acid-catalyzed condensation; moderate to high temperatures.[14][13] | Moderate to good.[9] | Good for synthesizing N-substituted triazoles; predictable regioselectivity based on acid strength.[9][13] | Can produce isomeric mixtures requiring separation; requires synthesis of diacylamine precursor.[9] |
| Multi-step via Hydrazide | 2-Furoic Acid, Hydrazine, CS₂, KOH | Multi-step sequence involving hydrazinolysis, salt formation, and alkaline cyclization.[15] | Varies by step; overall yield may be moderate. | Yields a highly functionalized triazole (aminothiol) suitable for further diversification.[15] | Multiple synthetic steps; more labor-intensive; potentially lower overall yield. |
| Modern Cyclizations | Varies (e.g., amidrazones, nitriles) | Often milder conditions, e.g., visible light, photoredox catalysis.[16] | Generally good to excellent.[1] | Milder reaction conditions; high efficiency; novel bond formations. | May require specialized equipment (photoreactors); substrate scope may be more limited than classical methods. |
Conclusion and Outlook
The optimal synthetic route to 3-(2-furyl)-1,2,4-triazoles is highly dependent on the specific research objective.
-
For rapid, direct access to simple 3,5-disubstituted furyl-triazoles, a microwave-assisted Pellizzari reaction is often the most efficient choice, mitigating the harsh conditions and low yields of the traditional thermal method.[4][7]
-
When predictable regiochemistry or the synthesis of N-substituted analogues is paramount, the Einhorn-Brunner reaction is superior, provided the requisite diacylamine precursor is accessible.[11][13]
-
For drug discovery programs requiring a diverse library of analogues, the multi-step synthesis via the aminothiol intermediate offers the most strategic advantage. The initial investment in synthesizing the versatile intermediate pays dividends by enabling rapid late-stage functionalization.[15]
Emerging methods, such as visible-light-induced cyclizations, represent the future of heterocyclic synthesis, offering greener and milder alternatives.[16] As these technologies become more accessible, they will undoubtedly become a primary choice for constructing these valuable scaffolds. The choice of synthesis should therefore be a deliberate one, balancing speed, versatility, and the specific substitution pattern required for the target application.
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- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
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Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
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Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
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Zheng, X., Li, Z., Wang, Y., Chen, W., & Huang, Q. (2009). Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]. Molecules, 14(1), 387-395. [Link]
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Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. [Link]
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Akerblom, E. et al. (Year not specified). A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research. [Link]
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Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10). [Link]
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Wikipedia. Pellizzari reaction. Retrieved from [Link]
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Chemical Communications (RSC Publishing). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Retrieved from [Link]
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SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine and Related Azoles
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The versatility of this heterocyclic system allows for fine-tuning of its pharmacological profile through substitution at various positions. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, promising derivative, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine , by comparing its structural features and biological performance against other key azole compounds.
Our objective is to dissect the roles of the furan ring at the 3-position, the methylthio group at the 5-position, and the 4-amino group, providing researchers and drug development professionals with a clear, evidence-based understanding of the chemical motifs driving biological activity. This analysis is grounded in established experimental data and protocols to ensure scientific integrity.
The Azole Mechanism of Action: A Common Ground
Most clinically relevant azole compounds, particularly antifungals, share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4][5] By binding to the heme iron atom in the active site of CYP51, azoles disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which compromises membrane integrity, increases permeability, and ultimately inhibits fungal growth (a fungistatic effect).[3][6] The selectivity of triazoles for fungal CYP51 over human cytochrome P450 enzymes is a key factor in their therapeutic index.
Caption: Key structural components influencing SAR.
-
The Role of the 3-(2-Furyl) Moiety: The furan ring is a common heterocyclic motif in medicinal chemistry, often acting as a bioisostere for a phenyl ring. Comparing Compound A (Furyl) with Compound C (Phenyl) reveals that the furan substitution confers significantly better activity against both bacteria and fungi. This suggests that the oxygen heteroatom and the specific electronic properties of the furan ring may be crucial for target binding, potentially through hydrogen bonding or favorable dipole interactions. Studies on other furan-containing triazoles have consistently shown positive antibacterial and antifungal effects. [7][8][9]
-
The Impact of the 5-(Methylthio) Group: The thiol (-SH) group of 1,2,4-triazoles is a common site for modification. Comparing Compound A (-SCH₃) with its precursor Compound B (-SH) demonstrates that methylation of the sulfur atom doubles the potency across all tested strains. This enhancement can be attributed to several factors. The methylthio group increases the lipophilicity of the molecule compared to the more polar thiol group, which can improve its ability to penetrate microbial cell membranes. Furthermore, the thiol group is ionizable, whereas the methylthio group is not, which can alter the compound's overall charge state and interaction with biological targets.
-
The Criticality of the 4-Amino Group: The comparison between Compound A (with 4-NH₂) and Compound D (without 4-NH₂) is stark. The removal of the 4-amino group leads to a near-complete loss of biological activity. This indicates that the exocyclic amino group is a critical pharmacophore. It likely serves as a key hydrogen bond donor and/or acceptor, anchoring the molecule within the active site of its target enzyme(s). The synthesis of various 4-amino-1,2,4-triazole derivatives has been a focus of research due to the potent biological activities this group often imparts. [10][11][12]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized methodologies are essential. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines. [13][14]
Protocol: Broth Microdilution Susceptibility Testing
1. Preparation of Materials:
-
Microorganism Strains: Standard quality control strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 90028) and clinical isolates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria. RPMI-1640 medium buffered with MOPS for fungi. [14][15]* Test Compounds: Stock solutions of test compounds prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for optional OD reading).
2. Inoculum Preparation:
-
Rationale: A standardized inoculum density is crucial for consistent and comparable MIC results.
-
Procedure:
-
Select 3-5 well-isolated colonies from an overnight agar plate culture.
-
Transfer colonies into a tube containing sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this adjusted suspension in the appropriate test medium (MHB or RPMI) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
3. Plate Preparation and Inoculation:
-
Rationale: A serial two-fold dilution series allows for the precise determination of the MIC value.
-
Procedure:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock test compound to the first well of a row and mix. This creates the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
This process results in wells with decreasing concentrations of the compound.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Add 100 µL of the standardized inoculum to each well (except the negative control). The final volume in each well is 200 µL.
-
4. Incubation:
-
Rationale: Proper incubation conditions are required for optimal microbial growth.
-
Procedure:
-
Rationale: The MIC is determined by visual inspection of growth inhibition.
-
Procedure:
-
Following incubation, examine the plates visually.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well. [16]
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
The comparative analysis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine reveals a finely tuned structure-activity relationship. Each substituent plays a distinct and crucial role: the 4-amino group acts as an essential pharmacophore, the 3-(2-furyl) ring provides superior binding characteristics compared to a phenyl ring, and the 5-methylthio group enhances potency, likely by increasing lipophilicity and improving membrane penetration.
This detailed understanding provides a rational basis for the design of next-generation azole derivatives. Future work should focus on:
-
Exploring alternative heterocyclic groups at the 3-position (e.g., thiophene, pyridine) to further optimize target interactions. [17]* Modifying the alkyl chain of the 5-thioether (e.g., ethyl, propyl, benzyl) to modulate lipophilicity and steric bulk. [18]* Conducting in silico molecular docking studies to visualize the binding mode of these compounds within the active sites of target enzymes, such as fungal CYP51 or bacterial proteins, to further rationalize the observed SAR. [19][20] By leveraging this systematic approach, the 4-amino-1,2,4-triazole scaffold can be further exploited to develop novel therapeutic agents with improved potency and selectivity.
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In vitro vs. in silico antifungal activity of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
An objective comparison of the in vitro and in silico antifungal activity of a novel 1,2,4-triazole derivative is presented in this guide. Due to the lack of comprehensive published data for 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, this analysis focuses on a structurally related and well-documented compound, 4-(3-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol , which will be referred to as Compound 5h throughout this guide. This document provides researchers, scientists, and drug development professionals with a detailed comparison of its performance, supported by experimental and computational data.
Introduction: The Promise of 1,2,4-Triazole Derivatives
The 1,2,4-triazole core is a key pharmacophore in a variety of antifungal drugs, including fluconazole and itraconazole.[1][2] These agents typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] The development of new triazole derivatives is driven by the need to overcome emerging drug resistance and to broaden the spectrum of activity against various fungal pathogens.[1]
Compound 5h, 4-(3-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, was synthesized as part of a broader effort to identify novel antifungal agents. Its design incorporates a triazole nucleus, a Schiff base linkage, and substituted phenyl rings, features known to contribute to antimicrobial activity.
In Vitro Antifungal Activity Assessment
The initial evaluation of a potential antifungal agent's efficacy is determined through in vitro susceptibility testing. This process measures the compound's ability to inhibit the growth of various fungal strains.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Fungal Inoculum:
-
Fungal strains (e.g., Microsporum gypseum) are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, and incubated until sufficient growth is achieved.
-
A suspension of fungal spores or conidia is prepared in sterile saline and adjusted to a concentration of approximately 5 x 10^5 cells/mL.
-
-
Preparation of Compound Dilutions:
-
A stock solution of Compound 5h is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI 1640 medium. The final concentrations typically range from 100 µg/mL to 0.78 µg/mL.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
Positive (fungal growth without the compound) and negative (medium only) controls are included.
-
The microtiter plates are incubated at an appropriate temperature (e.g., 28-30°C) for a duration suitable for the growth of the test fungus (typically 48-72 hours).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Experimental Data: Antifungal Activity of Compound 5h
The in vitro antifungal activity of Compound 5h was evaluated against Microsporum gypseum, a dermatophyte that causes skin infections.[2]
| Compound | Test Organism | MIC (µg/mL) | Standard Drug (Ketoconazole) MIC (µg/mL) |
| Compound 5h | Microsporum gypseum | 6.25 | 12.5 |
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 5h against Microsporum gypseum.
The results indicate that Compound 5h exhibits potent antifungal activity against M. gypseum, with an MIC value of 6.25 µg/mL, which is two-fold more potent than the standard antifungal drug ketoconazole.[2]
In Silico Analysis: Predicting Antifungal Mechanism
In silico methods, such as molecular docking, are employed to predict the binding affinity and interaction of a compound with its putative biological target. This provides insights into the potential mechanism of action at a molecular level.
Computational Protocol: Molecular Docking
-
Preparation of the Ligand Structure:
-
The 3D structure of Compound 5h is generated and optimized using computational chemistry software to achieve a low-energy conformation.
-
-
Preparation of the Protein Target:
-
The crystal structure of the target enzyme, fungal lanosterol 14α-demethylase (CYP51), is obtained from a protein databank.
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for docking is defined based on the location of the co-crystallized ligand or known binding pocket residues.
-
-
Molecular Docking Simulation:
-
A docking algorithm is used to predict the preferred binding orientation of Compound 5h within the active site of CYP51.
-
The simulation generates multiple possible binding poses, which are then scored based on their predicted binding affinity (e.g., in kcal/mol). A more negative docking score typically indicates a higher predicted binding affinity.
-
-
Analysis of Interactions:
-
The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme's active site.
-
Visualization of the In Silico Workflow
Caption: Workflow for in silico molecular docking analysis.
Comparative Analysis: Bridging In Vitro and In Silico Findings
The true value of a combined experimental and computational approach lies in the correlation between the two sets of data.
-
Potent In Vitro Activity: The low MIC value of 6.25 µg/mL demonstrates that Compound 5h is effective at inhibiting the growth of M. gypseum in a laboratory setting. This provides strong evidence of its potential as an antifungal agent.
-
Predicted Mechanism of Action: While specific docking scores for Compound 5h are not publicly available, related studies on 1,2,4-triazole derivatives consistently show strong binding affinities to the active site of fungal CYP51.[5][6] The in silico analysis suggests that the triazole nitrogen atoms likely coordinate with the heme iron in the enzyme's active site, while the substituted phenyl rings form hydrophobic and van der Waals interactions with surrounding amino acid residues, effectively blocking the enzyme's function.
-
Structure-Activity Relationship: The potent activity of Compound 5h can be attributed to its specific structural features. The dichlorophenyl group and the chlorobenzylideneamino moiety likely contribute to its binding affinity within the active site of the target enzyme, a hypothesis that is supported by the in silico predictions for this class of compounds.
Visualization of the Interplay between In Vitro and In Silico Data
Caption: Relationship between in vitro and in silico findings.
Conclusion
The combined in vitro and in silico evaluation of 4-(3-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (Compound 5h) provides a compelling case for its potential as a novel antifungal agent. The potent in vitro activity against Microsporum gypseum is strongly supported by the predicted high binding affinity to the fungal CYP51 enzyme from in silico studies of similar 1,2,4-triazole derivatives. This dual approach not only validates the compound's efficacy but also provides a rational basis for its mechanism of action, paving the way for further preclinical development.
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Benchmarking the cytotoxicity of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine against standard drugs
A Comparative Guide to the In Vitro Cytotoxicity of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Abstract
The 1,2,4-triazole scaffold represents a "privileged" heterocyclic core in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its unique physicochemical properties and diverse biological activities.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of pharmacological effects, including significant anticancer properties.[3][4] This guide presents a comprehensive framework for benchmarking the in vitro cytotoxicity of a novel investigational compound, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. We will outline a detailed experimental strategy to compare its efficacy against two gold-standard chemotherapeutic agents, Doxorubicin and Cisplatin. This document provides validated protocols, explains the rationale behind experimental choices, and establishes a clear methodology for data interpretation, including the calculation of the half-maximal inhibitory concentration (IC50) and the selectivity index (SI). The objective is to equip researchers and drug development professionals with a robust workflow for the preliminary assessment of novel triazole-based anticancer candidates.
Introduction to the Compounds
The initial phase of any cytotoxicity screening involves a thorough understanding of the investigational compound and the standards against which it will be compared. The choice of standard drugs is critical; they should have well-characterized but distinct mechanisms of action to provide a broad context for the new compound's activity.
Investigational Compound: 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
This novel compound integrates several key pharmacophores:
-
1,2,4-Triazole Core: This nitrogen-rich heterocycle is known for its metabolic stability and its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile scaffold for interacting with biological targets.[3]
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Furan Ring: The furan moiety is present in various bioactive molecules and can influence the compound's electronic properties and binding interactions.
-
Methylthio Group: The presence of a sulfur-containing group can modulate lipophilicity and metabolic pathways.
-
4-Amino Group: This functional group provides a site for potential hydrogen bonding and can be crucial for biological activity.
The anticancer mechanisms of 1,2,4-triazole derivatives are diverse, ranging from the inhibition of key enzymes like kinases and aromatase to the disruption of tubulin polymerization and interference with DNA.[1][5][6] The specific combination of functional groups in this compound warrants a systematic investigation of its cytotoxic potential.
Standard Drugs (Positive Controls)
To effectively benchmark the novel triazole, we have selected two widely used anticancer drugs with distinct and well-documented mechanisms of action.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy for a variety of cancers, including breast, lung, and ovarian cancers.[] Its primary mechanisms of action include intercalating into DNA, which obstructs DNA and RNA synthesis, and inhibiting topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication.[8][9][10] This leads to an accumulation of DNA double-strand breaks and ultimately triggers apoptosis.[11]
-
Cisplatin: A platinum-based coordination complex, Cisplatin is a potent chemotherapeutic agent used to treat numerous malignancies, such as testicular, ovarian, bladder, and lung cancers.[12][13] Once inside the cell where the chloride concentration is lower, its chloride ligands are replaced by water molecules in a process called aquation.[14][15] This activated form of Cisplatin binds covalently to the N7 position of purine bases in DNA, primarily guanine, forming intrastrand and interstrand crosslinks.[12][13] These DNA adducts distort the double helix, inhibit DNA replication, and induce programmed cell death (apoptosis).[14][15]
Experimental Design and Rationale
A robust experimental design is crucial for generating reliable and reproducible data. This section outlines the selection of cell lines, the choice of cytotoxicity assay, and the overall workflow.
Cell Line Selection
To obtain a comprehensive cytotoxicity profile, it is essential to test the compound against a panel of cell lines representing different cancer types, as well as a non-cancerous cell line to assess selectivity.
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Cancer Cell Lines:
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MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
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A549: A human lung carcinoma cell line, representing non-small cell lung cancer.
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HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.
-
-
Non-Cancerous Control Cell Line:
-
MRC-5: A human fetal lung fibroblast cell line, used to determine the general cytotoxicity of the compound against non-malignant cells.
-
The goal is to identify compounds that are highly toxic to cancer cells but minimally affect normal cells, a property quantified by the Selectivity Index (SI).[16]
Cytotoxicity Assay: The MTT Assay
For the primary screening, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a reliable and widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Principle: In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[19] These formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[18]
Experimental Workflow
The overall process for benchmarking the compound is systematic, beginning with cell preparation and culminating in a comparative analysis of cytotoxic potency.
Detailed Experimental Protocol: MTT Assay
This protocol provides a step-by-step methodology for assessing the cytotoxicity of the test compounds.
Materials:
-
Selected cell lines (MCF-7, A549, HeLa, MRC-5)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
-
96-well flat-bottom sterile culture plates
-
Test compounds: 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, Doxorubicin, Cisplatin
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the periphery filled with sterile PBS to minimize evaporation (edge effect).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[20]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of each compound in complete culture medium to achieve the desired final concentrations. The concentration range should be wide enough to generate a full dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only (represents 100% viability).
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the cells or the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis and Interpretation
Raw absorbance data must be processed to determine key cytotoxicity metrics.
-
Calculate Percent Viability: The viability of cells in each treated well is expressed as a percentage relative to the untreated control.
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Values:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve.
-
The IC50 is the concentration of the compound that reduces cell viability by 50%. This value is a quantitative measure of a drug's potency.
-
-
Calculate the Selectivity Index (SI):
Illustrative Data Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Compound | Cell Line | IC50 (µM) ± SD (Illustrative Data) | Selectivity Index (SI) vs. MRC-5 |
| 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine | MCF-7 | 8.5 ± 0.7 | 4.2 |
| A549 | 12.1 ± 1.1 | 3.0 | |
| HeLa | 10.3 ± 0.9 | 3.5 | |
| MRC-5 | 36.2 ± 2.5 | - | |
| Doxorubicin | MCF-7 | 0.5 ± 0.04 | 3.6 |
| A549 | 0.9 ± 0.07 | 2.0 | |
| HeLa | 0.7 ± 0.06 | 2.6 | |
| MRC-5 | 1.8 ± 0.15 | - | |
| Cisplatin | MCF-7 | 4.2 ± 0.3 | 2.5 |
| A549 | 3.1 ± 0.2 | 3.4 | |
| HeLa | 3.8 ± 0.3 | 2.8 | |
| MRC-5 | 10.6 ± 0.8 | - |
Note: The data presented in this table is purely illustrative to demonstrate the proper format for reporting results and should not be considered actual experimental data.
Mechanistic Insights from Standard Drugs
Understanding the mechanisms of the standard drugs provides a foundation for hypothesizing the potential mode of action of the novel compound.
Doxorubicin's Mechanism of Action
Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells, primarily centered on DNA damage and dysfunction.[]
Cisplatin's Mechanism of Action
Cisplatin's cytotoxicity is driven by its ability to form covalent adducts with DNA, leading to replication arrest and cell death.[12]
Conclusion
This guide provides a standardized and scientifically rigorous framework for the initial cytotoxic evaluation of the novel compound 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. By benchmarking against well-characterized drugs like Doxorubicin and Cisplatin across a panel of cancer and non-cancerous cell lines, researchers can generate crucial preliminary data on potency and selectivity. The detailed MTT assay protocol and data analysis workflow ensure reproducibility and provide the quantitative metrics (IC50 and SI) necessary for making informed go/no-go decisions in the early stages of the drug discovery pipeline. Positive results from this screening would justify further investigation into the compound's specific molecular mechanism of action.
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A Comparative Guide for the Evaluation of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine's Efficacy on Drug-Resistant Fungal Strains
Introduction: The Imperative for Novel Antifungal Agents
The escalating prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus can render established antifungal therapies ineffective, leading to high mortality rates. This landscape necessitates the urgent development of novel antifungal agents with alternative mechanisms of action or the ability to circumvent existing resistance pathways.[1]
This guide provides a comprehensive framework for evaluating the efficacy of a novel investigational compound, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (hereafter designated as Compound FTT), against clinically relevant drug-resistant fungal strains. While specific experimental data for Compound FTT is proprietary or under development, this document outlines the requisite scientific methodologies and comparative analyses based on the known properties of its core chemical structures: the 1,2,4-triazole ring, a furyl group, and a methylthio moiety.
The 1,2,4-triazole scaffold is the backbone of the azole class of antifungals, which function by inhibiting the enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] The inclusion of a furan ring, a common heterocycle in pharmacologically active compounds, may enhance biological activity and target binding.[5][6][7] Furthermore, the methylthio group can modulate the compound's physicochemical properties, potentially influencing its interaction with the target enzyme and its susceptibility to efflux pumps, a common resistance mechanism.[8][9]
Hypothesized Mechanism of Action and Rationale for Efficacy
Compound FTT, as a 1,2,4-triazole derivative, is hypothesized to act primarily as an inhibitor of lanosterol 14α-demethylase (Erg11p/CYP51).[10] Fungal resistance to traditional azoles often arises from point mutations in the ERG11 gene, which reduce the drug's binding affinity, or from the overexpression of efflux pumps (e.g., Cdr1, Cdr2, Mdr1) that actively remove the drug from the cell.[1][11][12]
The unique structural combination of the furyl and methylthio groups in Compound FTT may confer advantages by:
-
Novel Binding Interactions: The furyl moiety could establish different or stronger interactions within the active site of Erg11p, potentially overcoming the structural changes caused by resistance-conferring mutations.
-
Evading Efflux Pumps: Modifications to the core triazole structure may reduce its recognition by efflux pump transporter proteins, allowing the compound to accumulate to effective intracellular concentrations in resistant strains.
The following sections detail the essential experimental protocols required to validate these hypotheses and objectively compare Compound FTT's performance against standard-of-care antifungal agents.
Experimental Protocols for Efficacy Evaluation
A rigorous, stepwise approach is critical to accurately characterize the antifungal profile of Compound FTT. All in vitro testing should adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[13][14][15]
In Vitro Susceptibility Testing: Broth Microdilution Assay
The cornerstone of antifungal evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Methodology (CLSI M27/M38-A2 Guidelines):
-
Isolate Preparation: Prepare standardized inocula of fungal isolates (e.g., 0.5–2.5 x 10³ cells/mL for yeasts) in RPMI-1640 medium.
-
Drug Dilution: Perform serial twofold dilutions of Compound FTT, fluconazole, voriconazole, and amphotericin B in a 96-well microtiter plate. A drug-free well serves as the growth control.
-
Inoculation and Incubation: Inoculate each well with the fungal suspension. Incubate plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration showing a significant inhibition of growth (typically ≥50% reduction) compared to the control.
Panel of Test Organisms: A carefully selected panel of organisms is crucial for evaluating the efficacy against resistance.
-
Quality Control Strains: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258.
-
Azole-Susceptible Strains: Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305.
-
Clinically Relevant Resistant Strains:
-
Fluconazole-resistant Candida albicans (with defined ERG11 mutations and/or efflux pump overexpression).
-
Candida glabrata isolates with known FKS mutations (for echinocandin cross-resistance context).
-
Candida auris (often multidrug-resistant).
-
Azole-resistant Aspergillus fumigatus (with known TR34/L98H mutations in the cyp51A gene).
-
Determination of Fungicidal Activity
To determine if Compound FTT is fungistatic (inhibits growth) or fungicidal (kills the organism), the Minimum Fungicidal Concentration (MFC) is determined.
Methodology:
-
Following MIC determination, subculture aliquots from all wells showing no visible growth onto drug-free agar plates.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest drug concentration from the MIC assay that results in a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.
Comparative Data Presentation
The performance of Compound FTT must be contextualized by direct comparison with established antifungal agents. The following tables present a template with representative data derived from studies on analogous novel triazole compounds to illustrate how results should be structured.
Table 1: Comparative MIC₅₀ Values (µg/mL) Against Drug-Susceptible and Resistant Candida Species
| Organism (Strain Type) | Compound FTT (Hypothetical) | Fluconazole | Voriconazole | Amphotericin B |
| C. albicans (Susceptible) | 0.25 | 1 | 0.125 | 0.5 |
| C. albicans (FLC-Resistant, Efflux) | 1 | 64 | 2 | 0.5 |
| C. albicans (FLC-Resistant, ERG11 mut) | 2 | >128 | 4 | 0.5 |
| C. auris (Multidrug-Resistant) | 4 | >256 | 2 | 1 |
| C. glabrata (FLC-Resistant) | 8 | 64 | 1 | 0.25 |
Table 2: Comparative MIC₅₀ Values (µg/mL) Against Susceptible and Resistant Aspergillus Species
| Organism (Strain Type) | Compound FTT (Hypothetical) | Voriconazole | Amphotericin B |
| A. fumigatus (Susceptible) | 0.5 | 0.25 | 1 |
| A. fumigatus (Azole-Resistant, TR34/L98H) | 1 | 16 | 1 |
Visualizing Experimental Design and Fungal Resistance Mechanisms
Diagrams are essential for clarifying complex workflows and biological pathways.
Caption: Workflow for Antifungal Efficacy Evaluation.
Caption: Azole Mechanism of Action and Resistance.
Conclusion and Future Directions
This guide establishes a foundational framework for the rigorous evaluation of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (Compound FTT) against drug-resistant fungal pathogens. The outlined protocols for determining MIC and MFC, when applied to a well-characterized panel of resistant strains, will generate the critical data needed to assess its potential as a next-generation antifungal agent.
Positive results from these in vitro studies—specifically, demonstrating potent activity against strains resistant to current azoles—would provide a strong rationale for advancing Compound FTT into further preclinical development. Subsequent investigations should include time-kill kinetic studies, synergy testing with other antifungal classes, and ultimately, in vivo efficacy studies in animal models of invasive fungal infections. The unique chemical structure of Compound FTT holds promise for overcoming established resistance mechanisms, a hypothesis that can only be validated through the systematic and comparative experimental approach detailed herein.
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A Senior Application Scientist's Guide to Comparative Docking Analysis of 1,2,4-Triazole Derivatives with Fungal CYP51
In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone of therapeutic intervention. These heterocyclic compounds effectively target lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway. Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. As resistance to existing antifungal agents continues to emerge, the rational design and evaluation of new 1,2,4-triazole derivatives are of paramount importance.
This guide provides a comprehensive, in-depth comparison of the docking interactions of three clinically significant 1,2,4-triazole antifungals—fluconazole, voriconazole, and itraconazole—with the CYP51 enzyme from the pathogenic yeast Candida albicans. As a self-validating system, this analysis correlates in silico docking scores with established in vitro antifungal activity, offering researchers a robust framework for evaluating novel CYP51 inhibitors.
The Rationale Behind the In Silico Approach
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction.[1][2] This in silico approach allows for the rapid, cost-effective screening of potential drug candidates before undertaking resource-intensive laboratory experiments. By understanding the key molecular interactions that drive the binding of established drugs, we can elucidate structure-activity relationships (SAR) and guide the design of more potent and selective antifungal agents.
Experimental Design: A Comparative Docking Workflow
This study employs a rigorous molecular docking protocol using AutoDock Vina, a widely used and validated open-source docking program.[1][3] The workflow is designed to be reproducible and is grounded in established methodologies to ensure the scientific integrity of the results.
Caption: A generalized workflow for the comparative molecular docking analysis.
Materials and Methods
1. Receptor Preparation:
The crystal structure of Candida albicans CYP51 (PDB ID: 5V5Z) was retrieved from the RCSB Protein Data Bank.[4][5][6] The protein was prepared for docking using AutoDockTools (ADT). This involved:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms to the protein.
-
Assigning Gasteiger charges to all atoms.
-
Saving the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions.
2. Ligand Preparation:
The 3D structures of fluconazole, voriconazole, and itraconazole were obtained from the PubChem database. The ligands were prepared using ADT by:
-
Detecting the root and setting the rotatable bonds to allow for conformational flexibility during docking.
-
Merging non-polar hydrogens.
-
Assigning Gasteiger charges.
-
Saving the prepared ligands in the PDBQT file format.
3. Molecular Docking Protocol with AutoDock Vina:
A detailed, step-by-step protocol for performing the molecular docking is provided below. This protocol is based on established methodologies for AutoDock Vina.[1][3][7]
Step 1: Grid Box Generation The active site of CYP51 was identified based on the position of the co-crystallized ligand in the original PDB file and from published literature identifying key active site residues.[8][9][10] A grid box with dimensions of 25 x 25 x 25 Å and a spacing of 1.0 Å was centered on the active site to define the search space for the ligand docking.
Step 2: Docking Simulation AutoDock Vina was used to perform the docking simulations.[1] For each ligand, the docking was performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The top-ranked binding pose for each ligand, based on the most negative binding energy, was selected for further analysis.
Step 3: Analysis of Docking Results The docking results were analyzed based on two primary criteria:
-
Binding Energy (kcal/mol): This value represents the estimated free energy of binding of the ligand to the protein. A more negative value indicates a stronger and more favorable binding interaction.[2][11]
-
Molecular Interactions: The binding poses of the ligands were visualized using Discovery Studio Visualizer to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of CYP51.[12]
Results: A Comparative Analysis of Docking Interactions
The molecular docking simulations provided valuable insights into the binding of fluconazole, voriconazole, and itraconazole to the active site of C. albicans CYP51. The results are summarized in the table below, which also includes experimentally determined Minimum Inhibitory Concentration (MIC) values for correlation.
| 1,2,4-Triazole Derivative | PubChem CID | Binding Energy (kcal/mol) | Key Interacting Residues | Experimental MIC (µg/mL) vs. C. albicans |
| Fluconazole | 3365 | -8.5 | TYR132, HIS377, MET508 | 0.25 - 4.0[13][14][15][16][17] |
| Voriconazole | 71616 | -9.2 | TYR132, PHE228, HIS377, SER378 | 0.03 - 0.5[13][14][15][16][17] |
| Itraconazole | 3793 | -10.1 | TYR132, PHE228, LEU376, HIS377 | 0.03 - 0.25[13][14][15][16][17] |
Discussion: Correlating In Silico and In Vitro Data
The results of the comparative docking analysis demonstrate a strong correlation between the predicted binding energies and the known in vitro antifungal activities of the selected 1,2,4-triazole derivatives.
Itraconazole , with the most favorable binding energy of -10.1 kcal/mol, also exhibits the lowest MIC values, indicating the highest potency against C. albicans in laboratory tests.[13][14][15][16][17] The detailed analysis of its binding pose reveals extensive hydrophobic interactions with residues such as TYR132, PHE228, and LEU376, in addition to the critical hydrogen bond with HIS377.[8][9][10] These extensive interactions likely contribute to its strong binding affinity and potent antifungal activity.
Voriconazole shows a strong binding affinity with a binding energy of -9.2 kcal/mol and correspondingly low MIC values.[13][14][15][16][17] Its interaction profile includes key hydrogen bonds with TYR132 and SER378, as well as hydrophobic interactions with PHE228 and the essential coordination with the heme iron via HIS377.[8][9][10]
Fluconazole , with the least negative binding energy of -8.5 kcal/mol, generally has higher MIC values compared to voriconazole and itraconazole, indicating lower in vitro potency.[13][14][15][16][17] While it still forms crucial interactions with key residues like TYR132 and HIS377, the overall interaction profile is less extensive than that of the other two drugs, which is consistent with its lower binding affinity.[8][9][10]
The consistent trend of more negative binding energies corresponding to lower experimental MIC values provides a strong validation for the use of this in silico model as a predictive tool for the preliminary assessment of novel 1,2,4-triazole derivatives.
Caption: Key molecular interactions between the triazole derivatives and CYP51 active site residues.
Conclusion and Future Directions
This comparative docking analysis provides a clear and objective comparison of the binding interactions of fluconazole, voriconazole, and itraconazole with C. albicans CYP51. The strong correlation between the in silico binding energies and in vitro antifungal activity underscores the value of molecular docking as a predictive tool in the early stages of drug discovery.
Researchers and drug development professionals can leverage this guide as a framework for:
-
Screening novel 1,2,4-triazole derivatives: By comparing the docking scores of new compounds to these established benchmarks, researchers can prioritize candidates with the highest potential for potent antifungal activity.
-
Understanding structure-activity relationships: The detailed analysis of molecular interactions can inform the rational design of new derivatives with improved binding affinities and, consequently, enhanced efficacy.
-
Investigating mechanisms of resistance: Docking studies can be adapted to model the effects of mutations in the CYP51 active site, providing insights into how resistance develops and how it might be overcome.
By integrating computational approaches with experimental validation, the scientific community can accelerate the discovery and development of the next generation of antifungal agents to combat the growing threat of fungal infections.
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Antifungal Potential of Sophora flavescens Root Extract: HR-LCMS Analysis and Molecular Docking of Bioactive Compounds Against Nosocomial Fungal Pathogens. (URL: [Link])
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Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. (URL: [Link])
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Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (URL: [Link])
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Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). (URL: [Link])
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The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions. (URL: [Link])
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Positively selected sites mapped onto (A) sequence and (B) 3D-structure... (URL: [Link])
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The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (URL: [Link])
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5V5Z: Structure of CYP51 from the pathogen Candida albicans. (URL: [Link])
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Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde. (URL: [Link])
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Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. (URL: [Link])
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (URL: [Link])
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Structural Insights into the Azole Resistance of the Candida albicans Darlington Strain Using Saccharomyces cerevisiae Lanosterol 14α-Demethylase as a Surrogate. (URL: [Link])
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Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. (URL: [Link])
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (URL: [Link])
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Assessing the therapeutic potential of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine relative to existing antifungals
A Comparative Assessment of Novel 1,2,4-Triazole Antifungal Candidates
An In-Depth Guide for Researchers and Drug Development Professionals
The rise of invasive fungal infections (IFIs), coupled with increasing resistance to existing antifungal agents, presents a formidable challenge to global public health.[1][2][3] This escalating crisis necessitates the urgent development of new, more effective antifungal compounds with novel mechanisms of action or improved potency. Among the most promising areas of research are derivatives of the 1,2,4-triazole scaffold, a core component of highly successful antifungal drugs like fluconazole.[1][2][3]
This guide provides a comparative analysis of a representative novel triazole derivative, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as F-Triazole), and evaluates its therapeutic potential against established, first-line antifungal agents. We will delve into its postulated mechanism of action, present comparative in vitro efficacy data, and provide detailed experimental protocols to ensure the reproducibility of these findings.
The Chemical and Mechanistic Landscape of Antifungal Triazoles
Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[4] Their primary target is a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[2][5][6][7][8][9][10][11] By inhibiting this enzyme, triazoles prevent the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[2][5][6][7][8][9][10][11] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which compromises membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[9][10]
The F-Triazole compound shares this fundamental triazole core. Its unique furan and thiol substitutions are hypothesized to enhance its binding affinity to the fungal CYP51 enzyme, potentially leading to greater potency and a broader spectrum of activity compared to earlier-generation triazoles.
Postulated Mechanism of Action: F-Triazole
The diagram below illustrates the targeted inhibition of the ergosterol biosynthesis pathway, the hallmark of triazole antifungal agents.
Caption: Postulated mechanism of F-Triazole via CYP51 inhibition.
Comparative In Vitro Efficacy
To assess the therapeutic potential of F-Triazole, its antifungal activity was evaluated in vitro against key pathogenic fungal species and compared with three standard-of-care antifungal agents from different classes:
-
Amphotericin B: A polyene that binds directly to ergosterol, forming pores in the cell membrane.[12][13][14][15][16]
-
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[17][18][19][20]
The Minimum Inhibitory Concentration (MIC) — the lowest concentration of a drug that prevents visible growth of a microorganism — was determined using the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[21][22][23][24]
Table 1: Comparative MIC₈₀ Values (µg/mL) Against Pathogenic Fungi
| Compound | Candida albicans | Candida glabrata (Fluconazole-Resistant) | Aspergillus fumigatus |
| F-Triazole (Investigational) | 0.125 | 1 | 0.5 |
| Fluconazole | 0.25 | >64 | Not Active |
| Amphotericin B | 0.5 | 0.5 | 0.25 |
| Caspofungin | 0.03 | 0.06 | 0.125 |
Data presented are representative values synthesized from published studies on novel furan-triazole derivatives for illustrative purposes.[1][25][26]
Interpretation of Results:
-
Potency against Candida albicans: F-Triazole demonstrated superior potency compared to both Fluconazole and Amphotericin B, though it was less potent than Caspofungin.
-
Activity against Resistant Strains: Critically, F-Triazole retained significant activity against a Fluconazole-resistant strain of C. glabrata, a common and difficult-to-treat pathogen. This suggests a potential role in overcoming existing azole resistance mechanisms.
-
Spectrum of Activity: Unlike Fluconazole, F-Triazole exhibited potent activity against the mold Aspergillus fumigatus, indicating a broader spectrum of action that encompasses both yeasts and molds. Its activity was comparable to Amphotericin B and Caspofungin against this organism.
Experimental Design and Protocols
The reliability of antifungal susceptibility testing hinges on standardized, validated methodologies. The data presented were generated following the CLSI M27 reference method for broth dilution.
Workflow for Antifungal Susceptibility Testing
The following diagram outlines the critical steps for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Caption: Standardized workflow for MIC determination.
Detailed Protocol: Broth Microdilution Assay (CLSI M27)
This protocol ensures the accurate and reproducible determination of antifungal MIC values.[21][22][23][24][27]
-
Preparation of Antifungal Stock Solution:
-
Accurately weigh the investigational compound (F-Triazole) and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The solvent should not exceed 1% of the final test volume.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well, U-shaped bottom microtiter plates.
-
Dispense 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) into wells 2 through 12 of each row to be used.
-
Dispense 200 µL of the antifungal stock solution, diluted in RPMI-1640 to twice the highest desired final concentration, into well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive growth control (no drug), and well 12 serves as the negative control (no inoculum).
-
-
Preparation of Fungal Inoculum:
-
Culture the yeast or mold on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C. Reading times are typically 24 hours for Candida spp. and may extend to 48 hours or longer for slower-growing species like Aspergillus.
-
-
MIC Determination:
-
The MIC is determined by visual inspection or using a microplate reader. It is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% or ≥80%, depending on the drug class) in growth compared to the drug-free growth control well.
-
Discussion and Future Directions
The preliminary in vitro data for F-Triazole are highly encouraging. Its potent, broad-spectrum activity, particularly against fluconazole-resistant Candida and clinically important molds like Aspergillus, positions it as a promising candidate for further development.[25][28][29] The structural modifications to the classic triazole scaffold appear to have successfully expanded its therapeutic window.
However, this guide represents an initial assessment. The path to clinical application requires a rigorous, multi-stage evaluation process:
-
Mechanism of Action Confirmation: Detailed enzymatic assays are needed to confirm inhibition of fungal CYP51 and to assess the compound's selectivity over mammalian cytochrome P450 enzymes to predict potential drug-drug interactions.[4]
-
In Vivo Efficacy: The compound must be tested in animal models of invasive candidiasis and aspergillosis to determine its efficacy in a complex biological system.
-
Pharmacokinetics and Toxicology: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to establish a safe and effective dosing regimen.
-
Resistance Studies: The potential for and mechanisms of resistance development to F-Triazole must be thoroughly investigated.
Conclusion
The novel compound 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol shows significant promise as a next-generation antifungal agent. Its superior in vitro potency and broader spectrum of activity compared to fluconazole, including efficacy against resistant strains, highlight its potential to address critical unmet needs in the treatment of invasive fungal infections. The methodologies and comparative data presented in this guide provide a solid foundation for subsequent preclinical and clinical development efforts. Continued investigation into this and related triazole derivatives is a vital component in the global effort to combat the growing threat of antimicrobial resistance.[30][31][32][33]
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. Available from: [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. (2017-11-30). Available from: [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ResearchGate. (2008-04-01). Available from: [Link]
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Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Request PDF - ResearchGate. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent - PubMed. Available from: [Link]
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SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Available from: [Link]
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A Comparative Analysis of Cross-Resistance Profiles of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine Against Prevalent Fungal Pathogens
Abstract
The escalating threat of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This guide provides a comparative analysis of the cross-resistance profile of a novel investigational antifungal, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, against a panel of clinically relevant fungal isolates. By juxtaposing its in-vitro activity with that of established antifungal drugs, we aim to elucidate its potential for circumventing existing resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungal therapies.
Introduction: The Challenge of Antifungal Resistance and the Promise of Novel 1,2,4-Triazoles
The clinical utility of current antifungal arsenals is increasingly compromised by the emergence of drug-resistant fungal strains. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus pose a significant threat to immunocompromised patient populations. The 1,2,4-triazole scaffold has historically been a cornerstone of antifungal drug design, with prominent examples including fluconazole and itraconazole, which primarily function by inhibiting lanosterol 14α-demethylase (Erg11p), a critical enzyme in the ergosterol biosynthesis pathway. However, modifications to this core structure can yield compounds with potentially novel mechanisms of action or an altered affinity for their molecular targets, thereby offering a strategy to overcome established resistance pathways.
3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine represents one such novel analogue. Its unique structural features, including the furan ring and the methylthio group, warrant a thorough investigation of its antifungal spectrum and, critically, its susceptibility to existing resistance mechanisms that affect current triazole-based therapies. This guide outlines a comprehensive experimental framework for evaluating the cross-resistance profile of this compound.
Experimental Design for Cross-Resistance Profiling
A robust assessment of cross-resistance necessitates a multi-faceted approach, incorporating a diverse panel of fungal isolates with well-characterized resistance profiles and standardized susceptibility testing methodologies.
Selection of Fungal Isolates
The chosen fungal isolates should encompass a range of species with varying intrinsic susceptibilities and acquired resistance mechanisms to conventional antifungal agents.
| Fungal Isolate | Rationale for Inclusion |
| Candida albicans (ATCC 90028) | Quality control strain with known susceptibility to most antifungals. |
| Fluconazole-Resistant C. albicans | To assess activity against strains with upregulated efflux pumps (e.g., CDR1, CDR2) or ERG11 mutations. |
| Candida auris (Clinical Isolate) | An emerging multidrug-resistant pathogen of urgent public health concern. |
| Aspergillus fumigatus (ATCC 204305) | A common opportunistic mold; wild-type reference strain. |
| Azole-Resistant A. fumigatus | To evaluate efficacy against strains with common cyp51A mutations (e.g., TR34/L98H). |
| Cryptococcus neoformans (H99) | An encapsulated yeast and a significant cause of meningitis in immunocompromised individuals. |
Comparator Antifungal Agents
The selection of comparator drugs should span different classes to provide a comprehensive understanding of potential cross-resistance or collateral sensitivity.
| Antifungal Agent | Class | Mechanism of Action |
| Fluconazole | Azole | Inhibits lanosterol 14α-demethylase (Erg11p). |
| Voriconazole | Azole | A broad-spectrum triazole with potent activity against Aspergillus spp. |
| Caspofungin | Echinocandin | Inhibits (1,3)-β-D-glucan synthase. |
| Amphotericin B | Polyene | Binds to ergosterol, leading to pore formation and cell leakage. |
Experimental Workflow
The overall workflow for assessing cross-resistance is depicted in the following diagram:
Caption: Workflow for Antifungal Cross-Resistance Study.
Detailed Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
-
Preparation of Fungal Inoculum:
-
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the cell density to a 0.5 McFarland standard using a spectrophotometer, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Antifungal Drug Plates:
-
Prepare stock solutions of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine and comparator drugs in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each drug in 96-well microtiter plates using RPMI 1640 medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the drug-containing plates with the standardized fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24 hours for Candida spp. and Cryptococcus neoformans, and 48 hours for Aspergillus fumigatus.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.
-
MICs can be determined visually or by using a microplate reader at a wavelength of 530 nm.
-
Hypothetical Results and Comparative Analysis
The following table presents a hypothetical dataset from the cross-resistance study, illustrating the potential outcomes.
| Fungal Isolate | 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans (ATCC 90028) | 0.25 | 0.5 | 0.03 | 0.125 | 0.5 |
| Fluconazole-Resistant C. albicans | 0.5 | >64 | 2 | 0.125 | 0.5 |
| Candida auris | 1 | >64 | 1 | 0.5 | 1 |
| A. fumigatus (ATCC 204305) | 0.5 | N/A | 0.25 | 0.06 | 1 |
| Azole-Resistant A. fumigatus | 1 | N/A | 8 | 0.06 | 1 |
| C. neoformans (H99) | 0.125 | 4 | 0.125 | >16 | 0.25 |
Interpretation of Results
-
Activity Against Resistant Strains: The hypothetical data suggests that 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine retains significant activity against fluconazole-resistant C. albicans and voriconazole-resistant A. fumigatus. The modest increase in MIC (from 0.25 to 0.5 µg/mL in C. albicans) indicates a low level of cross-resistance, suggesting that its mechanism of action may be less susceptible to the resistance mechanisms affecting conventional azoles.
-
No Cross-Resistance with Other Classes: The compound's efficacy is independent of the susceptibility to echinocandins (caspofungin) and polyenes (amphotericin B), as expected due to their distinct mechanisms of action.
-
Potent Anti-Cryptococcal Activity: The low MIC against C. neoformans highlights its potential for treating cryptococcosis.
Potential Mechanisms and Signaling Pathways
The observed lack of complete cross-resistance with other azoles could imply several possibilities:
-
Altered Target Affinity: The novel triazole may bind to a different site on Erg11p or have a higher affinity for the mutated enzyme, rendering the common resistance mutations less effective.
-
Evasion of Efflux Pumps: Its chemical structure might not be recognized by the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters that are responsible for ejecting other azoles from the fungal cell.
-
Novel Mechanism of Action: While less likely for a triazole derivative, the compound could potentially have a secondary mechanism of action that contributes to its antifungal activity.
The following diagram illustrates the potential points of interaction within a generalized fungal cell:
Caption: Potential Mechanisms of Action and Resistance.
Conclusion and Future Directions
The hypothetical cross-resistance profile of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine demonstrates its potential as a promising lead compound for the development of new antifungal therapies. Its activity against azole-resistant strains of Candida and Aspergillus warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, performing in-vivo efficacy studies in animal models of fungal infection, and conducting comprehensive toxicological assessments. The methodologies outlined in this guide provide a robust framework for these next steps in the preclinical evaluation of this and other novel antifungal candidates.
References
-
Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Worldwide emergence of resistance to antifungal drugs challenges human health and food security. Science, 360(6390), 739-742. [Link]
-
Perlin, D. S., Rautemaa-Richardson, R., & Alastruey-Izquierdo, A. (2017). The global problem of antifungal resistance: prevalence, mechanisms, and management. The Lancet Infectious Diseases, 17(12), e383-e392. [Link]
-
Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., Watode, R. P., Mukta, M. S., & Gadhwe, S. (2012). The biology and chemistry of 1,2,4-triazoles. Bioorganic & medicinal chemistry, 20(19), 5662–5676. [Link]
-
Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40–79. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
This guide is intended to supplement, not supersede, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department. Always consult with your local EHS professionals for final guidance.
Part 1: Hazard Profile Analysis and Rationale
Understanding the "why" behind a disposal protocol is fundamental to laboratory safety. The disposal procedure for this compound is dictated by the potential hazards associated with its three primary structural components.
-
Furan Ring: Furan and its derivatives are known to be flammable and can form explosive peroxides upon exposure to air and light.[1] They are also considered potentially toxic and should never be disposed of via the sanitary sewer system.[1][2] Incineration of furan-containing waste must be controlled to prevent the formation of hazardous dioxins and furans.[3]
-
4-Amino-1,2,4-Triazole Core: Triazole derivatives are a class of compounds with wide biological activity.[4][5][6] Some substituted triazoles are suspected of causing reproductive and organ damage (liver, kidneys) through prolonged exposure and are often classified as toxic to aquatic life with long-lasting effects.[7] This necessitates disposal as hazardous waste to prevent environmental contamination.[7][8]
-
Methylthio Group (-S-CH₃): Sulfur-containing organic compounds can release toxic and irritating oxides of sulfur (SOx) upon combustion.[9] This is a critical consideration for the ultimate disposal method, typically high-temperature incineration with flue gas scrubbing.[2]
Table 1: Summary of Potential Hazards and Disposal Implications
| Structural Moiety | Potential Hazard(s) | Causality for Disposal Protocol | Authoritative Source(s) |
| Furan Ring | Flammability, Peroxide Formation, Toxicity, Dioxin Formation upon Combustion | Requires handling as flammable hazardous waste. Prohibits drain disposal. Mandates controlled incineration. | [1][2][3] |
| 4-Amino-1,2,4-Triazole | Target Organ Toxicity, Reproductive Hazard, Aquatic Toxicity | Classifies waste as hazardous. Prevents environmental release. | [7][8] |
| Methylthio Group | Generation of Toxic Sulfur Oxides (SOx) upon Combustion | Requires high-temperature incineration with off-gas scrubbing capabilities. | [2][9] |
Part 2: Pre-Disposal Operations: Safety and Spill Management
Proper handling before the final disposal step is critical to prevent accidental exposure and environmental release.
Required Personal Protective Equipment (PPE)
When handling the compound in either pure form or as waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemical-resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation.[7][10]
Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Eliminate Ignition Sources: Turn off any nearby flames, hot plates, or spark-producing equipment.[1]
-
Absorb Spill: For small spills, cover the material with a non-combustible absorbent like vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the mandatory workflow for collecting and disposing of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine waste.
Step 1: Waste Identification and Classification
The waste must be classified as: Non-Halogenated, Sulfur-Containing, Hazardous Organic Solid Waste. This classification ensures it is routed to the correct disposal facility.
Step 2: Waste Segregation and Collection
Proper segregation is paramount to prevent dangerous reactions in the waste container.
-
Do NOT mix this waste with incompatible materials, especially:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated hazardous waste container.[12] The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition.
Step 3: Container Management and Storage
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name: "3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine".
-
Closure: Keep the container tightly sealed at all times, except when adding waste.[12] This prevents the release of vapors and protects against peroxide formation.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure, under the control of laboratory personnel, and away from drains or sources of ignition.[13]
Step 4: Final Disposal Pathway
-
Prohibited Actions:
-
Mandatory Action: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][12] The standard and most appropriate disposal method for this compound is controlled high-temperature incineration in a facility equipped with flue gas scrubbers to manage sulfur oxide emissions.[2]
Part 4: Visual Workflows
To clarify the procedural logic, the following diagrams illustrate the decision-making process for handling and disposal.
Caption: Relationship between chemical structure and disposal considerations.
References
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. BenchChem.
- Navigating the Disposal of Difuran Compounds in a Laboratory Setting. BenchChem.
- Furan - Safety Data Sheet. ChemicalBook.
- Dioxins and furans from the incineration of municipal solid waste: An overview. ScienceDirect.
- Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Material Safety Data Sheet - 3-Amino-1,2,4-triazole. Spectrum Chemical.
- SAFETY DATA SHEET - 3-Amino-1,2,4-triazole. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Amino-4H-1,2,4-triazole. Thermo Fisher Scientific.
- Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg.
- SAFETY DATA SHEET - 3-Amino-5-methylthio-1H-1,2,4-triazole. Fisher Scientific.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 4-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets. Echemi.
- 4-Amino-4H-1,2,4-triazole. PubChem.
- 4-Amino-1,2,4-Triazole CAS No 584-13-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH National Center for Biotechnology Information.
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A Comprehensive Guide to the Safe Handling of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Hazard Profile: A Synthesis of Anticipated Risks
Given the structural motifs present in 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, it is prudent to anticipate a range of potential hazards based on related compounds. The 1,2,4-triazole core, for instance, is a component in various biologically active molecules, including fungicides and pharmaceuticals.[1]
Potential Health Effects:
-
Eye and Skin Irritation: Similar triazole-based compounds are known to cause skin and eye irritation.[2] Direct contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related aminotriazoles.[3]
-
Potential for Systemic Effects: Some triazole derivatives have been associated with effects on internal organs such as the liver, kidneys, and thyroid with repeated or prolonged exposure.[4]
-
Reproductive Toxicity: Certain aminotriazoles are suspected of damaging fertility or the unborn child.
Environmental Hazards:
-
Aquatic Toxicity: Some related compounds are toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.
PPE Selection Framework
The following table outlines the recommended PPE for handling 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | Provides a barrier against skin contact. Contaminated gloves should be disposed of immediately in accordance with laboratory procedures.[5] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders) | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing.[6] |
Visualizing the PPE Decision Process
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Pre-Handling Checklist
-
Read and Understand: Review this entire safety guide and any internal laboratory-specific procedures.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Work Area: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and appropriate solvent-dispensing tools.
Handling the Solid Compound
-
Don PPE: Put on all required PPE as outlined in the PPE selection framework.
-
Work in a Fume Hood: Conduct all manipulations of the solid compound within a certified chemical fume hood.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of the solid compound using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
-
Container Closure: Tightly seal the primary container immediately after use.
Preparing Solutions
-
Solvent Addition: Slowly add the appropriate solvent to the vessel containing the weighed solid.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.
-
Transfer: If necessary, transfer the solution to another container using a clean pipette or syringe.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount to protecting both personnel and the environment.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be placed in a dedicated, labeled solid waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled liquid waste container. Do not mix with incompatible waste streams.
Disposal Workflow
Caption: Chemical waste disposal workflow.
Decontamination
-
Work Surfaces: Clean the work area with an appropriate solvent and then with soap and water.
-
Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal.[7] |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet for 2-(Methylthio)[6][8]triazolo[1,5-a]pyrimidin-7-amine. Retrieved from [Link]
- Zam, Z., et al. (2003). Environmental Health Perspectives.
- Al-Ghorbani, M., et al. (2022). Synthesis and Crystal Structure of a New Heterocycle 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molecules, 27(19), 6289.
Sources
- 1. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
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- 6. fishersci.com [fishersci.com]
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- 8. fishersci.fr [fishersci.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
